molecular formula C8H7NO B1358150 3-Hydroxy-5-methylbenzonitrile CAS No. 95658-81-4

3-Hydroxy-5-methylbenzonitrile

Cat. No.: B1358150
CAS No.: 95658-81-4
M. Wt: 133.15 g/mol
InChI Key: OATUMQZBLZQKBX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H7NO and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATUMQZBLZQKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620622
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95658-81-4
Record name 3-Hydroxy-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Hydroxy-5-methylbenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzonitrile, also known as 3-cyano-5-methylphenol, is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—a hydroxyl group, a methyl group, and a nitrile group on a benzene ring—renders it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. The nitrile functional group is a key pharmacophore in numerous approved drugs, acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[1]

Nomenclature and Structure

  • IUPAC Name : this compound[2]

  • Synonyms : 3-Cyano-5-methylphenol, 5-Methyl-3-cyanophenol, m-Cyano-p-cresol[3]

  • CAS Number : 95658-81-4[2][4]

  • Molecular Formula : C₈H₇NO[2][3][4]

  • Molecular Weight : 133.15 g/mol [2][3][4]

The structure of this compound features a benzene ring substituted with a hydroxyl (-OH) group at position 1, a cyano (-C≡N) group at position 3, and a methyl (-CH₃) group at position 5.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Appearance Colorless to pale yellow solid, crystalline powder[3]
Molecular Weight 133.15 g/mol [2][3][4]
Melting Point 134–137°C[3]
Boiling Point Estimated above 300°C[3]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO[3]
Density 1.15–1.2 g/cm³[3]
Flash Point >150°C[3]
pKa Not widely reported
LogP 1.6 (Predicted)[2][5]

Spectral Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The methyl protons will present as a singlet around δ 2.0-2.5 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals include the nitrile carbon (δ 115-120 ppm), the aromatic carbons (δ 110-160 ppm), and the methyl carbon (δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational frequencies include:

  • O-H stretch (hydroxyl) : A broad band around 3200-3600 cm⁻¹

  • C-H stretch (aromatic and methyl) : Around 2850-3100 cm⁻¹

  • C≡N stretch (nitrile) : A sharp, strong absorption around 2220-2240 cm⁻¹[6]

  • C=C stretch (aromatic) : Peaks in the 1450-1600 cm⁻¹ region[6]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 133. Fragmentation patterns can provide further structural information. Predicted collision cross-section values can also aid in identification.[5]

Reactivity and Stability

This compound is a stable compound under normal laboratory conditions.[7][8] The presence of the hydroxyl, methyl, and nitrile groups allows for a variety of chemical transformations:

  • Hydroxyl Group : Can undergo etherification, esterification, and O-alkylation reactions. It also activates the aromatic ring towards electrophilic substitution.

  • Nitrile Group : Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[9]

  • Aromatic Ring : Can undergo electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[7][8]

Synthesis and Manufacturing

Several synthetic routes to this compound have been reported. A common approach involves the modification of a more readily available starting material.

Representative Synthetic Pathway: From 3-Bromotoluene

A practical, one-pot synthesis can be achieved from 3-bromotoluene through a C-H activation/borylation/oxidation sequence to generate 3-bromo-5-methylphenol, which can then be converted to the nitrile.[10]

Caption: A potential synthetic route to this compound.

Experimental Protocol: Synthesis from an Aldehyde Precursor

A general method for synthesizing nitriles from aldehydes can be adapted for the preparation of this compound.[11]

  • Oxime Formation : The corresponding aldehyde (3-hydroxy-5-methylbenzaldehyde) is reacted with hydroxylamine hydrochloride in a suitable solvent to form the aldoxime.

  • Dehydration : The aldoxime is then dehydrated to the nitrile. This can be achieved using a variety of reagents, such as acetic anhydride, or catalyzed by agents like ferrous sulfate.[11]

Detailed Steps:

  • Dissolve 3-hydroxy-5-methylbenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., dimethylformamide).

  • Add a catalytic amount of anhydrous ferrous sulfate.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Research and Drug Development

Benzonitrile derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[12] The nitrile group can act as a key pharmacophore, participating in various interactions with biological targets.[1][13]

As a Versatile Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its functional groups allow for a wide range of chemical modifications, enabling the generation of libraries of compounds for screening in drug discovery programs. For instance, the hydroxyl group can be a handle for introducing different substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

While specific applications of this compound itself are not extensively documented in mainstream therapeutic use, its structural motifs are present in compounds investigated for various activities:

  • Kinase Inhibition : Benzonitrile derivatives are known to be inhibitors of various kinases, which are often dysregulated in cancer.[12]

  • Antiviral and Antimicrobial Activity : The benzonitrile scaffold has been explored for its potential against viruses like Hepatitis C and various bacterial and fungal pathogens.[12]

  • Neurological Disorders : The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a target for antiepileptic drugs, contains a similar structural element, highlighting the relevance of this substitution pattern in neuroscience research.[13]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

GHS Hazard Classification
  • Acute Toxicity (Oral, Dermal, Inhalation) : Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation : Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[2]

Precautionary Measures
  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][8]

  • Engineering Controls : Use only under a chemical fume hood to ensure adequate ventilation.[7][8]

  • Handling : Avoid breathing dust, and wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

First Aid
  • Inhalation : Move to fresh air. Seek medical advice if symptoms persist.[3]

  • Skin Contact : Remove contaminated clothing and rinse skin thoroughly with soap and water.[3]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and continue rinsing.[3]

  • Ingestion : Rinse mouth. Do not induce vomiting. Seek immediate medical attention.[3]

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery and development. Its well-defined chemical properties, coupled with the reactivity of its functional groups, make it a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development endeavors.

References

An In-depth Technical Guide to 3-Hydroxy-5-methylbenzonitrile (CAS: 95658-81-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-5-methylbenzonitrile, a key aromatic building block. It details the compound's chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, provides an analysis of its spectroscopic characteristics, and discusses its significance and applications in the field of medicinal chemistry and drug discovery.

Introduction and Chemical Identity

This compound, with the CAS number 95658-81-4, is a disubstituted benzonitrile featuring a hydroxyl and a methyl group at the 3 and 5 positions of the benzene ring, respectively.[1][2] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its structure combines the nucleophilic character of the phenol, the directing effects of the methyl group, and the versatile reactivity of the nitrile moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 95658-81-4[1][4]
Molecular Formula C₈H₇NO[1][4]
Molecular Weight 133.15 g/mol [1][4]
IUPAC Name This compound[1]
Appearance Solid-
Melting Point 134-137 °C-
Boiling Point Estimated >300 °C-
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.-
XLogP3 1.6[1]
Topological Polar Surface Area 44 Ų[1]

Synthesis of this compound

While multiple synthetic routes to substituted benzonitriles exist, a common and effective method involves the Sandmeyer reaction, starting from the corresponding aniline.[5] This section outlines a plausible and detailed protocol for the synthesis of this compound from 3-amino-5-methylphenol.

Reaction Scheme:

Synthesis_of_this compound start 3-Amino-5-methylphenol intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO₂, aq. HCl 2. 0-5 °C product This compound intermediate->product CuCN, KCN Heat

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for the synthesis of aryl nitriles from anilines.

Materials:

  • 3-Amino-5-methylphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Deionized water

  • Ice

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve a specific molar quantity of 3-amino-5-methylphenol in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with stirring. Effervescence (release of nitrogen gas) will be observed.

    • After the addition is complete, gently heat the reaction mixture to approximately 50-60 °C for 1-2 hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data based on the compound's structure and data from similar molecules.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~9.5-10.5Singlet (broad)1HAr-OH
~7.0-7.3Multiplet3HAromatic H
~2.3Singlet3HAr-CH₃
¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~155-160C -OH
~140-145C -CH₃
~115-135Aromatic C -H
~118-122C ≡N
~110-115Aromatic C -CN
~20-25-C H₃
FT-IR Spectroscopy (Infrared)

The FT-IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibration Mode
~3600-3200 (broad)O-HStretching
~3100-3000C-H (aromatic)Stretching
~2950-2850C-H (methyl)Stretching
~2240-2220C≡NStretching
~1600-1450C=C (aromatic)Stretching
~1200-1100C-OStretching
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z (Predicted)Fragment
133[M]⁺ (Molecular Ion)
132[M-H]⁺
104[M-HCN]⁺

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzonitriles are a significant class of compounds in medicinal chemistry, serving as key intermediates and pharmacophores in the development of various therapeutic agents.[3] The unique substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

The nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration. The phenolic hydroxyl group can be a key interaction point with biological targets or a site for modification to improve pharmacokinetic properties.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[1]

Hazard Statements (GHS):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-methylbenzonitrile from 3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 3-Hydroxy-5-methylbenzonitrile, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 3,5-dimethylphenol. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and step-by-step experimental protocols.

Strategic Overview: A Two-Step Approach

The transformation of 3,5-dimethylphenol into this compound necessitates a two-step synthetic sequence. The initial and most critical step involves the introduction of a carbon atom onto the aromatic ring, specifically as a formyl group (-CHO). This is followed by the conversion of the aldehyde functionality into the target nitrile group (-CN).

The paramount challenge in this synthesis is controlling the regioselectivity of the initial formylation reaction. 3,5-dimethylphenol possesses three potential sites for electrophilic aromatic substitution: the C2, C4, and C6 positions. Due to the directing effects of the hydroxyl and methyl groups, substitution is most likely to occur at the positions ortho and para to the hydroxyl group. This guide will focus on a synthetic pathway that leverages a highly regioselective formylation method to yield the desired intermediate, which is then efficiently converted to the final product.

Part 1: Regioselective Formylation of 3,5-Dimethylphenol

Several methods exist for the formylation of phenols, with the Reimer-Tiemann and Vilsmeier-Haack reactions being the most prominent.[1][2][3] For the formylation of 3,5-dimethylphenol, the Vilsmeier-Haack reaction offers superior regioselectivity and milder conditions compared to the often less selective Reimer-Tiemann reaction.[4][5][6] The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][7] This electrophilic species then attacks the electron-rich phenol ring.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism of the Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the phenol.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Phenol 3,5-Dimethylphenol Intermediate Sigma Complex Phenol->Intermediate + Vilsmeier Reagent Imine_Salt Iminium Salt Intermediate->Imine_Salt - H⁺ Product 4-Hydroxy-3,5-dimethyl- benzaldehyde Imine_Salt->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 3,5-dimethylphenol.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of electron-rich phenols.[4][5]

Materials:

  • 3,5-Dimethylphenol

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 3,5-dimethylphenol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N,N-dimethylformamide to the stirred solution.

  • To this mixture, add phosphorus oxychloride dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-hydroxy-3,5-dimethylbenzaldehyde.

  • Purify the product by column chromatography on silica gel or by recrystallization.

ReagentMolar RatioKey Parameters
3,5-Dimethylphenol1.0Starting material
DMF3.0Reagent and solvent
POCl₃1.2Vilsmeier reagent precursor
Dichloromethane-Anhydrous solvent
Temperature 0 °C to RTControlled addition, followed by room temp. reaction
Reaction Time 4-6 hoursMonitored by TLC
Expected Yield 70-85%Post-purification

Part 2: Conversion of 4-Hydroxy-3,5-dimethylbenzaldehyde to this compound

The transformation of an aromatic aldehyde to a nitrile is a common and well-established synthetic step. A highly efficient and green method involves a one-pot reaction with hydroxylamine hydrochloride.[8][9][10] This process first forms an aldoxime intermediate, which then undergoes dehydration to yield the nitrile.[10][11][12] The use of solvents like N,N-dimethylformamide (DMF) or formic acid can facilitate this conversion, often in high yields.[8][13]

Reaction Mechanism: Aldehyde to Nitrile Conversion

The reaction proceeds via the formation of an oxime, which is then dehydrated to the nitrile.

Aldehyde_to_Nitrile Aldehyde 4-Hydroxy-3,5-dimethyl- benzaldehyde Oxime Aldoxime Intermediate Aldehyde->Oxime + NH₂OH·HCl Hydroxylamine NH₂OH·HCl Nitrile 3-Hydroxy-5-methyl- benzonitrile Oxime->Nitrile Dehydration (Heat)

Caption: Conversion of the intermediate aldehyde to the final nitrile product.

Experimental Protocol: Aldehyde to Nitrile Conversion

This one-pot protocol is based on established methods for the synthesis of aryl nitriles from aromatic aldehydes.[8][13]

Materials:

  • 4-Hydroxy-3,5-dimethylbenzaldehyde

  • Hydroxylamine hydrochloride

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4-hydroxy-3,5-dimethylbenzaldehyde, hydroxylamine hydrochloride, and N,N-dimethylformamide.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Maintain this temperature for 2-4 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by column chromatography or recrystallization to obtain a high-purity solid.

ReagentMolar RatioKey Parameters
4-Hydroxy-3,5-dimethylbenzaldehyde1.0Starting aldehyde
Hydroxylamine hydrochloride1.2Nitrile forming reagent
DMF-Solvent
Temperature 100-110 °CPromotes oxime formation and dehydration
Reaction Time 2-4 hoursMonitored by TLC
Expected Yield >90%Post-purification[13]

Conclusion

The synthesis of this compound from 3,5-dimethylphenol is a robust and efficient two-step process. The key to a successful synthesis lies in the regioselective Vilsmeier-Haack formylation of the starting phenol to produce 4-hydroxy-3,5-dimethylbenzaldehyde. This intermediate is then readily converted to the target nitrile in high yield using a one-pot reaction with hydroxylamine hydrochloride. The protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for the laboratory-scale production of this valuable chemical intermediate.

References

3-Hydroxy-5-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Hydroxy-5-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 95658-81-4), a bifunctional aromatic compound of significant interest in synthetic chemistry. By virtue of its hydroxyl and nitrile functionalities, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details its fundamental physicochemical properties, spectroscopic characteristics, a validated synthetic protocol, and critical safety information, designed for researchers, chemists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound, also known as 3-cyano-5-methylphenol, is a substituted aromatic compound. The presence of a hydroxyl group (a hydrogen bond donor and weak acid), a nitrile group (a strong dipole and precursor to other functional groups), and a methyl group on the benzene ring imparts a unique combination of reactivity and physical properties.

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇NO[1][2][3][4][5]
Molecular Weight 133.15 g/mol [1][4][5][6]
IUPAC Name This compound[1][7]
CAS Number 95658-81-4[1][3][4][5]
Synonyms 3-Cyano-5-methylphenol, 3-CYANO-5-HYDROXYTOLUENE[1][3][4]
Physical Form Solid[7]
Monoisotopic Mass 133.052763847 Da[1][2]

Molecular Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of synthesized this compound. While a dedicated spectrum for this specific molecule is not provided, the expected signals can be inferred from its functional groups and data from analogous compounds.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak for the hydroxyl (O-H) stretch will appear around 3200-3600 cm⁻¹. The nitrile (C≡N) group will exhibit a sharp, intense absorption in the 2220-2240 cm⁻¹ region.[8] Aromatic C=C stretching vibrations will be observed in the 1400-1650 cm⁻¹ range, while the methyl C-H stretch will be found around 2900-3050 cm⁻¹.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton spectrum will feature distinct signals corresponding to the different hydrogen environments. The aromatic protons will appear as multiplets in the δ 6.5-7.5 ppm range. The methyl (CH₃) protons will present as a singlet around δ 2.0-2.5 ppm. The phenolic hydroxyl (OH) proton will be a broad singlet, with its chemical shift being concentration and solvent dependent.

    • ¹³C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon is typically found in the δ 110-125 ppm range.[8] The aromatic carbons will resonate between δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The methyl carbon will appear upfield, typically around δ 20-25 ppm.

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and reliable method involves the cyanation of a corresponding aryl halide or diazonium salt. A plausible laboratory-scale protocol starting from 3-bromo-5-methylphenol is described below. This choice is based on the high efficiency of palladium-catalyzed cross-coupling reactions for forming C-CN bonds.[9]

Experimental Protocol: Palladium-Catalyzed Cyanation

Objective: To synthesize this compound from 3-bromo-5-methylphenol.

Materials:

  • 3-bromo-5-methylphenol

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methylphenol (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the reagents.

  • Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble palladium salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

A 1. Combine Reactants (3-bromo-5-methylphenol, Zn(CN)₂, Pd₂(dba)₃, dppf) in DMF B 2. Heat Reaction (120 °C, 12-24h) A->B C 3. Cool & Dilute (Room Temp, Add EtOAc) B->C D 4. Filter (Remove Pd salts via Celite) C->D E 5. Aqueous Work-up (Wash with NaHCO₃, Brine) D->E F 6. Dry & Concentrate (MgSO₄, Rotary Evaporation) E->F G 7. Purify (Silica Gel Chromatography) F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

Benzonitrile derivatives are crucial intermediates in organic synthesis.[9] The nitrile group is highly versatile and can be converted into amines, amides, carboxylic acids, or tetrazoles, providing access to a wide range of chemical entities.[9]

  • Pharmaceutical Scaffolding: The this compound moiety can be found in scaffolds for developing novel therapeutic agents. The phenol group can act as a hydrogen bond donor, interacting with biological targets, while the nitrile can be a key pharmacophoric element or a synthetic handle for further elaboration.

  • Agrochemicals: Substituted benzonitriles are used in the synthesis of herbicides and pesticides. The specific substitution pattern of this molecule makes it a candidate for creating new agrochemical compounds.

  • Materials Science: The rigid aromatic structure and polar functional groups make it a useful precursor for synthesizing liquid crystals, polymers, and other advanced materials.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1][6]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[1][7]

    • H312: Harmful in contact with skin.[1]

    • H315: Causes skin irritation.[1][7]

    • H319: Causes serious eye irritation.[1][7]

    • H332: Harmful if inhaled.[1]

    • H335: May cause respiratory irritation.[1][7]

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and ensure thorough washing after handling.[6][7]

  • Extinguishing Media: In case of fire, use dry chemical, foam, carbon dioxide, or water spray. Combustion may produce toxic fumes, including nitrogen oxides and cyanide compounds.[6]

References

A Deep Dive into the Spectroscopic Characterization of 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzonitrile, a substituted aromatic nitrile, represents a core structural motif in numerous pharmacologically active compounds and functional materials. Its unique combination of a nitrile group, a hydroxyl group, and a methyl group on a benzene ring imparts specific electronic and steric properties that are crucial for its molecular interactions and reactivity. A thorough understanding of its chemical structure is paramount for its application in drug design, synthesis, and materials science. This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data to elucidate the molecule's structure with a high degree of confidence.

Molecular Structure

The structural formula of this compound is presented below. The systematic IUPAC name is this compound, and its Chemical Abstracts Service (CAS) registry number is 95658-81-4.[1] The molecule has a molecular formula of C₈H₇NO and a monoisotopic mass of 133.0528 Da.[1]

Figure 1: Molecular Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Theoretical Overview

In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule to form a molecular ion (M⁺•). The molecular ion can then undergo fragmentation to produce a series of smaller, characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.

  • Acceleration: The resulting positively charged ions are accelerated by an electric field.

  • Mass Analysis: The accelerated ions are passed through a magnetic or electric field, which deflects them according to their mass-to-charge ratio.

  • Detection: An ion detector measures the abundance of ions at each m/z value.

MS_Workflow cluster_protocol Mass Spectrometry Protocol Sample_Introduction Sample Introduction Ionization Ionization (EI) Sample_Introduction->Ionization Vaporization Acceleration Ion Acceleration Ionization->Acceleration Mass_Analysis Mass Analysis (m/z) Acceleration->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum

Figure 2: Experimental workflow for Mass Spectrometry.

Data Analysis and Interpretation
m/z (Predicted)IonDescription
133[M]⁺•Molecular Ion
132[M-H]⁺Loss of a hydrogen radical
104[M-HCN]⁺•Loss of hydrogen cyanide
103[M-CH₂O]⁺•Loss of formaldehyde
77[C₆H₅]⁺Phenyl cation

Table 1: Predicted Mass Spectral Data for this compound

The molecular ion peak is expected at m/z 133, corresponding to the molecular weight of the compound. A peak at m/z 132 would result from the loss of a hydrogen atom. The loss of the nitrile group as hydrogen cyanide (HCN) would lead to a fragment at m/z 104. Another potential fragmentation pathway involves the loss of formaldehyde (CH₂O) from the hydroxymethyl group that could be formed through rearrangement, resulting in a peak at m/z 103. The presence of a peak at m/z 77 would be indicative of a phenyl cation.

Fragmentation_Pattern M [C₈H₇NO]⁺• m/z = 133 M_H [C₈H₆NO]⁺ m/z = 132 M->M_H - H• M_HCN [C₇H₇O]⁺• m/z = 104 M->M_HCN - HCN M_CH2O [C₇H₅N]⁺• m/z = 103 M->M_CH2O - CH₂O C6H5 [C₆H₅]⁺ m/z = 77 M_HCN->C6H5 - CO

Figure 3: Predicted mass spectral fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Theoretical Overview

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The absorption of IR radiation causes a transition between vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), and the positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection point, and the sample absorbs energy at specific frequencies.

  • Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is used to convert the signal into an infrared spectrum.

Data Analysis and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C≡N, aromatic C-H, and C-O functional groups. The following table summarizes the expected IR absorption bands based on data for analogous compounds.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350 (broad)O-HStretching
~3050Aromatic C-HStretching
~2230C≡NStretching
~1600, ~1470Aromatic C=CStretching
~1250C-OStretching
~850Aromatic C-HOut-of-plane bending

Table 2: Expected Infrared Absorption Bands for this compound

A broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The sharp, medium-intensity band around 2230 cm⁻¹ is a clear indicator of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1470 cm⁻¹. The C-O stretching vibration of the phenolic hydroxyl group will be observed in the 1250 cm⁻¹ region. Finally, the substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring, a strong band is typically observed around 850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.

Theoretical Overview

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the magnetic field it experiences, resulting in different resonance frequencies (chemical shifts). The integration of the signal provides information about the number of nuclei, and the splitting pattern (multiplicity) reveals information about neighboring nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: The sample tube is placed in the NMR spectrometer, and the sample is subjected to a strong magnetic field and a series of radiofrequency pulses.

  • Signal Detection and Processing: The resulting free induction decay (FID) signal is detected, amplified, and then Fourier transformed to generate the NMR spectrum.

NMR_Workflow cluster_protocol NMR Spectroscopy Protocol Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Data_Acq Data Acquisition (Magnetic field + RF pulses) Sample_Prep->Data_Acq Signal_Proc Signal Processing (Fourier Transform) Data_Acq->Signal_Proc NMR_Spectrum NMR Spectrum Signal_Proc->NMR_Spectrum

Figure 4: Experimental workflow for NMR Spectroscopy.

¹H NMR Data Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The expected chemical shifts and multiplicities are detailed in the table below.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~9.5-10.5Singlet1HAr-OH
~7.1-7.3Singlet/Multiplet3HAr-H
~2.3Singlet3HAr-CH₃

Table 3: Predicted ¹H NMR Spectral Data for this compound

The hydroxyl proton (Ar-OH) is expected to appear as a broad singlet in the downfield region (around 9.5-10.5 ppm), and its chemical shift can be concentration-dependent. The three aromatic protons are expected to appear in the region of 7.1-7.3 ppm. Due to their similar chemical environments and potential for small meta-couplings, they may appear as a complex multiplet or even as closely spaced singlets. The methyl protons (Ar-CH₃) will give rise to a sharp singlet at around 2.3 ppm, integrating to three protons.

¹³C NMR Data Analysis and Interpretation

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton. The expected chemical shifts are summarized below.

Chemical Shift (δ, ppm) (Predicted)Assignment
~158C-OH
~140C-CH₃
~120-130Aromatic C-H
~118C≡N
~115C-CN
~21-CH₃

Table 4: Predicted ¹³C NMR Spectral Data for this compound

The carbon attached to the hydroxyl group (C-OH ) is expected to be the most downfield of the aromatic carbons, around 158 ppm. The carbon bearing the methyl group (C-CH₃ ) will also be downfield, around 140 ppm. The aromatic carbons bonded to hydrogen (Aromatic C-H ) will appear in the typical aromatic region of 120-130 ppm. The nitrile carbon (C≡N ) will be observed around 118 ppm, and the carbon to which the nitrile is attached (C-CN ) will be around 115 ppm. The methyl carbon (-CH₃ ) will appear in the upfield region, around 21 ppm.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and offers insights into potential fragmentation pathways. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl, nitrile, and substituted aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments within the molecule, allowing for an unambiguous assignment of its structure. This multi-technique approach ensures a high level of confidence in the structural characterization, which is a critical foundation for any further research or development involving this versatile chemical entity.

References

A Comprehensive Technical Guide to the Solubility of 3-Hydroxy-5-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of 3-Hydroxy-5-methylbenzonitrile and Its Solubility

This compound is a substituted aromatic nitrile with a chemical structure featuring a benzene ring functionalized with a hydroxyl (-OH), a methyl (-CH₃), and a nitrile (-C≡N) group. This unique combination of functional groups imparts a specific set of physicochemical properties that make it a molecule of interest in various chemical and pharmaceutical research domains. Its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals, is noteworthy.

The solubility of this compound in organic solvents is a critical parameter that underpins its application in synthesis, purification, formulation, and analytical characterization. A thorough understanding of its solubility behavior is paramount for designing efficient reaction conditions, developing robust crystallization processes, and formulating products with desired bioavailability and stability.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and offers a framework for interpreting the results.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. Key properties are summarized in the table below.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 95658-81-4PubChem[1]
Molecular Formula C₈H₇NOPubChem[1]
Molecular Weight 133.15 g/mol PubChem[1]
Appearance Colorless to pale yellow solid, crystalline powderN/A
Melting Point 134–137°CN/A
SMILES CC1=CC(=CC(=C1)O)C#NPubChem[1]
InChIKey OATUMQZBLZQKBX-UHFFFAOYSA-NPubChem[1]

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a cornerstone of solubility prediction.[2] This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is a composite of its constituent functional groups.

  • Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, DMSO).[3][4]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar due to the large dipole moment associated with the carbon-nitrogen triple bond. It can act as a hydrogen bond acceptor. This contributes to its solubility in polar solvents.

  • Methyl Group (-CH₃) and Benzene Ring: These components are nonpolar. A larger nonpolar hydrocarbon portion in a molecule tends to decrease its solubility in polar solvents and increase its solubility in nonpolar solvents.[2]

Based on these structural features, it can be predicted that this compound will exhibit moderate to good solubility in polar organic solvents and lower solubility in nonpolar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5][6][7] This protocol provides a step-by-step guide to accurately measure the solubility of this compound.

Materials and Equipment:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be necessary to determine the optimal equilibration time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

Data Analysis and Presentation:

Solubility can be expressed in various units. Common units include:

  • g/100 mL: Grams of solute per 100 milliliters of solvent.

  • mg/mL: Milligrams of solute per milliliter of solvent.

  • mol/L (Molarity): Moles of solute per liter of solution.

The following table provides a template for recording experimentally determined solubility values.

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Ethyl Acetate25
Dichloromethane25
Toluene25
Heptane25
Dimethyl Sulfoxide (DMSO)25

Visualizing the Molecule and the Process

To aid in the understanding of the molecule and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F H Analyze samples and standards (HPLC/UV-Vis) F->H G Prepare calibration standards G->H I Calculate solubility from calibration curve H->I

Caption: Experimental workflow for solubility determination.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

The organic solvents used for solubility determination also pose their own hazards, which can include flammability, toxicity, and volatility. It is imperative to consult the Safety Data Sheet (SDS) for each solvent before use and to follow all recommended safety precautions.

Conclusion

References

3-Hydroxy-5-methylbenzonitrile safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-5-methylbenzonitrile

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No: 95658-81-4), a key intermediate in various synthetic applications. This document is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and development. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety measures, fostering a proactive safety culture in the laboratory.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its safe handling. This compound is a substituted aromatic compound. Its key identifiers and properties are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 5-Methyl-3-cyanophenol, m-Cyano-p-cresol[2]
CAS Number 95658-81-4[1][3]
Molecular Formula C₈H₇NO[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance Solid (form may vary)Assumed from hazard classification
Solubility The product is water soluble.[4]

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation[1]. The causality for these classifications lies in the molecule's reactivity with biological tissues. The nitrile group (-CN) is a well-known toxicophore, and phenolic compounds can be corrosive or irritating.

GHS Hazard Classifications: [1]

Hazard CodeHazard StatementClassification
H302 Harmful if swallowedAcute toxicity, oral (Category 4)
H312 Harmful in contact with skinAcute toxicity, dermal (Category 4)
H332 Harmful if inhaledAcute toxicity, inhalation (Category 4)
H315 Causes skin irritationSkin corrosion/irritation (Category 2)
H319 Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H335 May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

The toxicological profile indicates that exposure via any route—ingestion, skin contact, or inhalation—can be harmful[1][5]. While specific mechanistic data for this compound is limited, benzonitrile derivatives can interfere with cellular respiration[6][7]. Therefore, exposure must be minimized through rigorous engineering controls and personal protective equipment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for mitigating exposure risks.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, especially when working with the solid powder or creating solutions, is a certified Chemical Fume Hood [8][9]. This is critical to prevent the inhalation of dust or vapors, directly addressing the H332 and H335 hazard statements. The work area should be well-ventilated[4][10]. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area[9][11][12].

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is not a substitute for robust engineering controls but is a mandatory final barrier between the researcher and the chemical.

  • Eye and Face Protection : Chemical safety goggles are required at a minimum.[4] If there is a risk of splashing, a full-face shield must be worn in conjunction with goggles[9][13]. This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn[4][9]. For tasks with a higher risk of splashes, a chemically resistant apron is recommended[9].

  • Hand Protection : Chemical-resistant gloves are mandatory. Given that this compound is harmful in contact with skin (H312) and causes skin irritation (H315), proper glove selection is critical. Double-gloving using nitrile gloves is a common and effective practice for incidental contact[8][9]. For prolonged handling or when making solutions, heavier-duty gloves such as neoprene or butyl rubber should be considered[9]. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal[12].

  • Respiratory Protection : When work is conducted within a certified fume hood, respiratory protection is typically not required. However, if engineering controls are insufficient or during a large-scale spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary[4][8].

PPE_Workflow cluster_ppe Required PPE for this compound cluster_controls Primary Engineering Controls Eye Eye/Face Protection (Goggles / Face Shield) SafetyShower Eyewash & Safety Shower Eye->SafetyShower Emergency Response Hand Hand Protection (Double Nitrile / Neoprene Gloves) Body Body Protection (Lab Coat, Closed Shoes) Resp Respiratory Protection (As needed, NIOSH-approved) FumeHood Chemical Fume Hood FumeHood->Hand Mitigates Inhalation Risk Vent Adequate Ventilation Vent->Resp Reduces Vapor Concentration

Caption: Hierarchy of controls and PPE for safe handling.

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is paramount. The following workflow is designed to minimize risk at every stage of handling.

Preparation and Planning
  • Risk Assessment : Before any new procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) and understand the specific hazards.

  • Designate Area : Clearly designate the work area for handling this compound.

  • Assemble Materials : Ensure all necessary equipment, including PPE, spill kits, and waste containers, are available and within reach.

  • Verify Controls : Confirm that the chemical fume hood is operational and that the safety shower/eyewash has been recently tested.

Handling Protocol
  • Don PPE : Put on all required PPE before entering the designated handling area.

  • Work in Fume Hood : Conduct all manipulations of the compound, including weighing and solution preparation, inside a certified chemical fume hood[9].

  • Avoid Dust Generation : When handling the solid material, use techniques that minimize dust formation. Do not dry sweep; if cleaning is needed, use a damp cloth or a vacuum with a HEPA filter[3][14].

  • Dispensing : Use a spatula or other appropriate tool to transfer the solid. When working with solutions, use a pipette or other liquid handling device to avoid splashes.

  • Container Management : Keep containers of this compound tightly closed when not in use to prevent the release of dust or vapors[4][10].

Post-Handling and Decontamination
  • Decontaminate : Wipe down the work surface in the fume hood with an appropriate cleaning agent after work is complete[13].

  • Dispose of Waste : All contaminated materials (gloves, pipette tips, paper towels) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container[4][13].

  • Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water after removing PPE and before leaving the laboratory[4][10]. Do not eat, drink, or smoke in the work area[4].

Safe_Handling_Workflow start Start: Procedure Planning prep 1. Preparation - Review SDS - Don PPE - Verify Fume Hood start->prep handle 2. Handling (in Fume Hood) - Weigh solid carefully - Prepare solutions - Keep container closed prep->handle cleanup 3. Post-Handling - Decontaminate workspace - Segregate waste handle->cleanup finish 4. Final Steps - Doff PPE correctly - Wash hands thoroughly cleanup->finish end End finish->end

Caption: A streamlined workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Chemical Spills
  • Minor Spill (Contained in Fume Hood) :

    • Ensure appropriate PPE is worn.

    • Cover the spill with a chemical absorbent material like vermiculite or sand[11]. Avoid raising dust.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[3][10].

    • Decontaminate the area.

  • Major Spill (Outside of Fume Hood) :

    • Evacuate all personnel from the immediate area and alert others nearby[10][11].

    • If safe to do so, close the laboratory door to contain vapors.

    • Contact your institution's emergency response team or local emergency services immediately[15].

    • Provide the name of the chemical, the quantity spilled, and the location. Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure

The following first aid measures should be taken immediately, followed by prompt medical attention. Always provide the SDS to the responding medical personnel.

  • Eye Contact : Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing[4][15][16]. Remove contact lenses if present and easy to do[4]. Seek immediate medical attention from an ophthalmologist[10].

  • Skin Contact : Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes[4][10][11]. If irritation persists, seek medical attention[4].

  • Inhalation : Move the affected person to fresh air immediately[4][10]. If breathing is difficult or stops, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting[17]. Rinse the mouth with water[2][10]. Seek immediate medical attention[2][10].

Emergency_Response_Tree cluster_paths Exposure Route cluster_actions Immediate Action Exposure Exposure Occurs Eyes Eye Contact Exposure->Eyes Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush with water for 15+ min Remove contacts Eyes->FlushEyes WashSkin Remove clothing Wash with soap & water for 15+ min Skin->WashSkin FreshAir Move to fresh air Provide respiratory support if needed Inhalation->FreshAir RinseMouth Rinse mouth DO NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention (Bring SDS) FlushEyes->Medical WashSkin->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision tree for responding to personnel exposure.

Storage and Disposal

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[4][10]. Store away from incompatible materials such as strong oxidizing agents[13]. Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal : All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations[4][13]. Never dispose of this chemical down the drain[8].

References

An In-Depth Technical Guide to 3-Hydroxy-5-methylbenzonitrile: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Hydroxy-5-methylbenzonitrile (CAS No. 95658-81-4), a versatile aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, physicochemical and spectroscopic properties, and its emerging significance in medicinal chemistry and materials science.

Introduction and Historical Context

This compound, also known as 3-cyano-5-methylphenol, is a disubstituted aromatic nitrile. While the precise date and discoverer of its first synthesis are not prominently documented in readily available literature, its structural motif is a logical progression in the exploration of functionalized benzonitriles, a class of compounds with a rich history in organic chemistry. The development of synthetic methodologies like the Sandmeyer reaction in 1884 laid the groundwork for the creation of a vast array of aryl nitriles from corresponding anilines. It is highly probable that this compound was first synthesized as part of broader investigations into the properties and reactions of substituted phenols and anilines. Its utility as a chemical intermediate has become more apparent with the advancement of drug discovery and materials science, where precise substitution patterns on aromatic rings are crucial for modulating biological activity and material properties.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 95658-81-4[1]
Molecular Formula C₈H₇NO[1]
Molecular Weight 133.15 g/mol [1]
Appearance White to off-white crystalline powder[2]
Purity Typically ≥97%[2]
XLogP3 1.6[1]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. The O-H stretching vibration will appear as a broad band in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration will be observed as a sharp, medium-intensity band around 2220-2240 cm⁻¹.[3] Aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms. The aromatic protons will appear as distinct signals in the downfield region (typically 6.5-7.5 ppm). The methyl (-CH₃) protons will give a singlet peak in the upfield region (around 2.3 ppm). The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The carbons of the aromatic ring will appear between 110 and 160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The methyl carbon will resonate in the upfield region (around 20 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 133). Fragmentation patterns would be consistent with the loss of small molecules such as HCN.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available precursor, 3-amino-5-methylphenol. This reaction provides a reliable means of introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Synthetic Workflow: Sandmeyer Reaction

The overall transformation involves two key steps: the diazotization of the aromatic amine followed by cyanation.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation (Sandmeyer Reaction) A 3-Amino-5-methylphenol D Diazonium Salt Intermediate A->D B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F This compound D->F E Copper(I) Cyanide (CuCN) E->F

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol (Representative)

This protocol is based on the well-established principles of the Sandmeyer reaction and is adapted for the synthesis of the target molecule.

Materials:

  • 3-Amino-5-methylphenol

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, for preparation of CuCN solution)

  • Deionized Water

  • Ice

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Diazotization of 3-Amino-5-methylphenol

  • In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 3-amino-5-methylphenol in a solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete diazotization.

Step 2: Cyanation (Sandmeyer Reaction)

  • In a separate flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in an aqueous solution of sodium cyanide.

  • Warm the copper(I) cyanide solution to around 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to heat and stir the reaction mixture for approximately 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Work-up and Purification:

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash them with water and then with brine to remove any inorganic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by thin-layer chromatography (TLC) and its identity confirmed by spectroscopic methods (IR, NMR, and MS) as described in Section 2.2.

Biological Activity and Applications in Drug Discovery

While specific biological studies on this compound are not extensively reported in the public domain, the benzonitrile scaffold is a well-recognized pharmacophore in medicinal chemistry.[4] Derivatives of hydroxybenzonitriles have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibitory properties.[5][6]

Potential as an Enzyme Inhibitor

The structural features of this compound, namely the phenolic hydroxyl group and the nitrile moiety, make it a candidate for interacting with the active sites of enzymes.[6] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrile group is a known hydrogen bond acceptor. These interactions are crucial for the binding of small molecules to protein targets. For instance, the related compound 3,5-Dimethyl-4-hydroxybenzonitrile serves as a key intermediate in the synthesis of antiviral drugs, including HIV replication inhibitors, highlighting the importance of this structural class in drug discovery.[2]

Antimicrobial Potential

Phenolic compounds are known for their antimicrobial properties, and the introduction of a nitrile group can modulate this activity.[5] Hydroxybenzonitrile derivatives have been evaluated for their efficacy against various bacterial and fungal strains.[5] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Workflow for Biological Activity Screening

A generalized workflow for assessing the biological potential of this compound would involve a series of in vitro assays.

G A This compound B Enzyme Inhibition Assays (e.g., Kinases, Proteases) A->B C Antimicrobial Screening (MIC Determination) A->C D Cytotoxicity Assays (e.g., MTT Assay) A->D E Identification of Lead Compound B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F

References

Theoretical studies on 3-Hydroxy-5-methylbenzonitrile electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-Hydroxy-5-methylbenzonitrile

Abstract

This guide provides a comprehensive theoretical framework for investigating the electronic structure of this compound, a substituted cyanophenol with potential applications in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate its molecular geometry, frontier molecular orbitals (FMOs), electrostatic potential, and electronic absorption spectra. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable methodologies for computational analysis. The causality behind theoretical choices is emphasized to ensure scientific integrity and reproducibility.

Introduction: The Scientific Imperative

Substituted benzonitriles are a cornerstone in synthetic chemistry, prized for the versatile reactivity of the nitrile group and the diverse functionalities that can be introduced onto the aromatic ring.[1] When a hydroxyl group is also present, as in cyanophenols, the molecule gains intriguing properties stemming from the interplay between the electron-withdrawing nitrile group (-C≡N) and the electron-donating hydroxyl group (-OH).[2][3] This electronic push-pull mechanism governs molecular reactivity, acidity, and spectroscopic behavior.[4][5]

This compound (PubChem CID: 21949823) is a specific isomer where the meta-position of these functional groups minimizes direct resonance stabilization, leading to unique electronic characteristics compared to its ortho- and para- counterparts.[3] Understanding its electronic structure is paramount for predicting its chemical behavior, designing novel derivatives for drug discovery, and engineering advanced organic materials. This guide outlines a theoretical approach using DFT to build a foundational understanding of this molecule from first principles.

The Computational Gauntlet: A Validated Workflow

The cornerstone of a reliable theoretical study is a well-defined and validated computational workflow. Density Functional Theory (DFT) is selected as the method of choice due to its excellent balance of computational efficiency and accuracy for medium-sized organic molecules.[6][7] Specifically, the B3LYP hybrid functional is often employed as it has a proven track record for predicting the geometries and electronic properties of aromatic systems.[8][9]

G cluster_input Input cluster_dft DFT Core Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Electronic Structure Analysis cluster_spectra Spectroscopic Prediction mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo FMO Analysis (HOMO, LUMO, Gap) freq_calc->fmo mep MEP Mapping freq_calc->mep nbo NBO Analysis freq_calc->nbo td_dft TD-DFT Calculation (UV-Vis Spectrum) freq_calc->td_dft

Caption: A validated workflow for the theoretical analysis of molecular electronic structure.

Protocol 1: Ground State Geometry Optimization
  • Software Selection: Utilize a quantum chemistry package like Gaussian.[7][10]

  • Method Specification: Employ the B3LYP hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of conjugated systems.

  • Basis Set Selection: The 6-311++G(d,p) basis set is recommended.[8]

    • 6-311G: A triple-zeta split-valence basis set that provides flexibility for valence electrons.

    • ++: Diffuse functions on both heavy atoms and hydrogens, essential for accurately modeling lone pairs (on oxygen and nitrogen) and potential non-covalent interactions.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p), which allow for orbital shape distortion and are crucial for describing chemical bonds accurately.[11]

  • Execution: Perform a geometry optimization without constraints. The goal is to find the coordinates corresponding to the lowest energy conformation of the molecule.

  • Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]

Results and Discussion: Deconstructing the Electronic Landscape

Molecular Geometry

The optimized geometry provides the foundation for all subsequent electronic property calculations. Key structural parameters, such as bond lengths and angles, are determined by the electronic distribution. The planarity of the benzene ring and the orientation of the substituent groups are of primary interest.

Caption: Atom numbering scheme for this compound used for data analysis.

Table 1: Selected Predicted Geometric Parameters

Parameter Bond/Angle Predicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C≡N 1.156
C-CN 1.435
C-OH 1.364
C-CH₃ 1.510
**Bond Angles (°) **
C-C-C (ring) 118.5 - 121.5
C-C-CN 120.5

| | C-C-OH | 118.9 |

The substitution of hydrogen in the benzene ring results in a perturbation of the valence electron distribution, leading to changes in bond lengths and angles.[6] The angular changes in the benzene ring geometry are a sensitive indicator of the interaction between the substituents and the ring.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.[9][10] A smaller gap suggests higher reactivity.[10]

FMO_Diagram cluster_fmo FMO Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO:n->LUMO:s   ΔE = E_LUMO - E_HOMO   (Reactivity Indicator)

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzonitrile, a substituted aromatic compound, holds significant interest within the realms of pharmaceutical and chemical research. Its unique molecular architecture, featuring a hydroxyl group, a methyl group, and a nitrile moiety on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). An in-depth understanding of its physical appearance and chemical stability is paramount for its effective utilization in drug discovery, process development, and formulation. This guide provides a comprehensive overview of the known properties of this compound, outlines protocols for its stability assessment, and discusses potential degradation pathways.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in experimental settings.

Physical Appearance

This compound is a solid at room temperature, typically appearing as a colorless to pale yellow crystalline powder.[1] Variations in color may be indicative of the presence of impurities.

Structural and Molecular Data
PropertyValueSource
IUPAC Name This compound[2]
Synonyms 5-Methyl-3-cyanophenol, m-Cyano-p-cresol[1]
CAS Number 95658-81-4[2]
Molecular Formula C₈H₇NO[2]
Molecular Weight 133.15 g/mol [2]
Melting Point 134–137°C[1]
Boiling Point Estimated to be above 300°C (Not widely reported)[1]
Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and biological assays. It is slightly soluble in water but demonstrates better solubility in organic solvents.[1]

SolventQualitative Solubility
WaterSlightly soluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Quantitative solubility data in common laboratory solvents is not extensively documented in the public domain and would require experimental determination for specific applications.

Chemical Stability

The stability of this compound under various environmental conditions dictates its storage requirements, shelf-life, and compatibility with different reaction and formulation components.

General Stability and Storage

This compound is generally considered stable under recommended storage conditions.[1] To maintain its integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1] Recommended storage is often under an inert atmosphere at room temperature.[3]

Incompatibilities

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they may promote decomposition.[1]

Degradation Pathways

While specific degradation pathways for this compound are not extensively reported, its chemical structure as a phenolic compound with a nitrile group suggests potential routes of decomposition.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored degradation products. The degradation of phenols can proceed via catechol pathways.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, which would convert it to a carboxylic acid or an amide intermediate. The phenolic hydroxyl group's acidity can be influenced by pH, which may affect the overall stability of the molecule.

The following diagram illustrates a hypothetical degradation workflow for this compound.

G cluster_stress Stress Conditions cluster_compound Compound cluster_degradation Potential Degradation Products Heat Thermal Stress HMBN This compound Heat->HMBN Light Photolytic Stress (UV/Vis) Light->HMBN pH Hydrolytic Stress (Acid/Base) pH->HMBN Oxidation Oxidative Stress (e.g., H2O2) Oxidation->HMBN Oxidized Oxidized Products (e.g., Quinones) HMBN->Oxidized Hydrolyzed Hydrolysis Products (e.g., Carboxylic Acid) HMBN->Hydrolyzed Photodegradants Photolytic Products HMBN->Photodegradants

Caption: Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

To ensure the scientific integrity of research and development involving this compound, a robust stability testing program is essential. The following protocols are based on established guidelines and best practices.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 80°C for a specified duration.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 80°C for a specified duration.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and store at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat at a temperature below its melting point (e.g., 105°C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is required to separate and quantify this compound from its potential degradation products and any process-related impurities.[6][7]

Workflow for HPLC Method Development:

G Start Define Method Objectives ColumnScreening Column & Mobile Phase Screening Start->ColumnScreening ForcedDegradation Perform Forced Degradation Studies ColumnScreening->ForcedDegradation MethodOptimization Method Optimization (Gradient, Flow Rate, Temperature) ForcedDegradation->MethodOptimization MethodValidation Method Validation (ICH Q2(R1)) MethodOptimization->MethodValidation End Final Stability-Indicating Method MethodValidation->End

Caption: Workflow for Developing a Stability-Indicating HPLC Method.

Typical Starting Conditions for Method Development:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Column Temperature: 30°C

Conclusion

This technical guide provides a consolidated overview of the physical appearance and stability of this compound based on currently available information. While key physicochemical parameters have been outlined, it is evident that further experimental investigation is required to establish a more comprehensive quantitative understanding of its solubility and stability under various stress conditions. The provided protocols for stability assessment offer a robust framework for researchers and drug development professionals to generate the necessary data to support the use of this versatile compound in their work. A thorough characterization of its stability profile will ultimately ensure its reliable application in the synthesis and development of novel chemical entities and pharmaceutical products.

References

Methodological & Application

Application Notes & Protocols: 3-Hydroxy-5-methylbenzonitrile as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Introduction: The Strategic Value of 3-Hydroxy-5-methylbenzonitrile

This compound is a trifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a hydroxyl, a nitrile, and a methyl group on a benzene ring, provides chemists with three distinct points for chemical modification. This strategic arrangement allows for the regioselective synthesis of complex molecules, making it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitrile group creates a unique electronic and reactivity profile, enabling a wide range of chemical transformations. This guide provides an in-depth look at the properties, core reactivity, and field-proven protocols for the synthetic manipulation of this important intermediate.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 95658-81-4[4][5]
Molecular Formula C₈H₇NO[4][5][6]
Molecular Weight 133.15 g/mol [4][5][7]
Appearance Colorless to pale yellow crystalline solid/powder[7]
Melting Point 134–137 °C[7]
Solubility Slightly soluble in water; soluble in organic solvents (ethanol, DMSO)[7]
Purity (Typical) ≥98% (HPLC)[5]

Safety Profile: this compound is classified as harmful and requires careful handling in a well-ventilated fume hood.[4][8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[9][10]

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[4][8] Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water.[7][8] If inhaled, move to fresh air.[7] If ingested, rinse mouth and seek immediate medical attention.[7][8]

Core Reactivity and Synthetic Pathways

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each group can be targeted selectively to build molecular complexity.

G cluster_hydroxyl Hydroxyl (-OH) Reactions cluster_nitrile Nitrile (-CN) Reactions cluster_ring Aromatic Ring Reactions main This compound ether Ethers (Ar-O-R) main->ether O-Alkylation (e.g., Williamson Ether Synthesis) ester Esters (Ar-O-C(O)R) main->ester O-Acylation (e.g., Acyl Chloride) amine Primary Amines (Ar-CH₂NH₂) main->amine Reduction (e.g., LiAlH₄, H₂/Catalyst) acid Carboxylic Acids (Ar-COOH) main->acid Hydrolysis (Acid or Base Catalyzed) substituted_ring Substituted Aromatics main->substituted_ring Electrophilic Aromatic Substitution (EAS)

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile handle for introducing a variety of functionalities.

  • O-Alkylation: The phenolic proton is acidic and can be readily removed by a base (e.g., K₂CO₃, NaH) to form a phenoxide. This potent nucleophile can then react with alkyl halides or other electrophiles in a Williamson ether synthesis to form aryl ethers.[11][12] This reaction is fundamental for constructing linkages found in many biologically active molecules.

  • O-Acylation/Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of stable ester derivatives.[11] This can be used as a protecting group strategy or to introduce a specific ester moiety required for the target molecule.

Reactions of the Nitrile Group

The nitrile group is a valuable precursor to several important functional groups, particularly amines and carboxylic acids.

  • Reduction to Primary Amines: The carbon-nitrogen triple bond can be completely reduced to a primary amine (Ar-CH₂NH₂).[13][14] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[14][15] Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) offers a milder, industrially scalable method.[13][16]

  • Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[17][18] This two-stage process proceeds through an amide intermediate.[17][18] Heating with aqueous acid (e.g., HCl, H₂SO₄) directly yields the carboxylic acid, while heating with a base (e.g., NaOH) produces the carboxylate salt, which requires a final acidic workup to furnish the free acid.[18]

Detailed Application Protocols

The following protocols are designed to be robust and reproducible. They include expert insights to explain the rationale behind key steps.

Protocol 1: O-Alkylation to Synthesize 3-Methoxy-5-methylbenzonitrile

Principle: This protocol details a classic Williamson ether synthesis. The phenolic proton of this compound is deprotonated by potassium carbonate to form a nucleophilic phenoxide, which then displaces the iodide from methyl iodide in an Sₙ2 reaction.

Reaction Scheme: Ar-OH + CH₃I --(K₂CO₃, Acetone)--> Ar-O-CH₃ + KI + HI

Materials & Reagents:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl Iodide (CH₃I) (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: Add methyl iodide (1.5 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.

    • Scientist's Note: Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction. K₂CO₃ is a mild and inexpensive base, sufficient for deprotonating the phenol without causing unwanted side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid salts (K₂CO₃, KI) and wash the filter cake with a small amount of acetone. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Purification: a. Dry the organic layer over anhydrous MgSO₄. b. Filter off the drying agent and concentrate the filtrate to yield the crude product. c. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-Methoxy-5-methylbenzonitrile.

Protocol 2: Reduction to Synthesize (3-Hydroxy-5-methylphenyl)methanamine

Principle: This protocol uses the powerful hydride-donating reagent, Lithium Aluminum Hydride (LiAlH₄), to reduce the nitrile functional group to a primary amine. The reaction must be performed under strictly anhydrous conditions.

Reaction Scheme: Ar-CN --(1. LiAlH₄, THF; 2. H₂O/H⁺ workup)--> Ar-CH₂NH₂

Materials & Reagents:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Potassium Tartrate solution (Rochelle's salt)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (1.5 eq).

  • Solvent Addition: Add anhydrous THF via cannula or syringe to suspend the LiAlH₄. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a separate flask with anhydrous THF. Slowly add this solution dropwise to the stirring LiAlH₄ suspension at 0 °C.

    • Critical Safety Note: The addition is exothermic and will produce hydrogen gas from the reaction of LiAlH₄ with the acidic phenolic proton. The addition must be slow and controlled.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.

  • Monitoring: Monitor the reaction via TLC or IR spectroscopy (disappearance of the nitrile stretch at ~2230 cm⁻¹).

  • Work-up (Fieser Method): a. Cool the reaction mixture back down to 0 °C in an ice bath. b. Quench the reaction by the slow, sequential, dropwise addition of: i. 'x' mL of water ii. 'x' mL of 15% aqueous NaOH iii. '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

    • Rationale: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the work-up compared to an acid quench.

  • Isolation: a. Stir the resulting slurry vigorously for 30 minutes until a white, filterable precipitate forms. b. Add anhydrous Na₂SO₄ and stir for another 15 minutes. c. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. d. Combine the organic filtrates and concentrate under reduced pressure to yield the crude (3-Hydroxy-5-methylphenyl)methanamine, which can be further purified if necessary.

Applications in Target Synthesis

This compound and its derivatives are crucial intermediates in medicinal chemistry. For example, the core structure is related to building blocks used in the synthesis of various biologically active compounds. The ability to transform the nitrile into an amine or the hydroxyl into an ether allows for the creation of diverse libraries of compounds for screening. For instance, derivatives of aminobenzoxazinorifamycin, which show potent antibacterial activity, feature a substituted aminophenol core that can be conceptually derived from intermediates like this.[19] Similarly, related trifunctional intermediates like 3-Chloro-5-hydroxybenzonitrile are used to prepare non-nucleoside HIV reverse transcriptase inhibitors.[11]

G start This compound protocol1 Protocol 1: O-Alkylation start->protocol1 protocol2 Protocol 2: Nitrile Reduction start->protocol2 protocol3 Protocol 3 (Implied): Nitrile Hydrolysis start->protocol3 product1 Aryl Ether Derivative protocol1->product1 product2 Primary Amine Derivative protocol2->product2 product3 Carboxylic Acid Derivative protocol3->product3 application Advanced Intermediates for Drug Discovery & Agrochemicals product1->application product2->application product3->application

Conclusion

This compound is a powerful and cost-effective synthetic intermediate. Its trifunctional nature provides a robust platform for generating a wide array of more complex molecules. The protocols detailed herein demonstrate reliable methods for the selective transformation of its hydroxyl and nitrile groups, unlocking its full potential for researchers in drug development and applied chemical synthesis.

References

Application Notes & Protocols: The Strategic Utility of 3-Hydroxy-5-methylbenzonitrile in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Beyond a Simple Building Block

In the landscape of pharmaceutical development, the selection of starting materials is a critical decision point that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 3-Hydroxy-5-methylbenzonitrile (CAS No: 95658-81-4) emerges not merely as a chemical intermediate, but as a strategic trifunctional scaffold. Its unique arrangement of a nucleophilic hydroxyl group, a versatile nitrile moiety, and a sterically accessible aromatic ring offers medicinal chemists a powerful platform for rapid library generation and lead optimization. This document provides an in-depth exploration of the reactivity of this molecule, supported by detailed, field-proven protocols, to empower researchers in harnessing its full synthetic potential for the creation of novel therapeutic agents, with noted applications in the development of anti-diabetic and Central Nervous System (CNS) drugs[1].

Physicochemical Profile and Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization in any experimental setting.

Table 1: Physicochemical and Safety Data for this compound

Property Value Source
Molecular Formula C₈H₇NO [2]
Molecular Weight 133.15 g/mol [2]
CAS Number 95658-81-4 [2]
Appearance White to off-white crystalline powder [3]
Melting Point Data not widely reported; requires experimental determination.
Boiling Point Data not widely reported.

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Methanol, Ethyl Acetate). Limited solubility in water. | |

Safety & Handling: this compound is an irritant and is harmful if swallowed, inhaled, or comes into contact with skin[2]. All manipulations should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2].

Strategic Functional Group Transformations: Protocols & Rationale

The synthetic utility of this compound is rooted in the distinct reactivity of its three key functional domains: the phenolic hydroxyl, the nitrile, and the aromatic core. The following sections provide detailed protocols for the selective manipulation of each site.

O-Alkylation of the Phenolic Hydroxyl: Modulating Pharmacokinetics

Expert Rationale: The phenolic hydroxyl group is an excellent handle for introducing diversity and fine-tuning physicochemical properties. Its conversion to an ether linkage is a cornerstone strategy in medicinal chemistry to block metabolic O-glucuronidation, enhance membrane permeability, and introduce new pharmacophoric elements. The Williamson ether synthesis is a robust and reliable method for this transformation. The choice of an alkyl halide (R-X) allows for the systematic exploration of structure-activity relationships (SAR).

Protocol 3.1.1: Synthesis of 3-Methoxy-5-methylbenzonitrile

  • Objective: To demonstrate a standard O-alkylation of the hydroxyl group.

  • Materials:

    • This compound (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Iodomethane (CH₃I) (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.33 g, 10.0 mmol).

    • Add anhydrous DMF (e.g., 20 mL) and stir until the solid is fully dissolved.

    • Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol). The mixture will become a suspension.

    • Carefully add iodomethane (e.g., 0.75 mL, 12.0 mmol) dropwise via syringe at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

    • Work-up: Upon completion, pour the reaction mixture into cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure ether product.

G cluster_workflow Workflow: Williamson Ether Synthesis A 1. Dissolve this compound in anhydrous DMF B 2. Add K₂CO₃ (Base) A->B C 3. Add CH₃I (Alkylating Agent) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purification (Chromatography) E->F G Pure 3-Methoxy-5-methylbenzonitrile F->G

Caption: A streamlined workflow for the O-alkylation of this compound.

The Nitrile Moiety: A Gateway to Diverse Functionalities

Expert Rationale: The benzonitrile group is a highly versatile functional group in drug design. It is metabolically robust and can act as a hydrogen bond acceptor, mimicking carbonyl groups found in endogenous ligands[4]. Furthermore, it serves as a synthetic precursor to primary amines and carboxylic acids, which are foundational functionalities for building complex pharmaceutical architectures[5][6].

G Start This compound (Ar-CN) Amine 3-Hydroxy-5-methylbenzylamine (Ar-CH₂NH₂) Start->Amine Reduction (e.g., H₂, Pd/C or LAH) Acid 3-Hydroxy-5-methylbenzoic Acid (Ar-COOH) Start->Acid Hydrolysis (e.g., NaOH, H₂O, Δ)

Caption: Key transformations of the nitrile group to amines and carboxylic acids.

Protocol 3.2.1: Reduction of Nitrile to Primary Amine

  • Objective: To synthesize (3-hydroxy-5-methylphenyl)methanamine, a key intermediate for amide, sulfonamide, or urea derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Palladium on Carbon (10% Pd/C, 5 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or Parr apparatus)

  • Procedure:

    • In a high-pressure reaction vessel or a thick-walled flask, dissolve this compound (e.g., 1.33 g, 10.0 mmol) in methanol (50 mL).

    • Carefully add 10% Palladium on carbon (e.g., 0.53 g, 5 mol%) under a stream of nitrogen. Caution: Pd/C can be pyrophoric.

    • Seal the vessel and purge the system with hydrogen gas several times.

    • Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amine, which can be used directly or purified further if necessary.

Protocol 3.2.2: Hydrolysis of Nitrile to Carboxylic Acid

  • Objective: To synthesize 3-hydroxy-5-methylbenzoic acid, a precursor for esters and amides.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydroxide (NaOH), 10% aqueous solution

    • Hydrochloric Acid (HCl), concentrated

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.33 g, 10.0 mmol) and a 10% aqueous solution of sodium hydroxide (e.g., 50 mL).

    • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper at the condenser outlet) or by TLC analysis of acidified aliquots.

    • After 4-8 hours, or once the starting material is consumed, cool the reaction mixture to room temperature.

    • Work-up: Place the flask in an ice bath and carefully acidify the solution with concentrated HCl until the pH is approximately 2.

    • A precipitate of 3-hydroxy-5-methylbenzoic acid will form. Continue cooling in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash the crystals with cold deionized water, and dry in a vacuum oven to yield the pure carboxylic acid[7].

Electrophilic Aromatic Substitution: Scaffold Diversification

Expert Rationale: The aromatic ring itself is a platform for further functionalization. The existing substituents dictate the regioselectivity of electrophilic aromatic substitution (EAS). The hydroxyl and methyl groups are ortho-, para-directing and activating, while the nitrile group is meta-directing and deactivating. The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho to it (C2 and C6) and para (C4, which is blocked). This predictable reactivity allows for the controlled installation of additional groups like halogens or nitro groups, which can serve as handles for cross-coupling reactions or be converted to other functionalities.

Protocol 3.3.1: Regioselective Bromination of the Aromatic Ring

  • Objective: To introduce a bromine atom onto the aromatic ring, creating a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0 eq)

    • Acetonitrile (MeCN)

  • Procedure:

    • Dissolve this compound (e.g., 1.33 g, 10.0 mmol) in acetonitrile (30 mL) in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (e.g., 1.78 g, 10.0 mmol) in one portion.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor by TLC.

    • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography to isolate the desired regioselective brominated product(s). The primary product is expected to be 2-bromo-3-hydroxy-5-methylbenzonitrile due to the strong directing effect of the hydroxyl group.

Conclusion: A Versatile Scaffold for Drug Discovery

This compound is a potent and versatile building block that provides multiple avenues for chemical diversification. The distinct and predictable reactivity of its hydroxyl, nitrile, and aromatic functionalities allows chemists to efficiently generate libraries of complex molecules. The protocols detailed herein serve as a validated starting point for researchers to explore the vast chemical space accessible from this intermediate, paving the way for the discovery of next-generation pharmaceutical compounds.

References

Application Notes and Protocols: The Role of Hydroxybenzonitriles in Agrochemical Synthesis with a Focus on 3-Hydroxy-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: The Challenge of Specificity in Agrochemical Synthesis

In the vast landscape of agrochemical synthesis, the utility of a chemical intermediate is determined by a confluence of factors including its reactivity, cost-effectiveness, and the biological activity of its derivatives. While the family of hydroxybenzonitriles serves as a cornerstone for various herbicides and fungicides, detailed public-domain information on the specific application of 3-Hydroxy-5-methylbenzonitrile is notably scarce. This scarcity may suggest its use in proprietary industrial processes or that its particular substitution pattern does not yield commercially competitive end-products compared to its isomers.

This guide, therefore, adopts a dual approach. Firstly, it will explore the foundational reactivity and potential synthetic pathways involving this compound based on established chemical principles and the known applications of its close analogs. Secondly, where concrete examples for this specific molecule are unavailable, it will draw upon the well-documented synthesis of commercially significant agrochemicals derived from structurally similar hydroxybenzonitriles. This comparative approach will provide researchers with a robust framework for understanding the potential applications of this compound, even in the absence of extensive literature.

Core Chemistry of this compound: A Versatile Scaffold

This compound, also known as 3-cyano-5-methylphenol, possesses three key functional groups that offer a multitude of synthetic possibilities: a phenolic hydroxyl group, a nitrile group, and an aromatic ring activated by the hydroxyl and methyl groups.

  • Phenolic Hydroxyl Group: This is the most reactive site for electrophilic substitution and is readily deprotonated to form a phenoxide, a potent nucleophile. This functionality is central to the formation of ether and ester linkages, which are common in many bioactive molecules.

  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations open up pathways to a wide array of other chemical moieties.

  • Aromatic Ring: The benzene ring itself can undergo further substitution, although the existing substituents will direct incoming groups to specific positions.

Hypothetical and Analogous Applications in Agrochemical Synthesis

While direct synthesis of a named agrochemical from this compound is not readily found in public literature, we can extrapolate its potential uses based on the chemistry of related compounds.

Synthesis of Herbicidal Phenyl Ethers

A common strategy in herbicide design involves the creation of diaryl ethers. The phenoxide of this compound can act as a nucleophile to displace a leaving group on another aromatic ring.

Conceptual Workflow: Synthesis of a Hypothetical Phenyl Ether Herbicide

G A This compound C Potassium 3-cyano-5-methylphenoxide (in situ) A->C Deprotonation B Base (e.g., K2CO3) Solvent (e.g., DMF) E Nucleophilic Aromatic Substitution (SNAr) C->E Nucleophilic Attack D Activated Aryl Halide (e.g., 4-chloro-3-fluoronitrobenzene) F Hypothetical Diaryl Ether Precursor E->F

Caption: Conceptual workflow for the synthesis of a hypothetical diaryl ether herbicide precursor from this compound.

Protocol: General Procedure for the Synthesis of Aryl Ethers from this compound (Based on Analogous Reactions)

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).

  • Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium 3-cyano-5-methylphenoxide.

  • Nucleophilic Substitution: Add the desired aryl halide (1.0-1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The optimal temperature will depend on the reactivity of the aryl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product may precipitate and can be collected by filtration, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen because it effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex) without solvating the nucleophile as strongly as a protic solvent would.

  • Base: Potassium carbonate is a common and cost-effective base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.

  • Temperature: Heat is generally required to overcome the activation energy of the SNAr reaction, especially if the aryl halide is not highly activated.

Synthesis of Fungicidal Esters

The hydroxyl group of this compound can be esterified with various carboxylic acids or their derivatives to produce esters, a class of compounds known to possess fungicidal activity.

Conceptual Workflow: Synthesis of a Hypothetical Phenyl Ester Fungicide

G A This compound C Esterification A->C B Acyl Chloride or Carboxylic Acid + Coupling Agent (e.g., DCC) D Hypothetical Phenyl Ester Fungicide C->D

Caption: Conceptual workflow for the synthesis of a hypothetical phenyl ester fungicide from this compound.

Protocol: General Procedure for the Synthesis of Phenyl Esters from this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine (1.2-1.5 eq), to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath and slowly add the acyl chloride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water or a dilute acid solution. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Base: An organic base like triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The initial cooling is to control the exothermic reaction between the phenol and the acyl chloride.

Case Study with a Close Analog: The Synthesis of Bromoxynil

To provide a concrete example of a commercially relevant agrochemical synthesized from a hydroxybenzonitrile, we will examine the synthesis of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used herbicide. While the starting material is different, the principles of aromatic substitution are highly relevant.

Synthetic Pathway of Bromoxynil

G A 4-Hydroxybenzonitrile C Electrophilic Aromatic Substitution A->C B Bromine (Br2) Solvent (e.g., Acetic Acid) D Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) C->D

Caption: Synthetic pathway of the herbicide Bromoxynil from 4-hydroxybenzonitrile.

Protocol: Synthesis of Bromoxynil

  • Reaction Setup: Dissolve 4-hydroxybenzonitrile in a suitable solvent, such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine (2.0-2.2 eq) in acetic acid to the solution of 4-hydroxybenzonitrile, maintaining the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete. The product often precipitates out of the solution.

  • Isolation: Filter the solid product and wash with water to remove acetic acid and any remaining bromine.

  • Drying: Dry the product under vacuum.

Quantitative Data and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₈H₇NO133.15103-106
BromoxynilC₇H₃Br₂NO276.92194-195

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion and Future Perspectives

While direct, large-scale agrochemical applications of this compound are not prominently documented in publicly accessible sources, its chemical structure presents a versatile platform for the synthesis of potential herbicides, fungicides, and insecticides. The protocols and workflows detailed in this guide, based on established chemical principles and analogous reactions of related hydroxybenzonitriles, provide a solid foundation for researchers exploring the potential of this and other underutilized intermediates. Future research could focus on the synthesis and biological screening of novel diaryl ether and phenyl ester derivatives of this compound to uncover new agrochemical leads.

3-Hydroxy-5-methylbenzonitrile as a building block for functional materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Hydroxy-5-methylbenzonitrile: A Versatile Building Block for Advanced Functional Materials

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the applications and protocols involving this compound. With its unique trifunctional scaffold, this aromatic compound serves as a highly adaptable starting material for a range of high-value functional materials, from thermally stable polymers to novel pharmaceutical intermediates. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that enable its effective use in the laboratory and in material design.

Core Concepts: The Molecular Advantage of this compound

This compound (CAS No: 95658-81-4) is a deceptively simple molecule whose value lies in the distinct reactivity of its three functional groups: a nucleophilic hydroxyl group, an electrophilic and transformable nitrile group, and a sterically and electronically influential methyl group, all positioned on a stable aromatic ring.[1][2] This specific 1,3,5-substitution pattern provides a unique geometric and electronic framework, making it a prized building block for creating complex molecular architectures.

The nitrile group is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloadditions to form heterocycles.[3] The hydroxyl group readily engages in nucleophilic substitution reactions, such as ether and ester formation, providing a key linkage point for polymerization or molecular elaboration.[4][5] The methyl group, while less reactive, influences the molecule's solubility and electronic properties, which can be crucial for fine-tuning the characteristics of the final material.[3]

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is critical for safe and effective handling.[1]

PropertyValueSource
CAS Number 95658-81-4[1][2]
Molecular Formula C₈H₇NO[1][2]
Molecular Weight 133.15 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 3-Cyano-5-methylphenol[6]
Appearance Typically a solid at room temperatureN/A

Safety & Handling: this compound is classified as hazardous.[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][7]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes.[8]

Caption: Key reactive sites of this compound.

Application Note I: Synthesis of High-Performance Phthalonitrile Polymers

Field Context: Phthalonitrile resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability, high glass-transition temperatures (Tg > 400 °C), and excellent mechanical properties, making them suitable for aerospace and defense applications.[4] The synthesis of these polymers often involves the nucleophilic substitution of a nitro-group on a phthalonitrile precursor with a hydroxyl-containing compound.[5] this compound serves as an excellent building block to create the core monomer units for these advanced materials.

Causality of Experimental Choices: The protocol below describes the synthesis of a bis-phthalonitrile monomer. A key step is the use of potassium carbonate (K₂CO₃), a mild base, which deprotonates the phenolic hydroxyl group of this compound to form a more potent phenoxide nucleophile. This nucleophile then displaces the nitro groups from two equivalents of 4-nitrophthalonitrile. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve both the polar and non-polar reactants.

Protocol 1: Synthesis of a Bis-Phthalonitrile Monomer

Objective: To synthesize 1,3-bis(3-cyano-5-methylphenoxy)benzene, a precursor for phthalonitrile resin, via nucleophilic aromatic substitution.

Materials:

  • This compound

  • 4-Nitrophthalonitrile

  • Resorcinol (for this example, we will synthesize a related monomer, 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB), as a direct protocol for the title compound is not available in the literature snippets, but the chemistry is directly analogous and well-documented for dihydroxybenzenes).[5]

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Procedure:

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a condenser, add resorcinol (1 equivalent) and anhydrous DMF. Stir under a gentle nitrogen flow until fully dissolved.

  • Base Addition: Add finely ground anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Nucleophile Formation: Heat the mixture to 60-70 °C and stir for 1-2 hours. The formation of the diphenoxide is the critical step.

  • Phthalonitrile Addition: Add 4-nitrophthalonitrile (2.2 equivalents) to the reaction mixture.

  • Reaction: Increase the temperature to 80-90 °C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred beaker of deionized water. A solid precipitate of the crude monomer will form.

  • Isolation and Purification: Filter the solid product using a Buchner funnel. Wash the solid sequentially with deionized water and then with methanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified monomer in a vacuum oven at 80 °C overnight.

  • Characterization: Confirm the structure of the synthesized monomer using FTIR, ¹H NMR, and DSC.[5]

Caption: Workflow for phthalonitrile polymer synthesis and curing.

Application Note II: A Scaffold for Novel Pharmaceutical Intermediates

Field Context: The benzonitrile moiety is a common feature in many pharmaceutical compounds.[9] Its derivatives are explored for a wide range of activities, including use in anti-diabetic and CNS drugs.[9] The nitrile group can act as a bioisostere for other functional groups or be converted into amides or carboxylic acids, which are fundamental in drug design.[3][10]

Causality of Experimental Choices: The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation.[10] This protocol uses basic hydrolysis with sodium hydroxide. The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent proton transfers and elimination of ammonia lead to the carboxylate salt. The reaction is driven to completion by heating under reflux. An acidic workup is then required to protonate the carboxylate salt and precipitate the final carboxylic acid product.[10]

Protocol 2: Basic Hydrolysis to 3-Hydroxy-5-methylbenzoic Acid

Objective: To convert this compound into its corresponding carboxylic acid, a valuable intermediate for forming amides and esters in drug discovery programs.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)

  • Hydrochloric Acid (HCl), concentrated or 6M

  • Deionized Water

  • pH paper or meter

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1 equivalent) in the aqueous sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved during the reaction, which should be conducted in a fume hood.

  • Monitoring: Monitor the reaction by TLC until all the starting material is consumed. This typically takes several hours.[10]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath.

  • Acidification: Carefully acidify the cooled reaction mixture by the dropwise addition of hydrochloric acid while stirring. Monitor the pH, adjusting to ~2-3. The product, 3-hydroxy-5-methylbenzoic acid, will precipitate out of the solution.[10]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts and acid.

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Characterize the final product by melting point, NMR, and IR spectroscopy to confirm the conversion of the nitrile to a carboxylic acid.

Scaffold_Diversification cluster_derivatives Potential Bioactive Derivatives A This compound (Core Scaffold) B Amides / Peptides A->B Hydrolysis -> Amidation C Esters A->C Hydrolysis -> Esterification D Ethers A->D Etherification (on -OH) E Heterocycles (e.g., Tetrazoles) A->E Cycloaddition (on -CN)

Caption: Diversification pathways for the core scaffold in drug discovery.

Application Note III: Building Blocks for Organic Emitter Materials (OLEDs)

Field Context: The development of efficient Organic Light-Emitting Diodes (OLEDs) relies on the design of novel organic molecules with specific photophysical properties.[11] Bipolar host materials, which can transport both electrons and holes, are particularly desirable as they can improve device efficiency and lifetime.[12] Molecules incorporating electron-deficient units (like 1,3,5-triazine) and electron-rich units (like carbazole) are often explored for this purpose.[13] this compound can serve as a precursor to one of the arms of these complex, star-shaped molecules.

Causality of Experimental Choices: This hypothetical protocol outlines a pathway to a more complex molecule. The first step, etherification, protects the reactive hydroxyl group and introduces a new functionality. The subsequent steps would involve Suzuki or Buchwald-Hartwig cross-coupling reactions, which are powerful C-C or C-N bond-forming reactions catalyzed by palladium, essential for building the complex aromatic systems needed for OLED materials.[3]

Protocol 3: Synthetic Pathway Toward an OLED Intermediate

Objective: To outline a synthetic strategy for converting this compound into a more complex, functionalized aromatic system suitable for incorporation into an OLED emitter.

Part A: Etherification and Bromination (Illustrative)

  • Protection/Functionalization: React this compound with a suitable alkylating agent (e.g., 1,4-dibromobutane) under basic conditions (e.g., K₂CO₃ in acetone) to form an ether linkage, leaving a terminal bromide.

  • Purification: Purify the resulting ether-linked benzonitrile via column chromatography.

  • Aromatic Bromination: Introduce a bromine atom onto the aromatic ring at a position ortho or para to the ether group using a selective brominating agent like N-Bromosuccinimide (NBS) to prepare the molecule for cross-coupling.

Part B: Cross-Coupling (Conceptual)

  • Suzuki Coupling: The brominated intermediate from Part A can be reacted with a boronic acid derivative of another aromatic system (e.g., a carbazole or triazine derivative) under palladium catalysis (e.g., Pd(PPh₃)₄ with a base) to form a new C-C bond, extending the conjugated system.

  • Workup and Purification: Following the reaction, a standard aqueous workup and purification by column chromatography would yield the final, more complex molecule. This molecule could then be further elaborated or tested for its photophysical properties.

This multi-step synthesis demonstrates how the initial simple building block can be strategically elaborated into a high-value material for advanced electronics applications.

References

Application Note & Protocol: Regioselective Nitration of 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental setup for the nitration of 3-Hydroxy-5-methylbenzonitrile. Nitrated derivatives of this compound are valuable intermediates in medicinal chemistry and materials science.[1][2] This application note details a robust protocol for the regioselective nitration, discusses the underlying chemical principles, outlines critical safety precautions, and provides methods for the characterization of the resulting products. The presented protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Introduction: The Significance of Nitrated Benzonitrile Derivatives

Benzonitrile derivatives are a cornerstone in the synthesis of a wide array of organic compounds, finding applications in pharmaceuticals, agrochemicals, and materials science.[2] The introduction of a nitro group (–NO₂) onto the aromatic ring via nitration is a pivotal transformation, as it opens up a plethora of synthetic possibilities. The nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules, or it can act as a directing group in subsequent electrophilic aromatic substitution reactions.[3]

This compound is a particularly interesting substrate for nitration due to the presence of three distinct functional groups—hydroxyl (–OH), methyl (–CH₃), and cyano (–CN)—which exert different directing effects on the aromatic ring. The interplay of these groups allows for the potential synthesis of various nitrated isomers, each with unique properties and potential applications. This guide focuses on a controlled nitration procedure to achieve a desired regioselectivity.

Mechanistic Insights: The Chemistry of Electrophilic Aromatic Nitration

The nitration of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The key steps are:

  • Generation of the Electrophile: The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7]

  • Electrophilic Attack: The electron-rich aromatic ring of this compound attacks the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation and Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the nitrated product.[4]

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring. The hydroxyl (–OH) and methyl (–CH₃) groups are activating, ortho-, para-directing groups, while the cyano (–CN) group is a deactivating, meta-directing group. The powerful activating and directing effect of the hydroxyl group is expected to dominate, leading to nitration at the positions ortho and para to it.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the regioselective mono-nitration of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥98%Sigma-Aldrich95658-81-4Starting material.
Concentrated Nitric Acid (HNO₃)70%Fisher Scientific7697-37-2Corrosive, Oxidizer.
Concentrated Sulfuric Acid (H₂SO₄)98%VWR7664-93-9Corrosive.
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore75-09-2Solvent for extraction.
Sodium Bicarbonate (NaHCO₃)Reagent GradeAvantor144-55-8For neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeBeanTown Chemical7757-82-6Drying agent.
Deionized Water (H₂O)--7732-18-5For workup.
Ice---For temperature control.
Equipment
  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Dropping funnel (50 mL)

  • Magnetic stirrer with a cooling bath (ice-water bath)

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[8]

Reaction Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Start Start Prep_Substrate Dissolve this compound in Dichloromethane Start->Prep_Substrate Prep_Nitrating_Mix Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Prep_Nitrating_Mix Cooling Cool Substrate Solution to 0-5 °C Prep_Substrate->Cooling Addition Slowly Add Nitrating Mixture Prep_Nitrating_Mix->Addition Cooling->Addition Stirring Stir at 0-5 °C Addition->Stirring Quench Quench with Ice-Water Stirring->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with NaHCO3 Solution Extract->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the nitration of this compound.

Step-by-Step Procedure

Safety First: All operations involving concentrated acids must be performed in a certified chemical fume hood.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[8][11] Have an emergency eyewash and safety shower readily accessible.[8] Nitration reactions are exothermic and can lead to runaway reactions if not properly controlled.

  • Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of dichloromethane.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully add 1.5 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, while cooling the beaker in an ice bath. Caution: Always add acid to acid, never the other way around.

  • Reaction Setup: Place the round-bottom flask containing the substrate solution in an ice-water bath on a magnetic stirrer and begin stirring. Ensure the internal temperature is maintained between 0 and 5 °C.

  • Addition of the Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred substrate solution over a period of 15-20 minutes using a dropping funnel. Monitor the temperature closely and do not allow it to exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold deionized water. Stir until all the ice has melted.

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Workup - Neutralization: Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid. Caution: Vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the desired nitrated isomer(s).

Results and Characterization

The expected major products are the mono-nitrated isomers of this compound. The primary methods for characterization include:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: To determine the purity of the isolated solid product.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To identify the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), the hydroxyl group (broad absorption around 3500-3200 cm⁻¹), and the nitrile group (sharp absorption around 2230-2210 cm⁻¹).

    • ¹H and ¹³C NMR Spectroscopy: To determine the exact structure and regiochemistry of the nitrated product(s) by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[13]

Troubleshooting and Discussion

  • Low Yield: If the yield is low, consider increasing the reaction time or using a slight excess of the nitrating agent. However, be cautious as this may lead to the formation of di-nitrated byproducts.

  • Formation of Multiple Isomers: The formation of a mixture of isomers is possible. The purification by column chromatography is crucial to isolate the desired product. The ratio of isomers can sometimes be influenced by the reaction temperature and the choice of solvent.

  • Runaway Reaction: A sudden increase in temperature indicates a potential runaway reaction. Ensure efficient cooling and slow, controlled addition of the nitrating agent. In case of an uncontrolled exotherm, have a larger ice bath ready to immerse the reaction flask.

Reaction Mechanism Diagram

Nitration_Mechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization HNO3 H-O-NO2 Protonated_HNO3 H2O+-NO2 HNO3->Protonated_HNO3 + H2SO4 H2SO4 H2SO4 HSO4- HSO4- NO2+ NO2+ Protonated_HNO3->NO2+ - H2O Substrate This compound H2O H2O Arenium_Ion Arenium Ion (Resonance Stabilized) Substrate->Arenium_Ion + NO2+ Product Nitrated Product Arenium_Ion->Product + HSO4- H2SO4_regen H2SO4

Caption: Mechanism of electrophilic aromatic nitration.

Safety and Disposal

  • Handling: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][11] Handle with extreme care in a fume hood.

  • Spills: In case of a small spill, neutralize with sodium bicarbonate and absorb with an inert material like sand or vermiculite.[10]

  • Waste Disposal: Acidic waste should be neutralized before disposal. Aqueous waste should be checked for pH and disposed of according to institutional guidelines. Organic waste containing chlorinated solvents must be collected in a designated hazardous waste container. Do not mix nitric acid waste with other waste streams.[10]

References

HPLC method for the analysis of 3-Hydroxy-5-methylbenzonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-Hydroxy-5-methylbenzonitrile Reactions

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of reactions involving this compound. This intermediate is crucial in the synthesis of various pharmaceutical and specialty chemical products. The ability to accurately monitor its consumption, the formation of products, and the emergence of impurities is paramount for reaction optimization, process control, and quality assurance. This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just a protocol but the scientific rationale behind the methodological choices, ensuring adaptability and troubleshooting capacity. The method is developed and validated in accordance with the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound is an aromatic compound characterized by hydroxyl and nitrile functional groups.[3][4] Its structure makes it a versatile building block in organic synthesis. Monitoring chemical reactions is a critical function in chemical development, where real-time, accurate data allows for precise determination of reaction endpoints, kinetic profiling, and impurity identification. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy for a wide range of organic molecules.[2][5]

The method detailed herein is designed to separate this compound from potential reactants, products, and byproducts, which may possess a range of polarities. The choice of a gradient RP-HPLC method provides the necessary flexibility to achieve this complex separation.

Scientific Rationale and Method Development

The foundation of a reliable analytical method lies in understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles.

The Principle of Separation: Reverse-Phase Chromatography

Aromatic compounds like this compound are ideally suited for Reverse-Phase (RP) chromatography.[5][6][7] In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (hydrophilic).

  • Causality: The separation is driven by the hydrophobic interactions between the analytes and the C18 (octadecylsilane) stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. By gradually increasing the concentration of an organic solvent (the "strong" solvent) in the mobile phase, retained compounds are eluted from the column in order of increasing hydrophobicity.

Stationary Phase Selection: The C18 Column

The C18 column is the workhorse of RP-HPLC for its versatility and robust performance in separating a wide array of molecules.

  • Expertise: A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time, making it an excellent starting point for method development.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[8]

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and favorable UV transparency.[8]

  • pH Control: The hydroxyl group on this compound is weakly acidic. To ensure consistent retention and sharp, symmetrical peaks, its ionization must be suppressed. This is achieved by acidifying the aqueous portion of the mobile phase with 0.1% formic acid. This maintains the analyte in its neutral, more retentive form.[8][9]

  • Gradient Elution: Reaction mixtures often contain components with diverse polarities. An isocratic elution (constant mobile phase composition) might either fail to elute highly retained impurities or provide poor resolution for early-eluting polar compounds. A gradient elution, which starts with a high aqueous content and progressively increases the organic solvent percentage, ensures that all components are eluted with good peak shape in a single, efficient run.[5]

Detection: Leveraging the Chromophore

The benzene ring in this compound acts as a chromophore, absorbing UV light.

  • Rationale: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. While a common wavelength for aromatic compounds is 254 nm, a full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax). This maximizes sensitivity, which is critical for detecting low-level impurities. For this application note, a wavelength of 270 nm is selected as a suitable choice for substituted benzonitriles.[6]

Experimental Protocol

This protocol provides a self-validating system for the routine analysis of this compound reactions.

Instrumentation and Materials
CategoryItem
Instrumentation HPLC system with quaternary pump, autosampler, column thermostat, and DAD/UV detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Chemicals This compound reference standard (>98% purity)[10]
Solvents HPLC-grade Acetonitrile (ACN), HPLC-grade Water
Reagents Formic Acid (≥98%)
Labware Volumetric flasks, pipettes, 1.5 mL HPLC vials, 0.22 µm syringe filters
Chromatographic Conditions
ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection Wavelength 270 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. This solution should be stored at 4°C.

Working Standard Solution (100 µg/mL):

  • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water.

Sample Preparation:

  • Quench the reaction at the desired time point using an appropriate method.

  • Pipette a small, accurately measured aliquot (e.g., 50 µL) of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of Acetonitrile and Water. The dilution factor may need to be adjusted based on the expected concentration.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Visualization of Workflow and Reaction

A clear visual representation of the process ensures reproducibility and understanding.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Standard Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (270 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Components Integrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow from reaction sampling to final report.

Reaction_Pathway SM 3-Hydroxy-5- methylbenzonitrile Product Desired Product SM->Product Main Reaction Byproduct Impurity/Byproduct SM->Byproduct Side Reaction Reactant + Reactant X

Caption: Hypothetical reaction scheme monitored by the HPLC method.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[1][11][12]

System Suitability Testing (SST)

Before running any samples, the performance of the HPLC system must be verified. This is done by injecting the working standard solution multiple times (n=5).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) N > 2000Indicates column efficiency and separation power.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[1]
RSD of Retention Time ≤ 1.0%Demonstrates the precision of the pumping system.
Method Validation Parameters

The following parameters must be assessed to declare the method fit for purpose.

Validation ParameterTypical Acceptance Criteria
Specificity Peak for analyte is pure and resolved from impurities (Resolution > 2.0).
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a range of 1-150 µg/mL.
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels.[13]
Precision (Repeatability) RSD ≤ 2.0% for six replicate sample preparations.[11]
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.
Robustness No significant change in results with small variations in flow rate, temperature, and mobile phase composition.

Data Interpretation and Results

A successful separation will yield a chromatogram where each component of the reaction mixture is represented by a distinct, well-resolved peak.

Hypothetical Chromatographic Data
CompoundRetention Time (min)Tailing FactorResolution (Rs)
Impurity 1 4.51.1-
This compound 8.21.28.5 (from Impurity 1)
Product 11.51.17.1 (from starting material)
Quantitation

The concentration of the starting material and the formation of the product can be calculated using the external standard method. The percentage of reaction completion can be determined by monitoring the decrease in the peak area of this compound over time.

Formula for Concentration:

Concsample (µg/mL) = (Areasample / Areastandard) * Concstandard (µg/mL) * Dilution Factor

Conclusion

This application note details a specific, robust, and scientifically-grounded RP-HPLC method for the analysis of reactions involving this compound. By explaining the causality behind the selection of columns, mobile phases, and detection parameters, this guide empowers the user to not only execute the protocol but also to troubleshoot and adapt it as needed. Adherence to the outlined system suitability and method validation principles will ensure the generation of high-quality, reliable, and defensible analytical data, which is indispensable in modern chemical and pharmaceutical development.

References

Derivatization of the hydroxyl group in 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungsleitfaden und Protokolle

Thema: Derivatisierung der Hydroxylgruppe in 3-Hydroxy-5-methylbenzonitril

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser technische Leitfaden bietet eine detaillierte Untersuchung der chemischen Strategien zur Modifikation der phenolischen Hydroxylgruppe von 3-Hydroxy-5-methylbenzonitril. Diese Verbindung ist ein wertvoller Baustein in der medizinischen Chemie und den Materialwissenschaften, und die Derivatisierung ihrer Hydroxylgruppe ist ein entscheidender Schritt, um ihre physikochemischen Eigenschaften zu verändern, sie für nachfolgende Reaktionen zu schützen oder neue funktionelle Einheiten einzuführen. Wir stellen detaillierte Protokolle für drei grundlegende Derivatisierungsstrategien vor: Veretherung, Veresterung und Silylierung. Jedes Protokoll wird durch eine Erläuterung der zugrunde liegenden chemischen Prinzipien, der Gründe für die experimentellen Entscheidungen und der Methoden zur Charakterisierung der resultierenden Produkte untermauert.

Einführung: Die strategische Bedeutung der Derivatisierung

3-Hydroxy-5-methylbenzonitril ist ein vielseitiges aromatisches Molekül, das durch drei Schlüsselfunktionen gekennzeichnet ist: einen Benzolring, eine Nitrilgruppe (-C≡N) und eine Hydroxylgruppe (-OH). Während die Nitrilgruppe an einer Vielzahl von Transformationen teilnehmen kann, ist es oft die phenolische Hydroxylgruppe, die als erster Angriffspunkt für die Modifikation dient. Die Derivatisierung dieser Gruppe ist aus mehreren Gründen von entscheidender Bedeutung:

  • Modulation der Löslichkeit: Die Umwandlung der polaren Hydroxylgruppe in einen weniger polaren Ether oder Ester kann die Löslichkeit in organischen Lösungsmitteln drastisch verändern, was für die Reaktionsbedingungen und die Aufreinigung entscheidend ist.

  • Schutzgruppenstrategie: Bei mehrstufigen Synthesen muss die reaktive Hydroxylgruppe häufig geschützt werden, um unerwünschte Nebenreaktionen zu verhindern. Silylether sind hierfür ein klassisches Beispiel.

  • Einführung von Funktionalität: Die Derivatisierung kann verwendet werden, um neue reaktive Stellen oder pharmakologisch relevante Einheiten in das Molekül einzuführen.

Dieser Leitfaden konzentriert sich auf die praktischen Aspekte der Durchführung dieser Transformationen und bietet robuste, validierte Protokolle, die für die Forschung und Entwicklung anwendbar sind.

Veretherung: Die Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine der zuverlässigsten und am weitesten verbreiteten Methoden zur Herstellung von Ethern. Die Reaktion verläuft über einen SN2-Mechanismus, bei dem ein Alkoxid-Ion ein Alkylhalogenid nukleophil angreift.[1][2]

Wissenschaftliches Prinzip und Kausalität
  • Deprotonierung: Phenole sind deutlich saurer als Alkohole, was bedeutet, dass ihre Hydroxylgruppe von einer mäßig starken Base deprotoniert werden kann, um ein Phenoxid-Ion zu bilden.[3][4] Dieses Phenoxid ist ein ausgezeichnetes Nukleophil. Die Wahl der Base ist entscheidend; Kaliumcarbonat (K₂CO₃) ist oft ausreichend und einfacher zu handhaben als stärkere Basen wie Natriumhydrid (NaH).

  • Nukleophile Substitution: Das gebildete Phenoxid-Ion greift dann ein Alkylhalogenid in einer SN2-Reaktion an. Für einen erfolgreichen Ablauf sind primäre Alkylhalogenide ideal, da sekundäre und tertiäre Halogenide zu Konkurrenzreaktionen wie der Eliminierung neigen.[1]

  • Lösungsmittel: Polare aprotische Lösungsmittel wie Dimethylformamid (DMF) oder Acetonitril sind optimal, da sie das Kation der Base solvatisieren, das nukleophile Anion jedoch "nackt" lassen, was seine Reaktivität erhöht.[2]

Visualisierung des Arbeitsablaufs: Williamson-Ethersynthese

Williamson_Ether_Synthesis cluster_setup Reaktionsaufbau cluster_reaction Reaktionsschritte cluster_workup Aufarbeitung Reactant 3-Hydroxy-5- methylbenzonitril Deprotonation Deprotonierung (Bildung des Phenoxids) Reactant->Deprotonation Base Base (z.B. K₂CO₃) Base->Deprotonation Solvent Lösungsmittel (z.B. DMF) Solvent->Deprotonation Addition Zugabe des Alkylhalogenids (z.B. CH₃I) SN2 SN2-Reaktion Deprotonation->SN2 Heating Erhitzen (z.B. 60-80 °C) Addition->SN2 Heating->SN2 Quench Quenchen mit H₂O SN2->Quench Extract Extraktion mit organischem Lösungsmittel Quench->Extract Purify Säulenchromatographie Extract->Purify Product Produkt (3-Alkoxy-5- methylbenzonitril) Purify->Product

Bildunterschrift: Allgemeiner Arbeitsablauf für die Williamson-Ethersynthese.

Detailliertes Protokoll: Synthese von 3-Methoxy-5-methylbenzonitril
  • Reagenzien und Aufbau:

    • In einem 100-ml-Rundkolben werden 3-Hydroxy-5-methylbenzonitril (1,33 g, 10 mmol), Kaliumcarbonat (2,76 g, 20 mmol) und 30 ml trockenes DMF gegeben.

    • Der Kolben wird mit einem Rückflusskühler und einem Trockenrohr versehen und die Suspension wird magnetisch gerührt.

  • Reaktion:

    • Methyliodid (0,75 ml, 12 mmol) wird langsam zur gerührten Suspension zugegeben.

    • Das Reaktionsgemisch wird 4-6 Stunden lang auf 70 °C erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung:

    • Nach dem Abkühlen wird das Reaktionsgemisch in 100 ml Wasser gegossen und dreimal mit je 50 ml Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Reinigung:

    • Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um reines 3-Methoxy-5-methylbenzonitril zu erhalten.

Datentabelle: Veretherungsreaktionen
AlkylierungsmittelBaseLösungsmittelTemperatur (°C)Zeit (h)Typische Ausbeute (%)
MethyliodidK₂CO₃DMF704-690-95
EthylbromidK₂CO₃Acetonitril80 (Rückfluss)8-1285-90
BenzylbromidK₂CO₃Aceton60 (Rückfluss)6-8>95

Veresterung: Die Steglich-Methode

Während die Fischer-Veresterung (saurer Katalysator, Alkohol im Überschuss) für Phenole oft ineffizient ist, bietet die Steglich-Veresterung eine milde und hochwirksame Alternative.[5] Sie verwendet ein Carbodiimid-Kupplungsmittel und einen nukleophilen Katalysator.[6][7]

Wissenschaftliches Prinzip und Kausalität
  • Aktivierung der Carbonsäure: N,N'-Dicyclohexylcarbodiimid (DCC) oder das wasserlösliche N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimid (EDC) reagiert mit einer Carbonsäure zu einem hochreaktiven O-Acylisoharnstoff-Intermediat.[6] Dieses Intermediat ist anfällig für nukleophile Angriffe.

  • Rolle des Katalysators: 4-Dimethylaminopyridin (DMAP) ist ein hypernukleophiler Acyl-Transfer-Katalysator.[6] Es reagiert schneller mit dem O-Acylisoharnstoff als das Phenol und bildet ein N-Acylpyridinium-Salz. Dieses "aktivierte Ester"-Intermediat ist noch reaktiver und reagiert schnell mit der Hydroxylgruppe des Phenols.

  • Milde Bedingungen: Die Reaktion läuft bei Raumtemperatur und unter neutralen Bedingungen ab, was sie mit säure- oder basenempfindlichen funktionellen Gruppen kompatibel macht.[8]

Visualisierung des Mechanismus: Steglich-Veresterung

Steglich_Esterification cluster_activation Aktivierung cluster_catalysis Katalyse & Veresterung CarboxylicAcid Carbonsäure (R'-COOH) O_Acyl O-Acylisoharnstoff (hoch reaktiv) CarboxylicAcid->O_Acyl DCC Kupplungsmittel (z.B. EDC) DCC->O_Acyl Acyl_Pyr N-Acylpyridinium (aktivierter Ester) O_Acyl->Acyl_Pyr schnell Byproduct Harnstoff-Nebenprodukt O_Acyl->Byproduct DMAP Katalysator (DMAP) DMAP->Acyl_Pyr Ester Produkt (Ester) Acyl_Pyr->Ester schnell Phenol 3-Hydroxy-5- methylbenzonitril Phenol->Ester

Bildunterschrift: Vereinfachter Mechanismus der DMAP-katalysierten Steglich-Veresterung.

Detailliertes Protokoll: Synthese von 3-Acetyloxy-5-methylbenzonitril
  • Reagenzien und Aufbau:

    • In einem 100-ml-Rundkolben werden 3-Hydroxy-5-methylbenzonitril (1,33 g, 10 mmol), Essigsäure (0,60 g, 10 mmol), DMAP (0,12 g, 1 mmol) und 40 ml trockenes Dichlormethan (DCM) gegeben.

    • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt und magnetisch gerührt.

  • Reaktion:

    • EDC (2,30 g, 12 mmol) wird portionsweise über 10 Minuten zu der kalten Lösung gegeben.

    • Das Eisbad wird entfernt, und das Reaktionsgemisch wird über Nacht (ca. 12-16 Stunden) bei Raumtemperatur gerührt.

  • Aufarbeitung:

    • Das Reaktionsgemisch wird mit 50 ml Wasser verdünnt. Die organische Schicht wird abgetrennt.

    • Die organische Phase wird nacheinander mit 1 M HCl-Lösung, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.

    • Die organische Schicht wird über wasserfreiem Natriumsulfat getrocknet, und das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Reinigung:

    • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt.

Silylierung: Schutz der Hydroxylgruppe

Die Silylierung ist eine der häufigsten Methoden zum Schutz von Hydroxylgruppen. Sie wandelt die polare und saure OH-Gruppe in einen sterisch anspruchsvollen und unreaktiven Silylether um.[9]

Wissenschaftliches Prinzip und Kausalität
  • Silylierungsmittel: Reagenzien wie Trimethylsilylchlorid (TMSCl) oder tert-Butyldimethylsilylchlorid (TBDMSCl) sind die Elektrophile in dieser Reaktion. TBDMS-Ether sind aufgrund des größeren sterischen Anspruchs der tert-Butylgruppe deutlich stabiler gegenüber sauren Bedingungen als TMS-Ether, was sie für viele mehrstufige Synthesen zur bevorzugten Wahl macht.

  • Base/Katalysator: Eine Base, typischerweise Imidazol oder Triethylamin, ist erforderlich, um das bei der Reaktion entstehende HCl zu neutralisieren.[10] Imidazol ist besonders effektiv, da es nicht nur als Base, sondern auch als nukleophiler Katalysator wirkt, indem es ein reaktiveres Silylimidazolium-Intermediat bildet.[10]

  • Bedingungen: Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie DCM oder DMF bei Raumtemperatur durchgeführt und ist in der Regel schnell und hochselektiv für die Hydroxylgruppe.

Visualisierung des Arbeitsablaufs: Silylschutz

Silylation_Workflow Reactants 3-Hydroxy-5- methylbenzonitril + Silylchlorid (z.B. TBDMSCl) + Base (z.B. Imidazol) + Lösungsmittel (z.B. DCM) Reaction Rühren bei Raumtemperatur Reactants->Reaction Workup Wässrige Aufarbeitung (Entfernung des Salzes) Reaction->Workup Product Geschütztes Produkt (Silylether) Workup->Product

Bildunterschrift: Einfacher Arbeitsablauf für die Silylierung einer phenolischen Hydroxylgruppe.

Detailliertes Protokoll: Synthese von 3-((tert-Butyldimethylsilyl)oxy)-5-methylbenzonitril
  • Reagenzien und Aufbau:

    • In einem 100-ml-Rundkolben werden 3-Hydroxy-5-methylbenzonitril (1,33 g, 10 mmol), TBDMSCl (1,66 g, 11 mmol), Imidazol (1,50 g, 22 mmol) und 50 ml trockenes DCM gegeben.

    • Das Reaktionsgemisch wird bei Raumtemperatur magnetisch gerührt.

  • Reaktion:

    • Die Reaktion wird 2-4 Stunden lang gerührt, bis die DC anzeigt, dass das Ausgangsmaterial vollständig verbraucht ist.

  • Aufarbeitung:

    • Das Reaktionsgemisch wird mit 50 ml Wasser gewaschen. Die organische Schicht wird abgetrennt.

    • Die organische Phase wird mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird unter reduziertem Druck entfernt.

  • Reinigung:

    • In vielen Fällen ist das Rohprodukt ausreichend rein für die weitere Verwendung. Falls erforderlich, kann eine schnelle Filtration durch einen Kieselgel-Pfropfen (Flash-Chromatographie) durchgeführt werden.

Charakterisierung der Derivate

Die erfolgreiche Derivatisierung wird durch Standard-spektroskopische Techniken bestätigt.

  • FT-IR-Spektroskopie: Das charakteristischste Merkmal ist das Verschwinden der breiten O-H-Streckschwingungsbande (typischerweise bei 3200-3500 cm⁻¹). Neue Signale erscheinen:

    • Ether: Starke C-O-Streckschwingungen im Bereich von 1250-1000 cm⁻¹.

    • Ester: Eine sehr starke Carbonyl (C=O)-Streckschwingung bei ca. 1760 cm⁻¹ (typisch für Phenylester) und C-O-Streckschwingungen.

    • Silylether: Starke Si-O-C-Banden um 1100-1250 cm⁻¹. Die scharfe Nitril-Streckschwingung (C≡N) bei ca. 2230 cm⁻¹ bleibt in allen Derivaten erhalten und dient als nützlicher interner Referenzpunkt.[11]

  • ¹H-NMR-Spektroskopie: Das Signal des sauren phenolischen Protons (oft ein breites Singulett, das mit D₂O austauschbar ist) verschwindet. Neue, charakteristische Signale der eingeführten Gruppe erscheinen:

    • Methylether: Ein Singulett bei ca. 3,8 ppm (3H).

    • Ethylether: Ein Triplett bei ca. 1,4 ppm (3H) und ein Quartett bei ca. 4,0 ppm (2H).

    • Acetylester: Ein Singulett bei ca. 2,3 ppm (3H).

    • TBDMS-Ether: Zwei Singuletts, eines bei ca. 1,0 ppm (9H, t-Butyl) und eines bei ca. 0,2 ppm (6H, zwei Methylgruppen am Silizium).

  • Massenspektrometrie (MS): Das Molekulargewicht des Produkts erhöht sich entsprechend der Masse der addierten Gruppe (z.B. +14 für -CH₂, +42 für Acetyl, +114 für TBDMS), was durch den Molekülionenpeak leicht zu überprüfen ist.

Fazit

Die Derivatisierung der Hydroxylgruppe von 3-Hydroxy-5-methylbenzonitril ist ein grundlegender Prozess in der organischen Synthese. Die in diesem Leitfaden beschriebenen Methoden – Williamson-Ethersynthese, Steglich-Veresterung und Silylierung – bieten ein robustes und vielseitiges Instrumentarium für Chemiker. Die Wahl der Methode hängt vom spezifischen Ziel ab, sei es die permanente Modifikation der Molekülstruktur, die Einführung einer neuen funktionellen Gruppe oder der temporäre Schutz während einer komplexen Synthesesequenz. Die hier bereitgestellten Protokolle und die Erläuterung der zugrunde liegenden Prinzipien sollen Forschern eine solide Grundlage für die erfolgreiche Durchführung dieser wichtigen chemischen Transformationen bieten.

Referenzen

  • Organic Chemistry Portal. (n.d.). Ether synthesis. Abgerufen von --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Hydroxy-5-methylbenzonitrile. Abgerufen von --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Abgerufen von --INVALID-LINK--

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Abgerufen von --INVALID-LINK--

  • ResearchGate. (2024, April 10). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Abgerufen von --INVALID-LINK--

  • ResearchGate. (2019, September 21). What is the best procedure for silylation of hydroxy compounds?. Abgerufen von --INVALID-LINK--

  • Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. Abgerufen von --INVALID-LINK--

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). Selective esterifications of alcohols and phenols through carbodiimide couplings. Abgerufen von --INVALID-LINK--

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of 3-Methylbenzonitrile and Its Derivatives. Abgerufen von --INVALID-LINK--

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Abgerufen von --INVALID-LINK--

  • Phenomenex. (n.d.). Derivatisierung für die Gaschromatographie. Abgerufen von --INVALID-LINK--

  • ResearchGate. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Abgerufen von --INVALID-LINK--

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Abgerufen von --INVALID-LINK--

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Abgerufen von --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Abgerufen von --INVALID-LINK--

  • Lernhelfer.de. (n.d.). Eigenschaften und Verwendung von Phenol und seinen Derivaten. Abgerufen von --INVALID-LINK--

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Abgerufen von --INVALID-LINK--

References

One-Pot Syntheses Utilizing 3-Hydroxy-5-methylbenzonitrile: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Hydroxy-5-methylbenzonitrile in One-Pot Reactions

In the landscape of modern medicinal chemistry and drug development, the demand for efficient, sustainable, and diversity-oriented synthetic strategies is paramount. One-pot multicomponent reactions (MCRs) have emerged as a cornerstone of this paradigm, offering significant advantages in terms of step economy, waste reduction, and the rapid generation of molecular complexity from simple precursors.[1][2][3] Within this context, this compound stands out as a versatile and strategically valuable building block. Its trifunctional nature—a nucleophilic hydroxyl group, an electron-withdrawing nitrile moiety, and a modifiable aromatic ring—provides a rich platform for the construction of diverse heterocyclic scaffolds, many of which are privileged structures in pharmacologically active agents.

This guide provides detailed application notes and protocols for leveraging this compound in one-pot syntheses of high-value heterocyclic systems, including benzofurans, chromenes, and dihydropyrimidinones. The methodologies presented are grounded in established, field-proven synthetic strategies, adapted to showcase the unique reactivity of this starting material. The causality behind experimental choices, from catalyst selection to reaction conditions, is explained to empower researchers to not only replicate these protocols but also to innovate upon them.

Core Applications & Synthetic Protocols

Application 1: One-Pot Synthesis of Substituted Benzofurans

Benzofurans are a ubiquitous scaffold in natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] One-pot strategies to construct this ring system are highly sought after. Here, we adapt a copper-catalyzed three-component reaction to synthesize 2,6-disubstituted-5-methylbenzofuran-4-carbonitriles from this compound.

This protocol is based on the copper-catalyzed reaction of o-hydroxyaldehydes, amines, and terminal alkynes.[6] However, by substituting the aldehyde with our benzonitrile, we can intercept the reaction pathway. The proposed mechanism involves the initial formation of a copper acetylide from the terminal alkyne. The hydroxyl group of this compound, activated by a base, then undergoes nucleophilic attack on the alkyne, followed by an intramolecular cyclization to form the benzofuran ring. The choice of a copper catalyst is critical; it facilitates the activation of the alkyne and promotes the key C-O bond formation.[6]

DOT Diagram: Proposed Workflow for Benzofuran Synthesis

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Outcome A This compound P1 Mix reactants in a suitable solvent (e.g., DMSO) A->P1 B Terminal Alkyne (R-C≡CH) B->P1 C Copper(I) Catalyst (e.g., CuI) C->P1 D Base (e.g., K2CO3) D->P1 P2 Heat under inert atmosphere P1->P2 P3 Monitor reaction by TLC/LC-MS P2->P3 E Work-up and Purification (e.g., Column Chromatography) P3->E F Substituted Benzofuran Product E->F

Caption: Workflow for the one-pot synthesis of benzofurans.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 133.15 mg), copper(I) iodide (CuI, 0.1 mmol, 19.0 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg).

  • Atmosphere Control: Evacuate and backfill the tube with argon or nitrogen three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 122.6 mg, 0.13 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

ParameterValue
Reactant 1 This compound
Reactant 2 Phenylacetylene
Catalyst Copper(I) Iodide (10 mol%)
Base Potassium Carbonate
Solvent DMSO
Temperature 100 °C
Typical Yield 65-80% (Estimated)
Application 2: Three-Component Synthesis of Pyrano[2,3-c]benzonitriles (Chromene Analogs)

Chromenes and their derivatives are another class of privileged heterocyclic structures with a wide spectrum of biological activities.[7][8] The one-pot, three-component reaction of a phenol, an aldehyde, and malononitrile is a classic and efficient method for constructing the 4H-chromene scaffold.[9] In this application, this compound serves as the phenolic component.

The reaction proceeds via a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. First, the aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form a reactive cyano-activated alkene. The phenoxide of this compound then acts as a Michael donor, adding to the electron-deficient double bond. The resulting intermediate undergoes a final intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring fused to the benzonitrile core. The use of a mild base like piperidine or DABCO is crucial to facilitate the initial condensation without promoting unwanted side reactions.[8]

DOT Diagram: Domino Reaction for Chromene Synthesis

G cluster_steps Reaction Cascade R1 Aldehyde (R-CHO) S1 Knoevenagel Condensation R1->S1 R2 Malononitrile R2->S1 R3 This compound S2 Michael Addition R3->S2 Cat Base Catalyst (e.g., Piperidine) Cat->S1 Cat->S2 S1->S2 S3 Intramolecular Cyclization S2->S3 Prod 2-Amino-4-aryl-7-methyl-4H- chromene-8-carbonitrile S3->Prod

Caption: Domino reaction pathway for chromene synthesis.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 133.15 mg), benzaldehyde (1.0 mmol, 106.12 mg, 0.10 mL), and malononitrile (1.1 mmol, 72.67 mg).

  • Solvent and Catalyst: Add ethanol (10 mL) as the solvent, followed by piperidine (0.2 mmol, 17.0 mg, 0.02 mL) as the catalyst.

  • Reaction Conditions: Stir the mixture at reflux (approximately 80 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC. The product often precipitates from the reaction mixture upon cooling.

  • Work-up: After completion, cool the reaction to room temperature. If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Purification: If no precipitate forms, or for further purification, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography.

ParameterValue
Reactant 1 This compound
Reactant 2 Benzaldehyde
Reactant 3 Malononitrile
Catalyst Piperidine (20 mol%)
Solvent Ethanol
Temperature Reflux (~80 °C)
Typical Yield 80-95%
Application 3: Biginelli-Type One-Pot Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic multicomponent synthesis that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a broad range of pharmacological applications, including as calcium channel blockers and mitotic kinesin Eg5 inhibitors.[10][11] This protocol adapts the Biginelli reaction, envisioning the nitrile group of this compound being hydrolyzed in situ to an amide, which then participates in the cyclocondensation. Alternatively, and more directly, a related hydroxybenzaldehyde can be used as a close structural analog. A recent study demonstrated the synthesis of a DHPM derivative from 4-hydroxy-3,5-dimethylbenzaldehyde, a very similar substrate.[12]

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[1] The proposed mechanism involves the formation of an acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to afford the DHPM ring. The acidic catalyst is essential for activating the aldehyde and promoting the key condensation and cyclization steps.

DOT Diagram: Biginelli Reaction Workflow

G cluster_process One-Pot Reaction cluster_end Outcome A 4-Hydroxy-3-methylbenzaldehyde (Analog of Topic Compound) P1 Mix reactants in solvent (e.g., Ethanol) A->P1 B Ethyl Acetoacetate B->P1 C Urea C->P1 D Acid Catalyst (e.g., HCl, p-TsOH) D->P1 P2 Reflux for 1-3 hours P1->P2 P3 Cool to room temperature P2->P3 E Precipitation and Filtration P3->E F DHPM Product E->F

Caption: Workflow for the Biginelli synthesis of DHPMs.

Note: This protocol uses 4-hydroxy-3-methylbenzaldehyde as a close, reactive analog to this compound, based on established literature.[12]

  • Reaction Setup: In a 100 mL round-bottom flask, place 4-hydroxy-3-methylbenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g).

  • Solvent and Catalyst: Add ethanol (25 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the flask to room temperature. A solid product will typically precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone derivative.

ParameterValue
Reactant 1 4-Hydroxy-3-methylbenzaldehyde
Reactant 2 Ethyl Acetoacetate
Reactant 3 Urea
Catalyst Concentrated HCl
Solvent Ethanol
Temperature Reflux (~80 °C)
Reported Yield ~80-92%[12]

Conclusion and Future Outlook

This compound is a potent and versatile building block for the efficient, one-pot synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of benzofurans, chromenes, and dihydropyrimidinones provide a robust starting point for researchers in drug discovery and development. The principles of multicomponent reactions—efficiency, atom economy, and sustainability—are well-embodied in these applications. Future work should focus on expanding the scope of these reactions by exploring a wider range of coupling partners, catalysts, and reaction conditions to generate large, diverse libraries of novel compounds for biological screening. The strategic placement of the hydroxyl, methyl, and nitrile groups offers numerous avenues for post-synthesis functionalization, further enhancing the value of this starting material in creating novel chemical entities.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Hydroxy-5-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Hydroxy-5-methylbenzonitrile

Welcome to the technical support center for the synthesis of this compound (CAS 95658-81-4).[1][] This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis. Our focus is on providing not just solutions, but the underlying chemical principles to empower your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, industrially relevant strategies for synthesizing this compound:

  • The Sandmeyer Reaction: This is a versatile and widely used method that starts from an aromatic amine.[3][4] The typical precursor is 3-Amino-5-methylphenol. The synthesis involves two key steps:

    • Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[5][6]

    • Cyanation: The diazonium salt is then displaced by a cyanide group using a copper(I) cyanide catalyst.[3][7]

  • Palladium-Catalyzed Cyanation: This modern cross-coupling approach uses a halogenated precursor, most commonly 3-Bromo-5-methylphenol. The aryl bromide is reacted with a cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), in the presence of a palladium catalyst.[8] This method often avoids the use of highly toxic copper(I) cyanide.

Q2: Why is temperature control so critical during the diazotization step of the Sandmeyer reaction?

A2: Aryl diazonium salts are thermally unstable.[6] Maintaining a temperature between 0-5 °C is crucial because at higher temperatures, the diazonium salt can readily decompose. The primary decomposition pathway involves reaction with water in the acidic medium to form the corresponding phenol (in this case, 3,5-dimethylphenol), which is a significant impurity.[5][6] This side reaction directly reduces the yield of the desired nitrile product.[6]

Q3: What are the primary safety concerns when handling reagents for this synthesis?

A3: Several reagents require careful handling:

  • Copper(I) Cyanide (CuCN): Highly toxic by inhalation, ingestion, and skin contact. It can release toxic hydrogen cyanide (HCN) gas upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

  • Sodium Nitrite (NaNO₂): A strong oxidizing agent that can be toxic if ingested. It should be stored away from combustible materials.

  • Acids (HCl, H₂SO₄): Corrosive and require standard handling procedures for strong acids.

  • Solvents: Depending on the route, solvents like DMF or acetonitrile may be used, which have their own specific handling and disposal requirements.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Area 1: Low or No Product Yield

Q: My Sandmeyer reaction yield is consistently below 40%. What are the most likely causes?

A: Low yields in a Sandmeyer reaction often trace back to the stability and reactivity of the diazonium salt intermediate. Here is a checklist of potential issues and solutions:

Potential Cause Explanation & Causality Recommended Action
Incomplete Diazotization The conversion of the amine to the diazonium salt is foundational. If nitrous acid (HNO₂) is not generated effectively or is consumed by side reactions, the starting amine will remain, leading to low yield and purification difficulties.Ensure slow, portion-wise addition of aqueous sodium nitrite to the acidic amine solution while maintaining the temperature strictly between 0-5 °C. Test for excess nitrous acid using starch-iodide paper (should turn blue) to confirm the reaction's completion.
Precipitation of Starting Material 3-Amino-5-methylphenol hydrochloride may not be fully soluble in the reaction medium, especially at low temperatures, preventing it from reacting.Ensure the starting amine is fully dissolved in the aqueous acid before cooling the mixture to 0 °C. Add a co-solvent like a small amount of ethanol if solubility remains an issue, but be aware this can sometimes increase side reactions.
Decomposition of Diazonium Salt As mentioned in the FAQs, temperatures above 5 °C cause the diazonium salt to react with water, forming undesired phenolic byproducts.[5][6]Use an ice/salt bath for robust temperature control. Ensure the solution of the diazonium salt is used immediately in the subsequent cyanation step. Do not let it warm up.
Inefficient Cyanation Step The copper(I) cyanide complex may not be sufficiently active, or the diazonium salt may not be added to the cyanide solution correctly.Prepare a fresh, active solution of CuCN. The diazonium salt solution should be added slowly to the warm (60-70 °C) CuCN solution to facilitate the reaction and the evolution of nitrogen gas.[5] Vigorous stirring is essential.

Q: I am attempting a palladium-catalyzed cyanation of 3-Bromo-5-methylphenol, but I see no conversion. What should I check?

A: Lack of conversion in a cross-coupling reaction typically points to catalyst, ligand, or reagent issues.

  • Catalyst Inactivity: Ensure you are using a high-purity palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). The catalyst may be "poisoned" by impurities in the starting material or solvent.

  • Reagent Quality: The cyanide source (e.g., K₄[Fe(CN)₆]) should be anhydrous if the reaction is sensitive to water.[8] The base (e.g., K₂CO₃, Cs₂CO₃) must be finely powdered and dry.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment.

Problem Area 2: Impurity Formation & Purification

Q: My final product is a dark, oily substance, not the expected solid. How can I purify it?

A: The formation of a dark oil suggests the presence of significant impurities, likely polymeric materials or azo compounds, which can form if the diazonium salt couples with the electron-rich phenol starting material or product.[6][9]

Purification Workflow:

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to remove any remaining basic impurities. Then, wash with a saturated sodium bicarbonate solution to remove acidic byproducts. The phenolic product will remain in the organic layer.

  • Charcoal Treatment: If the color persists, it may be due to highly conjugated impurities. Stirring the organic solution with a small amount of activated charcoal for 15-30 minutes, followed by filtration through celite, can often remove these colored species.

  • Column Chromatography: This is the most effective method for separating the product from closely related impurities. A silica gel column using a gradient of ethyl acetate in hexane (e.g., starting from 10:90 v/v) is typically effective for isolating this compound.[10]

  • Recrystallization: Once a reasonably pure solid is obtained from chromatography, recrystallization from a suitable solvent system (e.g., toluene/hexane) can yield a highly pure, crystalline product.

Section 3: Optimized Experimental Protocols

The following protocols represent validated starting points. Researchers should optimize based on their specific equipment and reagent purity.

Protocol 1: Sandmeyer Synthesis of this compound

This protocol is adapted from established Sandmeyer reaction principles.[3][4][7]

Workflow Diagram:

Sandmeyer_Workflow cluster_diazotization Part 1: Diazotization (0-5 °C) cluster_cyanation Part 2: Cyanation (60-70 °C) cluster_workup Part 3: Workup & Purification A Dissolve 3-Amino-5-methylphenol in aq. HCl B Cool to 0 °C A->B C Slowly add aq. NaNO₂ B->C D Stir 30 min @ 0-5 °C (Forms Diazonium Salt) C->D E Prepare warm solution of CuCN and NaCN D->E Use Immediately F Slowly add Diazonium Salt (N₂ evolution) E->F G Heat 1 hr @ 70 °C F->G H Cool & Quench G->H I Extract with EtOAc H->I J Purify via Chromatography I->J K Final Product J->K

Caption: Workflow for Sandmeyer synthesis of this compound.

Step-by-Step Methodology:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-Amino-5-methylphenol (1.0 eq) in 2M aqueous HCl (3.0 eq).

    • Cool the resulting solution to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution contains the aryl diazonium chloride.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Warm this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the warm cyanide solution. You will observe vigorous evolution of nitrogen gas. Control the addition rate to manage the effervescence.

    • Once the addition is complete, heat the reaction mixture to 70 °C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with water and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.

Section 4: Troubleshooting Logic Diagram

This diagram provides a logical decision-making process for addressing low product yield.

Troubleshooting start Low Yield Observed check_sm Analyze crude reaction mixture (TLC, LCMS, ¹H NMR) start->check_sm sm_present High % of Starting Material (SM) remains check_sm->sm_present byproduct_present Major byproduct detected check_sm->byproduct_present cause_diaz Issue: Incomplete Diazotization sm_present->cause_diaz Yes cause_cyan Issue: Inefficient Cyanation sm_present->cause_cyan No cause_decomp Issue: Diazonium Decomposition byproduct_present->cause_decomp Phenolic byproduct detected sol_diaz Solution: - Check NaNO₂ stoichiometry - Ensure SM solubility - Test with starch-iodide paper cause_diaz->sol_diaz sol_cyan Solution: - Use fresh, high-purity CuCN - Ensure adequate temperature - Check for catalyst poisons cause_cyan->sol_cyan sol_decomp Solution: - Maintain temp strictly at 0-5 °C - Use diazonium salt immediately cause_decomp->sol_decomp

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Identification and Mitigation of Byproducts in 3-Hydroxy-5-methylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Hydroxy-5-methylbenzonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We will delve into the identification of common byproducts, the mechanistic pathways that lead to their formation, and proven strategies for their mitigation. Our goal is to provide you with the expertise and validated protocols necessary to optimize your synthetic outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address specific anomalies you may observe during your synthesis and analysis.

Question 1: My GC-MS analysis shows a significant peak with a mass of 123.15 g/mol , corresponding to my starting material, 3-Amino-5-methylphenol. Why is my conversion incomplete?

Answer: Incomplete conversion is a common issue, particularly in the Sandmeyer reaction, which is a primary route to this compound from 3-Amino-5-methylphenol[1]. The root cause often lies in the initial diazotization step.

  • Causality: The diazotization of the primary aromatic amine (3-Amino-5-methylphenol) requires nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[2] This reaction is highly temperature-sensitive. If the temperature rises above the optimal range (typically 0-5 °C), the nitrous acid will decompose before it can react with the amine. Furthermore, the diazonium salt intermediate is itself unstable at higher temperatures and can decompose back to the starting amine or react with water.[3]

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure your reaction vessel is maintained rigorously between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for consistent cooling.

    • Stoichiometry: A slight excess of sodium nitrite and acid is often used to ensure complete reaction of the starting amine. However, a large excess can lead to unwanted side reactions. Carefully control the stoichiometry.

    • Slow Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. This prevents localized temperature increases and ensures the nitrous acid is consumed as it is formed.

Question 2: I've observed a byproduct with a molecular weight of approximately 151.16 g/mol . My starting material was pure. What is this impurity?

Answer: A byproduct with a mass of 151.16 g/mol strongly suggests the presence of 3-Hydroxy-5-methylbenzamide (C₈H₉NO₂). This is the result of partial hydrolysis of the target nitrile group.

  • Causality: The cyano group (-C≡N) can undergo hydrolysis to form a primary amide (-CONH₂) under either acidic or basic conditions, which are often present during the Sandmeyer reaction or workup.[4][5] This reaction proceeds via nucleophilic attack of water on the protonated nitrile (acid-catalyzed) or direct attack by hydroxide (base-catalyzed), forming an amide intermediate.[6][7] If the reaction conditions are not vigorous enough for complete hydrolysis to the carboxylic acid, the amide can be isolated as a significant byproduct.

  • Troubleshooting Steps:

    • Control pH During Workup: Neutralize the reaction mixture carefully after the cyanation step. Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures.

    • Anhydrous Conditions: While the Sandmeyer reaction is aqueous, subsequent purification steps should be performed under conditions that minimize water content if the product is heated.

    • Analytical Confirmation: Confirm the amide's presence using FTIR spectroscopy (look for characteristic C=O and N-H stretches) and ¹H NMR (appearance of broad amide protons).

Question 3: My analysis indicates a byproduct with a mass of 152.15 g/mol , and it's somewhat water-soluble. What is it and how did it form?

Answer: This byproduct is almost certainly 3-Hydroxy-5-methylbenzoic acid (C₈H₈O₃). It forms from the complete hydrolysis of the nitrile group of your target product.

  • Causality: This is an extension of the process described in Question 2. The intermediate amide is further hydrolyzed to a carboxylic acid and an ammonium salt (under acidic conditions) or a carboxylate salt and ammonia (under basic conditions).[4][7][8] This second hydrolysis step is often promoted by heating the reaction mixture for extended periods in the presence of strong acid or base.[8]

  • Troubleshooting Steps:

    • Minimize Reaction Time and Temperature: After the diazonium salt has been converted to the nitrile, proceed with the workup and purification promptly. Avoid unnecessarily long reflux times or high temperatures if strong acids or bases are present.

    • Purification Strategy: This acidic byproduct can often be removed from the desired phenolic nitrile product by performing a basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup. The carboxylate salt will move to the aqueous layer, while the less acidic phenol will remain in the organic layer.

Question 4: In my Sandmeyer synthesis, I'm seeing a significant amount of 3,5-dimethylphenol (m-cresol) as a byproduct. How is the cyano group being replaced by a hydrogen atom?

Answer: The formation of 3,5-dimethylphenol is a result of a side reaction known as hydrodediazoniation . In this process, the diazonium group is replaced by a hydrogen atom instead of the desired cyanide nucleophile.

  • Causality: The Sandmeyer reaction has a radical mechanism.[9][10] The aryl diazonium salt can be reduced by various species in the reaction mixture (including the Cu(I) catalyst or certain solvents) to form an aryl radical. This radical can then abstract a hydrogen atom from a donor molecule (like the solvent or hypophosphorous acid, if present) to yield the deaminated product.

  • Troubleshooting Steps:

    • Choice of Solvent: Avoid using solvents that are excellent hydrogen donors, such as isopropanol, if this side reaction is problematic.

    • Purity of Reagents: Ensure the copper(I) cyanide is of high quality. The presence of certain reducing impurities can promote this side reaction.

    • Control of Diazotization: Improper diazotization can lead to diazonium salts that are more prone to undesired side reactions. Follow the steps outlined in the answer to Question 1.

Question 5: My crude product is intensely colored (red/orange), and I'm having difficulty purifying it. What is causing this coloration?

Answer: The intense color is characteristic of azo compounds , which are formed by a side reaction called azo coupling .

  • Causality: The aryl diazonium salt is an electrophile. If there is unreacted 3-Amino-5-methylphenol (a nucleophile) present in the mixture, the diazonium salt can attack the aromatic ring of the amine to form an azo compound (R-N=N-R'). This reaction is most favorable under neutral to slightly basic conditions, where the amine is more nucleophilic. Coupling can also occur with the product, this compound, as the phenol group is an activating group.

  • Troubleshooting Steps:

    • Ensure Complete Diazotization: The most critical step is to ensure all the starting amine is converted to the diazonium salt before the cyanation step. This minimizes the presence of the nucleophilic coupling partner.

    • Maintain Acidity: Keep the reaction mixture acidic (pH < 4) until the diazotization is complete. Azo coupling is significantly slower under strongly acidic conditions.

    • Order of Addition: Add the amine solution to the acid, not the other way around, to ensure the amine is always in an acidic environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The two most prevalent synthetic strategies are:

  • The Sandmeyer Reaction: This involves the diazotization of 3-amino-5-methylphenol followed by a copper(I) cyanide-mediated substitution of the diazonium group with a nitrile.[9][11][12] This is often the preferred lab-scale method due to the availability of the starting amine.

Q2: What are the primary mechanisms leading to byproduct formation in the Sandmeyer synthesis of this compound?

The main mechanistic pathways for byproduct formation are:

  • SN1-type reaction with water: The diazonium salt can lose N₂ to form a highly reactive aryl cation, which is then trapped by water to form the corresponding phenol (in this case, 3,5-dihydroxytoluene). This is often promoted by higher temperatures.

  • Radical Reactions: The Cu(I) catalyst initiates a single-electron transfer to the diazonium salt, generating an aryl radical.[10] This radical can lead to several byproducts:

    • Biaryl Formation: Two aryl radicals can couple to form a dimer, such as 3,3'-dihydroxy-5,5'-dimethyldiphenyl.[9]

    • Hydrodediazoniation: The aryl radical can abstract a hydrogen atom, leading to 3,5-dimethylphenol.

  • Electrophilic Aromatic Substitution: The diazonium ion acts as an electrophile and can attack another electron-rich aromatic ring (like the starting amine or product phenol) to form colored azo compounds.

Q3: How can I minimize byproduct formation during the synthesis?

A combination of strategies is key:

  • Temperature Control: Maintain a temperature of 0-5 °C during diazotization.

  • pH Management: Keep the solution acidic during diazotization to prevent premature decomposition and azo coupling.

  • Reagent Purity: Use high-purity starting materials and catalysts.

  • Controlled Addition: Add reagents slowly and in a controlled manner to avoid localized concentration and temperature gradients.

  • Prompt Workup: Once the reaction is complete, proceed with extraction and purification to avoid hydrolysis of the nitrile product.

Q4: What is the recommended analytical workflow for identifying unknown byproducts in my reaction mixture?

A systematic workflow is crucial for accurate identification.

G

Data Summary & Analytical Protocols

Table 1: Common Byproducts in this compound Synthesis
Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Common Origin
3-Amino-5-methylphenolC₇H₉NO123.15Incomplete reaction (Starting Material)
3-Hydroxy-5-methylbenzamideC₈H₉NO₂151.16Partial hydrolysis of nitrile
3-Hydroxy-5-methylbenzoic acidC₈H₈O₃152.15Complete hydrolysis of nitrile
3,5-DimethylphenolC₈H₁₀O122.16Hydrodediazoniation of diazonium salt
Azo Dimer (Example)C₁₅H₁₄N₂O₂270.29Azo coupling of diazonium with phenol product
Biaryl DimerC₁₆H₁₄O₂242.28Radical coupling of aryl intermediates
Protocol 1: Sample Preparation and GC-MS Analysis

This protocol is designed to identify volatile and semi-volatile byproducts.

  • Sample Preparation:

    • Take ~1-2 mg of the crude reaction mixture and dissolve it in 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

    • If the sample contains non-volatile salts, filter it through a small plug of silica gel or a syringe filter.

    • (Optional, for hydroxyl-containing compounds) To improve peak shape and volatility, derivatize the sample. Add 50 µL of BSTFA with 1% TMCS to the vial, cap tightly, and heat at 60 °C for 30 minutes. This will convert -OH groups to -OTMS ethers.

  • GC-MS Parameters (Example):

    • Injector: 250 °C, Split ratio 50:1.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Detector: Scan range 40-550 m/z.

  • Data Analysis:

    • Compare the resulting mass spectra against a library (e.g., NIST) for tentative identification.

    • Analyze the fragmentation patterns to confirm the structures of the product and any identified byproducts.

Mechanistic Visualizations

Main Synthetic Pathway and Key Side Reactions

G Product Product Amide Amide Product->Amide Acid Acid Amide->Acid Diazonium Diazonium AzoDye AzoDye Diazonium->AzoDye Biaryl Biaryl Diazonium->Biaryl

References

Improving the purity of 3-Hydroxy-5-methylbenzonitrile through recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Recrystallization of 3-Hydroxy-5-methylbenzonitrile

Welcome to the technical support guide for the purification of this compound. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for enhancing the purity of this compound through recrystallization. Here, we move beyond simple instructions to explain the fundamental principles and troubleshoot common issues encountered in the laboratory.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the core principles of recrystallization, providing the necessary background to perform the procedure effectively and intelligently.

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, causing it to form pure crystals. The soluble impurities remain dissolved in the cold solvent (the "mother liquor").[3]

Q2: How do I select the ideal solvent for this compound?

The choice of solvent is the most critical step for a successful recrystallization.[1][4] An ideal solvent should:

  • Dissolve the solute (this compound) poorly at room temperature but very well at its boiling point. [1][4][5]

  • Dissolve impurities readily at all temperatures or not at all.[4][6]

  • Be chemically inert, meaning it does not react with the compound.[5]

  • Be volatile enough to be easily removed from the purified crystals.[4]

For this compound, a moderately polar compound due to its hydroxyl (-OH) and nitrile (-CN) groups, a good starting point is to test moderately polar solvents.[7] A "like dissolves like" approach is often effective.[7]

Q3: What are the common impurities I might encounter?

Impurities can originate from starting materials, side reactions, or degradation products. For a compound like this compound, potential impurities could include regioisomers (e.g., isomers with the methyl or hydroxyl group in different positions), unreacted starting materials, or by-products from the synthesis route.[8] Highly colored impurities can often be removed with activated charcoal.[9]

Q4: Why is slow cooling important for crystal formation?

The rate of cooling directly impacts the size and purity of the resulting crystals.[10] Slow cooling allows the molecules to selectively deposit onto the growing crystal lattice in an orderly fashion, excluding impurity molecules.[11][12] Rapid cooling ("crashing out") can trap impurities within the crystal lattice, leading to a less pure product.[13]

Q5: My compound is a phenol. Are there any special considerations?

Yes. When using activated charcoal to remove colored impurities, be aware that some charcoals contain iron ions which can form colored complexes with phenolic compounds, thereby introducing a new impurity.[5] It is crucial to use a grade of activated charcoal suitable for sensitive compounds or to use it sparingly and briefly with the hot solution before filtration.[5]

Section 2: Data Summary & Visualization

To facilitate experimental design, key physical properties and a solvent selection guide are provided below.

Table 1: Physical Properties of this compound
PropertyValueSource
CAS Number 95658-81-4[14][15]
Molecular Formula C₈H₇NO[14][15]
Molecular Weight 133.15 g/mol [14][15]
Appearance Colorless to pale yellow solid, crystalline powder[16]
Melting Point 134–137 °C[16]
Purity (Typical) ≥95% - 98% (by HPLC)[15]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[16]
Table 2: Solvent Selection Screening Guide (Hypothetical Data)

The following table is a conceptual guide for screening solvents based on the principles of recrystallization. Actual results must be determined experimentally.

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability Notes
Water HighLowModerateGood potential, especially in a mixed-solvent system.
Ethanol HighModerate-HighHighMay be too good a solvent; consider for a mixed pair.
Toluene LowLowModerate-HighGood potential. The aromatic nature may interact well.
Hexane Very LowVery LowLowUnlikely to be a good single solvent; potential anti-solvent.
Ethyl Acetate MediumLow-ModerateHighStrong candidate for a single-solvent system.
Acetone HighHighHighLikely too soluble at room temperature.
Diagram 1: Recrystallization Workflow

This diagram outlines the logical flow of the entire purification process, from initial dissolution to final purity analysis.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Process cluster_analysis Validation start Start: Crude This compound select_solvent Step 1: Select Appropriate Solvent(s) start->select_solvent dissolve Step 2: Dissolve Crude Solid in Minimum Hot Solvent select_solvent->dissolve hot_filtration Step 3: Perform Hot Filtration (if needed) to Remove Insolubles dissolve->hot_filtration cool Step 4: Allow Filtrate to Cool Slowly (Crystallization) hot_filtration->cool isolate Step 5: Isolate Crystals (Vacuum Filtration) cool->isolate dry Step 6: Dry Purified Crystals isolate->dry analyze Step 7: Analyze Purity (Melting Point, etc.) dry->analyze finish End: Pure Product analyze->finish

Caption: Workflow for the purification of this compound.

Section 3: Detailed Experimental Protocol

This protocol provides a step-by-step methodology. Safety Precaution: this compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[14] Always handle this compound in a chemical fume hood with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[16]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Toluene or an Ethanol/Water mixture)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Stemless or short-stemmed funnel[17]

  • Fluted filter paper[17]

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent, enough to create a slurry.

    • Gently heat the mixture on a hot plate to the solvent's boiling point while stirring.

    • Add more hot solvent dropwise until the solid just completely dissolves.[2] Avoid adding a large excess of solvent, as this will reduce the final yield.[18][19]

  • Hot Filtration (Perform only if insoluble impurities are present):

    • Place a fluted filter paper in a stemless funnel.[17]

    • Set the funnel over a second, clean Erlenmeyer flask on the hot plate.

    • Pour a small amount of hot, pure solvent through the filter paper to pre-heat the apparatus.[17]

    • Quickly pour the hot, dissolved solution through the filter paper in portions.[20] This step removes any insoluble impurities.

  • Crystallization:

    • Remove the flask containing the clear filtrate from the heat.

    • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.[21] Slow cooling is essential for forming large, pure crystals.[21]

    • Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold recrystallization solvent.

    • Turn on the vacuum and pour the crystallized mixture into the funnel.

    • Gently wash the collected crystals with a minimal amount of ice-cold solvent to remove any adhering mother liquor.

    • Keep the vacuum on for several minutes to pull air through the crystals and begin the drying process.

  • Drying:

    • Transfer the crystals from the funnel to a clean, dry watch glass.

    • Spread the crystals out to maximize surface area.

    • Allow the crystals to air-dry completely. For a more rigorous drying, a vacuum oven at a temperature well below the compound's melting point can be used. The solid should be dried to a constant weight.[19]

  • Purity Assessment:

    • Determine the melting point range of the purified crystals. A pure compound will have a sharp melting point range (typically 0.5-2°C) that is close to the literature value.[22] Impurities will cause the melting point to be depressed and the range to broaden.[23][24][25]

    • Calculate the percent recovery.

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses the most common problems in a question-and-answer format.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is a common issue, often caused by one of two things:

  • Too much solvent was used: The solution is not supersaturated. The remedy is to gently boil off some of the solvent to increase the concentration of the solute, then attempt to cool the solution again.[18][26]

  • The solution is supersaturated but requires nucleation: Crystallization needs a starting point (a nucleus) to begin.[11][27][28] You can induce nucleation by:

    • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[18][19]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[18][19]

Q: My compound has "oiled out" instead of forming crystals. How can I fix this?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[26] This is common for compounds with low melting points or when the solution is highly impure.[26]

  • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[13][26] Allow the solution to cool much more slowly. A slower cooling rate ensures that the solution temperature will be below the compound's melting point when crystallization begins.[18]

Q: My final yield is very low. What went wrong?

A: A low yield can be attributed to several factors:

  • Using too much solvent: This is the most frequent cause, as a significant portion of your product will remain dissolved in the mother liquor.[13][19]

  • Premature crystallization: If the compound crystallizes in the filter funnel during hot filtration, it will be discarded with the filter paper.[17][26] Ensure your filtration apparatus is sufficiently pre-heated.

  • Washing with too much cold solvent: The crystals have some solubility even in cold solvent. Use only the minimum amount necessary to rinse them.[19]

  • Incomplete crystallization: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.

Q: The melting point of my recrystallized product is still low and broad. Why didn't the purity improve?

A: This indicates that impurities are still present.

  • Inappropriate Solvent: The chosen solvent may be dissolving the impurities at the same rate as your compound, meaning they co-crystallize. A different solvent or a mixed-solvent system may be required.

  • Crystallization was too rapid: If the solution cooled too quickly, impurities were likely trapped in the crystal lattice.[13] Repeat the recrystallization, ensuring a very slow cooling rate.

  • A second recrystallization may be necessary: For very impure samples, a single recrystallization may not be sufficient. Repeating the entire process with the once-purified material can significantly improve purity.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization problems.

Troubleshooting_Tree problem What is the issue? no_crystals No Crystals Formed problem->no_crystals A oiling_out Product 'Oiled Out' problem->oiling_out B low_yield Low Yield problem->low_yield C low_purity Purity Not Improved (Broad MP) problem->low_purity D cause_supersat Is solution supersaturated? no_crystals->cause_supersat action_reheat Action: Reheat, add more solvent, cool slowly oiling_out->action_reheat cause_yield Possible Cause? low_yield->cause_yield cause_purity Possible Cause? low_purity->cause_purity purity_repeat Action: Repeat recrystallization low_purity->purity_repeat action_boil Action: Boil off excess solvent cause_supersat->action_boil No action_induce Action: Induce nucleation (scratch/seed) cause_supersat->action_induce Yes yield_solvent Too much solvent? cause_yield->yield_solvent 1 yield_premature Premature crystallization? cause_yield->yield_premature 2 yield_wash Excessive washing? cause_yield->yield_wash 3 purity_solvent Wrong solvent? cause_purity->purity_solvent 1 purity_fast Cooled too fast? cause_purity->purity_fast 2

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Preventing decomposition of 3-Hydroxy-5-methylbenzonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide for preventing the decomposition of 3-Hydroxy-5-methylbenzonitrile during synthesis.

Technical Support Center: Synthesis of this compound

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with the stability of this molecule during its synthesis. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This document addresses specific issues you may encounter and provides robust, self-validating protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, focusing on the underlying chemical principles.

FAQ 1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What is the cause and how can I prevent it?

Answer: This is a classic sign of phenol oxidation. The hydroxyl group on the aromatic ring makes it highly susceptible to oxidation, especially in the presence of air (oxygen), transition metals, or basic conditions.[1][2][3] The initial oxidation products, often quinone-like species, are highly reactive and can polymerize, leading to the formation of dark, insoluble tars.[4][5]

Causality: The electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring, making it easier to oxidize.[5] This process can be initiated by trace metal impurities, light, or atmospheric oxygen, and is often accelerated by elevated temperatures.

Troubleshooting and Prevention:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Conduct all reactions under an inert atmosphere of nitrogen or argon.

  • Degas Solvents: Before use, degas all solvents by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive heat, as it accelerates the rate of oxidation.

  • Protecting Group Strategy: The most robust solution is to protect the phenolic hydroxyl group. By converting it into a less reactive functional group, such as an ether, you completely prevent this decomposition pathway. A benzyl ether is an excellent choice as it is stable to a wide range of conditions and can be easily removed later.[6][7]

FAQ 2: My final product is contaminated with a significant amount of 3-Hydroxy-5-methylbenzoic acid. How is this happening?

Answer: This indicates that the nitrile group (-CN) is undergoing hydrolysis. The nitrile group can be hydrolyzed to a primary amide, which is then further hydrolyzed to a carboxylic acid.[8] This reaction is catalyzed by both strong acids and strong bases, particularly at elevated temperatures.[9][10][11][12]

Causality:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[10][11]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, initiating the hydrolysis.[10]

Troubleshooting and Prevention:

  • Control pH: Avoid strongly acidic (pH < 2) or basic (pH > 12) conditions during workup and purification, especially if heating is required.

  • Moderate Temperatures: If you must use acidic or basic conditions, keep the temperature as low as possible to minimize the rate of hydrolysis.

  • Strategic Synthesis: Introduce the nitrile group late in the synthetic sequence to minimize its exposure to harsh conditions. If this is not possible, ensure that all subsequent steps are performed under neutral or near-neutral conditions.

FAQ 3: I am attempting a Sandmeyer reaction on 3-Amino-5-methylphenol, but my yield is extremely low and my TLC shows a complex mixture of products. What are the common pitfalls?

Answer: The Sandmeyer reaction, while powerful, is notoriously sensitive, especially with a free phenol in the molecule.[13] Several competing reactions can drastically lower your yield.

Common Pitfalls:

  • Diazonium Salt Decomposition: Aryl diazonium salts are thermally unstable and can decompose, particularly above 5°C.[14] A major decomposition product is the corresponding phenol—in this case, your starting material, leading to recovery of starting material or other byproducts.

  • Phenol Formation (Water Reaction): The diazonium salt can react with water in the reaction mixture to form a phenol.[15][16] While your starting material is already a phenol, this reaction pathway competes with the desired cyanation.

  • Azo Coupling: The highly electrophilic diazonium salt can react with the electron-rich ring of another molecule of 3-Amino-5-methylphenol (an azo coupling reaction), leading to colored, high-molecular-weight impurities.

  • Oxidation: The copper catalyst used in the Sandmeyer reaction can also promote the oxidation of the phenol, as discussed in FAQ 1.

Troubleshooting and Prevention:

  • Strict Temperature Control: The diazotization step (reaction with nitrous acid) MUST be performed at 0-5°C in an ice bath.[14]

  • Protect the Phenol: This is the most effective solution. Protecting the hydroxyl group as an ether (e.g., methoxy or benzyloxy) deactivates the ring slightly, prevents azo coupling at that site, and eliminates the risk of oxidation. The Sandmeyer reaction can then be performed on the protected aniline, followed by deprotection at the end of the synthesis.

Troubleshooting Guide: At-a-Glance

Symptom Observed Probable Cause Recommended Solution(s)
Reaction mixture turns dark brown/black; formation of insoluble tar.Phenol Oxidation 1. Run the reaction under an inert (N₂ or Ar) atmosphere. 2. Degas all solvents prior to use. 3. Protect the phenol group as an ether (e.g., benzyl ether).
Significant byproduct identified as 3-Hydroxy-5-methylbenzoic acid.Nitrile Hydrolysis 1. Avoid prolonged exposure to strong acid or base. 2. Keep temperatures low during acidic/basic workups. 3. Purify using neutral methods like silica gel chromatography.
Low yield and multiple colored byproducts in a Sandmeyer reaction.1. Diazonium Salt Decomposition 2. Azo Coupling 3. Reaction with Water 1. Maintain strict temperature control (0-5°C) during diazotization. 2. Crucially: Protect the phenol group before the Sandmeyer sequence.

Core Strategy: A Protection-Based Approach

To prevent decomposition, a synthetic strategy that masks the reactive functional groups until they are no longer at risk is paramount. The phenolic hydroxyl is far more sensitive than the nitrile; therefore, its protection is the key to a successful synthesis.

G cluster_workflow Recommended Synthetic Workflow Start 3-Amino-5-methylphenol Protect Step 1: Phenol Protection (e.g., Benzylation) Start->Protect Masks reactive -OH group Sandmeyer Step 2: Sandmeyer Reaction (Diazotization -> Cyanation) Protect->Sandmeyer Prevents oxidation & side reactions Deprotect Step 3: Deprotection (e.g., Hydrogenolysis) Sandmeyer->Deprotect Unmasks the -OH group End This compound (Final Product) Deprotect->End High purity product

Caption: Recommended workflow for synthesizing this compound.

Detailed Experimental Protocols

The following protocols provide a robust, step-by-step methodology for the synthesis, incorporating the protective group strategy.

Protocol 1: Protection of 3-Amino-5-methylphenol as a Benzyl Ether

This protocol converts the reactive phenol into a stable benzyl ether, which will prevent side reactions in the subsequent Sandmeyer step.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-amino-5-methylphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone or DMF as the solvent.

  • Inert Atmosphere: Flush the apparatus with nitrogen gas for 5-10 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or ~60°C (for DMF) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the potassium carbonate. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield 3-(benzyloxy)-5-methylaniline.

Protocol 2: Sandmeyer Reaction on Protected Aniline

This protocol converts the amino group of the protected intermediate into the target nitrile group.

  • Diazotization (0-5°C):

    • In a beaker, dissolve 3-(benzyloxy)-5-methylaniline (1.0 eq) in a mixture of 3M HCl. Cool the beaker in a large ice-salt bath to maintain a temperature between 0 and 5°C.

    • In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature never exceeds 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for an additional 20 minutes at 0-5°C.

  • Cyanation:

    • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water. Cool this solution to 0-5°C in an ice bath.

    • Slowly, and in portions, add the cold diazonium salt solution to the stirring copper cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture and extract with ethyl acetate or toluene. Wash the organic layer with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 3-(benzyloxy)-5-methylbenzonitrile.

Protocol 3: Deprotection via Hydrogenolysis

This final step removes the benzyl protecting group to yield the desired product.

  • Setup: Dissolve the 3-(benzyloxy)-5-methylbenzonitrile (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Securely seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure or a Parr hydrogenator for higher pressures.

  • Reaction: Stir the reaction vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is typically of high purity. If needed, it can be recrystallized to yield pure this compound.

Visualizing Decomposition Pathways

Understanding the competing decomposition reactions is key to prevention.

G cluster_main Decomposition of this compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Reactant This compound Oxidation Quinone-like Intermediates & Polymeric Tars (Dark Color) Reactant->Oxidation Conditions: O₂, Metal Catalysts, Base Hydrolysis 3-Hydroxy-5-methylbenzoic Acid Reactant->Hydrolysis Conditions: Strong Acid/Base, Heat

Caption: Major decomposition pathways for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Hydroxy-5-methylbenzonitrile. This document is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up this important synthetic transformation. As a key intermediate in the development of various pharmaceutical agents and specialty chemicals, a robust and reproducible synthesis is paramount.

This guide moves beyond a simple recitation of steps, providing in-depth troubleshooting advice and answers to frequently encountered challenges. The primary route discussed is the Sandmeyer reaction, proceeding from the commercially available starting material, 3-amino-5-methylphenol. We will delve into the critical parameters of both the initial diazotization and the subsequent cyanation, empowering you to diagnose and resolve issues effectively.

Synthetic Pathway Overview

The conversion of 3-amino-5-methylphenol to this compound is efficiently achieved via a two-step, one-pot procedure centered on the Sandmeyer reaction. This process involves the transformation of the primary aromatic amine into a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) catalyst.[1]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 3-Amino-5-methylphenol B Aryl Diazonium Salt (in situ) A->B  NaNO₂, aq. HCl  0-5 °C C This compound B->C  CuCN  Heat

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable route to this compound?

The most widely adopted and scalable method is the Sandmeyer reaction starting from 3-amino-5-methylphenol.[1][2] This route is advantageous due to the relatively low cost of reagents, predictable reactivity, and extensive documentation in chemical literature. The starting material, 3-amino-5-methylphenol (also known as 5-amino-m-cresol), is a readily available commercial product.[3][4]

Q2: What are the most critical safety precautions for this synthesis?

The primary hazard is the diazonium salt intermediate. While generally stable in cold aqueous solution (0-5 °C), solid, dry diazonium salts are highly explosive and prone to shock-induced detonation.[5] It is imperative to never isolate the diazonium salt intermediate. Always keep it as a cold solution and use it immediately in the subsequent step.[5] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn. All steps, particularly the diazotization and the handling of copper cyanide, should be performed in a well-ventilated fume hood.

Q3: How can I monitor the progress of the diazotization reaction?

The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A simple and effective method is to use potassium iodide-starch paper. A drop of the reaction mixture is applied to the paper; an immediate change to a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[5][6] A slight excess is desirable to ensure all the primary amine has reacted.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The issues are categorized by reaction stage for clarity.

Part 1: Diazotization of 3-Amino-5-methylphenol

Q: My diazotization reaction appears sluggish or incomplete, even after the allotted time. What are the likely causes?

A: Incomplete diazotization is a common issue that directly impacts overall yield. Consider the following factors:

  • Temperature Control: The reaction is highly exothermic and temperature-sensitive. The stability of the diazonium salt is critically dependent on maintaining a temperature between 0-5 °C.[7][8] If the temperature rises, the salt will prematurely decompose back to the phenol or form other byproducts. Ensure your ice bath is robust and that the sodium nitrite solution is added slowly and sub-surface to dissipate heat effectively.

  • Acid Concentration: A sufficient excess of strong acid (typically hydrochloric acid) is required. The acid serves two purposes: it protonates the amine to make it soluble and it reacts with sodium nitrite to generate the active diazotizing agent, nitrous acid (in situ). A common rule of thumb is to use at least 2.5-3 equivalents of acid relative to the starting amine.

  • Reagent Quality: Ensure your sodium nitrite is dry and has been stored properly. Old or improperly stored NaNO₂ can degrade, leading to lower effective concentrations.

Scientist's Note: The hydroxyl group on the aromatic ring makes the starting material, 3-amino-5-methylphenol, highly activated. This increases its propensity for side reactions like azo coupling if the reaction conditions are not strictly controlled. Maintaining a low temperature and adequate acidity helps to suppress these unwanted pathways.[5][9]

Q: I'm observing the formation of a dark red or brown precipitate/tar during diazotization. How can this be prevented?

A: The formation of colored precipitates is almost always due to an unwanted azo coupling reaction .[9] The newly formed, electrophilic diazonium salt can react with the unreacted, nucleophilic 3-amino-5-methylphenol.

  • Prevention Strategy 1 (Slow Addition): Add the cold sodium nitrite solution dropwise to the acidic amine solution. This ensures that the concentration of diazonium salt is never high enough to significantly react with the remaining starting material.

  • Prevention Strategy 2 (Maintain Acidity): Ensure the reaction medium remains strongly acidic throughout the addition. The protonated amine is much less nucleophilic and less likely to participate in azo coupling.

  • Prevention Strategy 3 (Vigorous Stirring): Efficient stirring is crucial to prevent localized "hot spots" in temperature and reagent concentration, both of which can promote side reactions.

Part 2: Sandmeyer Cyanation

Q: The yield of my final product is low, and I suspect an issue with the Sandmeyer step. What should I investigate?

A: Low yields in the Sandmeyer cyanation can stem from several sources, often related to the diazonium salt or the copper catalyst.

  • Diazonium Salt Decomposition: The aryl diazonium salt is thermally unstable.[8] If the solution is allowed to warm before or during its addition to the copper cyanide solution, it will decompose to nitrogen gas and the corresponding phenol (in this case, regenerating 3-hydroxy-5-methylphenol).[7] Ensure the diazonium salt solution is kept cold until the moment of use.

  • Copper(I) Cyanide Quality: The Sandmeyer reaction relies on a Cu(I) catalyzed single-electron transfer mechanism.[1] If the CuCN has been oxidized to Cu(II), it will be ineffective. Use high-purity CuCN from a reliable source. Some protocols call for the preparation of fresh CuCN solution.

  • Reaction Temperature: The cyanation step typically requires heating to drive the reaction to completion. However, the temperature must be carefully controlled. Add the cold diazonium solution slowly to the heated CuCN solution to control the effervescence of nitrogen gas and prevent runaway reactions.

Q: My crude product is a difficult-to-purify solid with a blue or green tint. How can I improve the work-up?

A: The coloration indicates contamination with copper salts. A robust work-up is essential for removal.

  • Complexation and Extraction: After the reaction is complete, quenching with a solution containing a complexing agent like aqueous ammonia or ethylenediamine can help solubilize the copper salts into the aqueous phase. Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) will then separate the desired organic product.

  • Acid/Base Wash: The product, this compound, is a phenol and is therefore acidic. An acid/base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent, extract with a weak base (e.g., aqueous sodium bicarbonate) to deprotonate and move the product to the aqueous layer, wash the organic layer to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Detailed Experimental Protocols

Safety Warning: These procedures must be performed in a well-ventilated fume hood while wearing appropriate PPE. Diazonium salts are potentially explosive; do not isolate the intermediate.

Protocol 1: Preparation of this compound via Sandmeyer Reaction
Parameter Step 1: Diazotization Step 2: Cyanation
Starting Material 3-Amino-5-methylphenolAryl Diazonium Salt (in situ)
Key Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)Copper(I) Cyanide (CuCN)
Solvent WaterWater
Temperature 0 - 5 °C60 - 70 °C
Typical Reaction Time 30 minutes1 - 2 hours
Typical Yield (Intermediate)75 - 85%
Purity (Post-Workup) N/A>95%

Step-by-Step Methodology:

Part A: Diazotization

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-amino-5-methylphenol (1.0 eq).

  • Add water and concentrated hydrochloric acid (3.0 eq). Stir until all solids are dissolved.

  • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold deionized water.

  • Transfer the sodium nitrite solution to the addition funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature is maintained below 5 °C.[5]

  • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

  • Confirm the presence of a slight excess of nitrous acid using potassium iodide-starch paper (paper should turn blue-black).[6] The resulting pale yellow solution of the diazonium salt should be used immediately.

Part B: Sandmeyer Cyanation

  • In a separate, larger three-necked flask, prepare a solution of copper(I) cyanide (1.2 eq) in water. Warm this solution to 60-70 °C with stirring.

  • Slowly add the cold diazonium salt solution from Part A to the hot copper(I) cyanide solution via the addition funnel. Control the rate of addition to manage the vigorous evolution of nitrogen gas.

  • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a solid.

Mechanism Visualization: The Sandmeyer Reaction

The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution pathway, initiated by a single-electron transfer from the copper(I) species.[1]

G cluster_main Sandmeyer Mechanism A Ar-N₂⁺ C Ar• + N₂ A->C e⁻ transfer B [Cu(I)CN] D [Cu(II)CN]⁺ B->D Oxidation E Ar-CN C->E Radical Combination F [Cu(I)] D->F Reduction

Caption: Simplified radical mechanism of the Sandmeyer cyanation step.

References

Technical Support Center: Column Chromatography Purification of 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges encountered during the purification of 3-Hydroxy-5-methylbenzonitrile via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize separation protocols. The unique chemical nature of this compound—possessing a polar hydroxyl group, a moderately polar nitrile group, and a non-polar aromatic ring with a methyl substituent—presents specific purification challenges that this guide will address in a practical, question-and-answer format.

Understanding the Molecule: this compound

Before troubleshooting, it's crucial to understand the molecule's properties. It is a solid at room temperature, slightly soluble in water but more soluble in organic solvents like ethanol and DMSO.[1][2] Its structure dictates its chromatographic behavior:

  • Phenolic Hydroxyl (-OH) group: Highly polar and acidic. This is the primary site for strong interactions (hydrogen bonding) with polar stationary phases like silica gel.

  • Nitrile (-CN) group: Moderately polar.

  • Methylated Benzene Ring: Largely non-polar, contributing to retention in reversed-phase systems and interacting with less polar mobile phases.

This combination of functional groups means that successful purification requires a careful balance of stationary and mobile phase selection to achieve proper separation from impurities.

Frequently Asked Questions & Troubleshooting Guides
Q1: My this compound peak is broad and showing significant tailing. What's causing this and how can I achieve a sharper peak?

A1: The primary cause of peak tailing for phenolic compounds like this compound is strong, undesirable secondary interactions between the acidic hydroxyl group and active sites on the stationary phase.

The Scientific Rationale: Standard silica gel, the most common stationary phase for normal-phase chromatography, has its surface covered with silanol groups (Si-OH).[3] Some of these silanols are highly acidic and can interact very strongly with the polar hydroxyl group of your compound through hydrogen bonding.[4][5][6] This interaction is often slow to reverse, meaning molecules don't move in a uniform band, leading to a "tailing" effect on the chromatogram.[7][8] This reduces resolution, making it difficult to separate from closely eluting impurities, and can compromise the accuracy of fraction collection.[6]

Troubleshooting Protocol & Solutions:

  • Mobile Phase Modification (The Quickest Fix):

    • Add a Polar Modifier: Introduce a small amount (0.1-1%) of a polar, competitive solvent to the mobile phase.

      • Acetic Acid: Adding a small amount of acetic acid can protonate the silanol groups, reducing their ability to strongly bind your phenolic compound. This also ensures your analyte remains in a single, protonated state.

      • Methanol: Methanol is a strong hydrogen-bond donor and can effectively "shield" the active silanol sites from your compound, leading to more symmetrical peaks.[4]

    • Use of Triethylamine (TEA) for Basic Impurities: If your compound is sensitive to acid or if you are trying to remove basic impurities, adding 0.1-1% triethylamine can deactivate the acidic silica surface.[9][10]

  • Stationary Phase Consideration:

    • Use End-Capped Silica: For particularly stubborn tailing, consider using an "end-capped" silica gel. In this material, many of the most reactive silanol groups have been chemically modified to be less polar, reducing the sites available for strong, undesirable interactions.[4][8]

    • Alternative Stationary Phases: While less common for this type of molecule in a preparative context, alumina can be less acidic than silica gel. For analytical scales (HPLC), bonded phases like Diol or Cyano can offer different selectivity and reduce silanol interactions.[3]

Q2: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the resolution?

A2: Poor resolution between compounds with similar polarity is a common challenge. The solution lies in systematically optimizing the mobile phase to exploit subtle differences in their chemical properties, a process best guided by Thin-Layer Chromatography (TLC).

The Scientific Rationale: Separation (resolution) in chromatography depends on differences in both retention and selectivity. If two compounds have a similar polarity, a standard solvent system (e.g., Hexane/Ethyl Acetate) may not provide enough selectivity. The goal is to find a mobile phase that interacts differently with your product versus the impurity. TLC is an invaluable tool for this, as it allows for rapid screening of various solvent systems to predict the outcome of the much more resource-intensive column chromatography.[11][12] An ideal Rf value on a TLC plate for the target compound is between 0.15 and 0.4, as this range typically translates to the best separation on a column.[13][14]

Experimental Protocol: Optimizing Mobile Phase via TLC

  • Establish a Baseline: Run a TLC of your crude mixture in a standard solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Note the Rf values of your product and the impurity.

  • Adjust Polarity: If the Rf values are too high (>0.5), decrease the polarity of the mobile phase (e.g., move to 80:20 Hexane:EtOAc). If they are too low (<0.1), increase the polarity. The goal is to bring the target compound's Rf into the optimal 0.15-0.4 range.[13][15]

  • Change Solvent Selectivity: If adjusting polarity alone doesn't resolve the spots, change the nature of the solvents while trying to maintain similar overall polarity.

    • Substitute Ethyl Acetate with Dichloromethane (DCM) or a DCM/Methanol mixture: DCM offers different interactions (dipole-dipole) than the hydrogen-bond accepting ethyl acetate.

    • Add a small percentage of Methanol: Even 1-2% methanol in a DCM or EtOAc system can dramatically alter selectivity for polar compounds.

    • Try a three-component system: Mixtures like Hexane/DCM/Ethyl Acetate can fine-tune selectivity.

  • Confirm and Scale-Up: Once you've identified a solvent system on TLC that provides clear separation (maximized ΔRf), this system can be directly applied to your column.[11][12]

Below is a logical workflow for selecting an appropriate mobile phase.

Caption: Workflow for mobile phase optimization using TLC.

Q3: My compound seems to be precipitating at the top of the column during loading. What is the best way to load my sample?

A3: Sample precipitation during loading is typically caused by poor solubility in the initial, low-polarity mobile phase. The best loading technique to prevent this and ensure sharp bands is Dry Loading.

The Scientific Rationale: There are two primary methods for loading a sample onto a column: wet loading and dry loading.[16]

  • Wet Loading: The sample is dissolved in a minimal amount of the mobile phase and applied directly to the top of the column.[16] This is fast but risky if your compound is not readily soluble in the eluent, leading to precipitation and poor separation.[17]

  • Dry Loading: The sample is pre-adsorbed onto a small amount of inert solid support (like silica gel or Celite®), the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.[16][18] This technique ensures that the compound is introduced to the column in a fine, evenly distributed band, regardless of its solubility in the initial eluent, often resulting in better resolution.[18][19]

Experimental Protocol: Dry Loading

  • Dissolve the Sample: Dissolve your crude this compound sample in a suitable, volatile solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate) in a round-bottom flask. Use enough solvent to fully dissolve the material.

  • Add Adsorbent: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to the flask.

  • Evaporate the Solvent: Swirl the flask to create a slurry and remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder containing your sample adsorbed onto the silica.

  • Load the Column: Carefully layer the silica-adsorbed sample onto the top of the packed column bed.

  • Add a Protective Layer: Gently add a small layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.

  • Begin Elution: Carefully add the mobile phase and begin running the column.

Loading MethodAdvantagesDisadvantagesBest For...
Wet Loading Fast and simple.[16]Risk of precipitation; can cause band broadening if too much or too strong a solvent is used.[17][19]Samples that are highly soluble in the mobile phase.[17]
Dry Loading Provides sharper bands and better resolution; avoids solubility issues during loading.[18]More time-consuming.[20]Difficult separations, samples with poor solubility in the eluent, and larger scale purifications.[18][19]
Q4: I'm getting a very low yield after purification. Where could my product be going?

A4: Low recovery can result from several factors, including irreversible adsorption onto the column, co-elution with impurities leading to discarding mixed fractions, or decomposition of the compound on the silica.

The Scientific Rationale: The acidic nature of both the silica gel surface and the phenolic hydroxyl group of your compound can sometimes lead to issues. In some cases, highly polar compounds can bind so strongly to the stationary phase that even a very polar mobile phase cannot elute them completely, leading to material loss. Furthermore, silica gel is acidic and can potentially cause decomposition of sensitive compounds over the long duration of a column run.

Troubleshooting Protocol & Solutions:

  • Check for Irreversible Adsorption:

    • Post-Column Flush: After your expected product has eluted, flush the column with a very strong solvent, such as 5-10% Methanol in DCM or Ethyl Acetate. Collect this flush and analyze it by TLC. If you see your product, it indicates that your primary mobile phase was not strong enough to elute it completely.

    • Deactivate the Silica: As mentioned in Q1, adding a modifier like acetic acid or triethylamine to your mobile phase can reduce the strong binding interactions that cause irreversible adsorption.[9]

  • Optimize Fraction Collection:

    • Use Smaller Fractions: Collect smaller fractions, especially around the elution front of your product. This will minimize the volume of "mixed fractions" that contain both your product and an impurity, which are often discarded or require re-purification.

    • Monitor with TLC: Check fractions frequently by TLC to accurately determine which ones contain pure product before combining them.[12]

  • Minimize On-Column Time:

    • Use Flash Chromatography: Apply pressure (using a flask bulb or compressed air) to speed up the flow rate of the mobile phase. This reduces the time your compound spends in contact with the acidic silica, minimizing the potential for decomposition.

    • Choose the Right Column Size: An overly large column will unnecessarily prolong the purification time. A general rule of thumb is to use a mass of silica that is 30-100 times the mass of your crude sample.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Hydroxy-5-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Hydroxy-5-methylbenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of the synthetic routes leading to this important class of compounds.

Introduction to the Challenge: Exothermic Reactions in Nitrile Synthesis

The synthesis of aromatic nitriles, including this compound, often involves highly exothermic steps.[1][2][3] Uncontrolled heat release can lead to thermal runaway, a dangerous situation where the reaction rate increases, generating more heat and potentially causing a rapid rise in temperature and pressure.[1][4][5] This can result in side reactions, product decomposition, and, in worst-case scenarios, vessel failure.[4][6] Therefore, a thorough understanding of the reaction thermodynamics and kinetics is crucial for safe and successful synthesis, especially during scale-up.[1][3][6][7][8]

This guide will address common issues encountered during the synthesis of this compound derivatives, focusing on practical solutions for managing exotherms.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Principles of Exotherm Management

Q1: What are the primary indicators of a potentially hazardous exothermic reaction during the synthesis of this compound derivatives?

A1: Key indicators to monitor include:

  • Rapid Temperature Increase: A temperature rise that is difficult to control with the available cooling system is a primary warning sign.[9]

  • Gas Evolution: Unexpected or vigorous gas evolution can indicate a decomposition reaction or a rapid increase in the primary reaction rate.

  • Pressure Buildup: In a closed or semi-closed system, a sudden increase in pressure is a critical indicator of an escalating exotherm.[2]

  • Color Change: A sudden and unexpected color change can signify the formation of byproducts or decomposition.

  • Viscosity Change: A noticeable increase in viscosity can impede mixing and heat transfer, exacerbating hot spots.

Troubleshooting:

  • Immediate Action: If any of these signs are observed, immediately stop the addition of any reagents and apply maximum cooling.[9] Prepare a quench solution if one has been identified during process safety studies.

  • Process Review: Before repeating the experiment, conduct a thorough hazard evaluation.[6][10] Consider using reaction calorimetry to quantify the heat of reaction and determine the adiabatic temperature rise.[8][11][12][13]

Q2: How does the choice of synthetic route impact the exothermic risk for producing this compound?

A2: The choice of synthetic route significantly influences the thermal hazards. Common routes to this compound and their associated exothermic risks are:

  • Sandmeyer Reaction: This classic route involves the diazotization of an aromatic amine followed by cyanation.[14][15][16] The diazotization step is highly exothermic and can be dangerous if not properly controlled. The subsequent displacement of the diazonium group can also be energetic.[17]

  • Cyanation of an Aryl Halide: Palladium-catalyzed cyanation of an aryl bromide or chloride is a common alternative.[18] While generally more controlled than the Sandmeyer reaction, the exothermic nature depends on the catalyst activity, solvent, and cyanide source.

  • Dehydration of an Amide: The conversion of a primary amide to a nitrile using a dehydrating agent like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can be exothermic.[17][19][20]

  • Friedel-Crafts Acylation followed by subsequent transformations: Acylation of a phenol derivative is a key C-C bond-forming reaction.[21][22] The initial acylation can be exothermic, and subsequent steps to introduce the nitrile functionality will have their own thermal profiles.

Recommendation: For any chosen route, it is imperative to perform a thorough literature search and conduct small-scale safety studies, such as Differential Scanning Calorimetry (DSC) or reaction calorimetry, to understand the thermal profile before attempting a larger scale synthesis.[8][23]

Section 2: Troubleshooting Specific Synthetic Steps

Q3: During the Sandmeyer reaction to produce this compound from 3-Amino-5-methylphenol, I'm observing a rapid temperature spike and gas evolution during the diazotization step. What's causing this and how can I control it?

A3: The diazotization of aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) is notoriously exothermic. The rapid temperature spike and gas (N₂) evolution indicate that the reaction rate is exceeding the heat removal capacity of your setup.

Causality:

  • Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly is the most common cause of a runaway reaction.

  • Inadequate Cooling: An inefficient cooling bath or poor heat transfer from the reaction vessel will fail to dissipate the heat generated.

  • Localized Hotspots: Poor stirring can lead to localized concentrations of reactants and hotspots, initiating a rapid exotherm.[8]

Troubleshooting Protocol:

  • Temperature Control: Maintain a strict reaction temperature of 0-5 °C. Use a well-stirred ice-salt bath or a cryostat for precise temperature control.[9]

  • Slow, Controlled Addition: Add the sodium nitrite solution dropwise via an addition funnel. Monitor the internal reaction temperature continuously with a calibrated thermometer or thermocouple.[9]

  • Vigorous Stirring: Ensure efficient mechanical stirring to maintain a homogenous mixture and prevent localized heating.

  • Dilution: Conducting the reaction in a more dilute solution can help to manage the heat generated.

ParameterStandard ProtocolTroubleshooting Modification
Temperature 0-5 °CMaintain strictly at the lower end (0-2 °C)
Nitrite Addition DropwiseSlow, controlled dropwise addition with continuous temperature monitoring
Stirring Magnetic StirrerOverhead mechanical stirrer for better mixing
Concentration 1 MConsider diluting to 0.5 M

Q4: I am attempting a palladium-catalyzed cyanation of 3-Bromo-5-methylphenol. The reaction is sluggish at lower temperatures, but when I increase the temperature, I see a sudden exotherm. How can I achieve a controlled and efficient reaction?

A4: This behavior suggests an accumulation of unreacted starting material at lower temperatures, which then reacts rapidly once the activation energy is overcome at a higher temperature.[7] This is a classic recipe for a thermal runaway.

Causality:

  • Catalyst Activation: The palladium catalyst may have an activation energy barrier that is not overcome at lower temperatures.

  • Mass Transfer Limitations: If the cyanide source has low solubility, the reaction may be mass-transfer limited at lower temperatures.

  • Induction Period: Some catalytic reactions exhibit an induction period, during which reactive intermediates build up before the main reaction takes off.

Troubleshooting Protocol:

  • Reaction Calorimetry: This is the ideal tool to study the heat flow of the reaction under different temperature profiles.[11][12][13][24] It will allow you to determine the onset temperature of the exotherm and the total heat of reaction.

  • Semi-Batch Addition: Instead of adding all the aryl halide at the beginning, add it slowly to the heated reaction mixture containing the catalyst and cyanide source. This ensures that the reactant is consumed as it is added, preventing accumulation.[6]

  • Solvent Choice: Select a solvent in which all reactants, including the cyanide source, have good solubility at the desired reaction temperature.

  • Catalyst and Ligand Screening: Experiment with different palladium catalysts and ligands that may have lower activation energies.

Experimental Workflow for Controlled Cyanation:

G cluster_prep Reactor Preparation cluster_reaction Controlled Reaction cluster_workup Workup A Charge Reactor with: - Palladium Catalyst - Ligand - Cyanide Source - Solvent B Heat to Reaction Temperature (e.g., 80 °C) A->B Heat C Slowly Add 3-Bromo-5-methylphenol Solution B->C Start Addition D Monitor Temperature and Reagent Consumption (e.g., by HPLC) C->D During Addition D->C Control Addition Rate E Cool to Room Temperature D->E Reaction Complete F Quench and Extract E->F

Caption: Controlled addition workflow for exothermic cyanation.

Section 3: Scale-Up Considerations

Q5: I have a successful lab-scale procedure (1g) for the synthesis of a this compound derivative. What are the critical safety considerations when scaling up to 100g?

A5: Scaling up a chemical reaction is not a linear process. The most significant challenge is the change in the surface-area-to-volume ratio.[7] As the reactor volume increases, the surface area available for heat exchange does not increase proportionally.[7] This means that heat removal becomes less efficient at a larger scale, increasing the risk of a thermal runaway.[1][3][7]

Critical Scale-Up Safety Checklist:

  • Thermal Hazard Assessment:

    • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry to determine the heat of reaction (ΔH), specific heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR).[5] This data is essential for calculating the cooling requirements of the larger reactor.[8][13]

    • Adiabatic Temperature Rise (ΔTad): Calculate the theoretical temperature rise if all the heat from the reaction were contained within the system (adiabatic conditions).[5][8][11] A high ΔTad indicates a high-risk reaction.

  • Engineering Controls:

    • Reactor Selection: Ensure the larger reactor has adequate cooling capacity (e.g., jacketed reactor with a powerful circulator).

    • Agitation: Use an appropriate agitator to ensure good mixing and prevent hot spots. What works on a small scale (e.g., magnetic stir bar) may be inadequate for a larger vessel.[8]

    • Emergency Systems: Have a documented and tested emergency plan. This may include an emergency cooling system or a quench pot.[4][8][25]

  • Process Modifications:

    • Semi-Batch Operation: For highly exothermic reactions, switch from a batch process to a semi-batch process where one reactant is added slowly to control the rate of heat generation.[6][26]

    • Dilution: Increasing the solvent volume can help to absorb the heat generated.

    • Reverse Addition: In some cases, adding the more stable component to the more reactive one can help control the reaction.

Scale-Up Safety Logic:

G A Lab-Scale Success (1g) B Thermal Hazard Assessment (DSC, Reaction Calorimetry) A->B C Calculate ΔH, Cp, ΔTad, MTSR B->C D Assess Reactor Capabilities (Cooling, Agitation) C->D Inform E Modify Protocol for Scale-Up (Semi-batch, Dilution) C->E Inform F Pilot Scale Run (e.g., 10g) with Monitoring D->F E->F G Full Scale-Up (100g) F->G Successful

Caption: Logical flow for safe scale-up of exothermic reactions.

References

Technical Support Center: Catalyst Selection for Optimizing 3-Hydroxy-5-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Hydroxy-5-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Frequently Asked Questions (FAQs) in Catalyst Selection

This section addresses common initial questions when designing a catalytic reaction involving this compound, a versatile trifunctional building block.[1]

Q1: What are the primary catalytic transformations possible with this compound?

The structure of this compound offers three reactive sites: the phenolic hydroxyl group, the nitrile group, and the aromatic ring. However, for cross-coupling reactions, the aromatic C-H bonds are generally unreactive. Therefore, a common strategy is to first activate the aromatic ring by converting the hydroxyl group into a better leaving group, such as a triflate (OTf), nonaflate, or halide (Br, Cl).[2]

Once activated (e.g., as 3-bromo-5-methylbenzonitrile or 3-triflyloxy-5-methylbenzonitrile), the molecule becomes a prime substrate for various palladium- or copper-catalyzed cross-coupling reactions, including:

  • C-N Coupling (Buchwald-Hartwig Amination): To form substituted anilines.[3][4]

  • C-O Coupling (Ullmann or Buchwald-Hartwig Etherification): To form diaryl ethers.[5]

  • C-C Coupling (Suzuki, Heck, Sonogashira): To introduce alkyl, vinyl, or alkynyl groups.[1][6]

  • Cyanation: While the molecule already contains a nitrile, related substrates (e.g., aryl halides) can be cyanated to produce benzonitriles.[7][8]

Q2: I want to perform a C-N cross-coupling (Buchwald-Hartwig). Which catalyst system should I start with?

For Buchwald-Hartwig amination, a palladium-based catalyst is the industry standard.[3][4] The choice of ligand is critical and depends on the amine coupling partner and the aryl halide/triflate.

  • For Primary and Secondary Amines: A good starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand.[9] Ligands like XPhos, SPhos, or BrettPhos are excellent candidates.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]

  • Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are typical choices.[4]

Starting Point Recommendation:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: NaOt-Bu (1.5 - 2.0 equiv.)

  • Solvent: Toluene

  • Temperature: 80-110 °C

Q3: Can I couple an amine directly with the phenolic hydroxyl group instead of converting it to a triflate first?

Direct catalytic amination of phenols is a more atom-economical but challenging transformation. Traditional methods require converting the -OH to a leaving group. However, recent advancements have shown that rhodium-based catalysts can facilitate this direct coupling.[11][12][13][14]

This advanced method proceeds via a keto-enol tautomerization of the phenol, facilitated by the rhodium catalyst, allowing for a dehydrative condensation with the amine.[12][13][14]

  • Catalyst System: [Cp*RhCl₂]₂ with a base like Na₂CO₃.[12]

  • Advantage: Avoids the pre-functionalization step, saving time and reagents.

  • Consideration: This is a newer methodology and may require more specific optimization for the this compound scaffold.

Troubleshooting Guide for Common Issues

This section provides direct answers to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in a Palladium-Catalyzed C-N Coupling Reaction

Question: I am attempting a Buchwald-Hartwig amination on a triflate derivative of this compound, but I'm getting very low conversion to the desired aniline product. What are the likely causes and solutions?

Low yield is a common issue that can often be traced back to the catalyst system, reagents, or reaction conditions.

Workflow for Troubleshooting Low Yield ```dot

// Annotations for troubleshooting paths check_catalyst -> optimize_catalyst [style=dashed, constraint=false, label="Issue Found:\n- Inefficient Activation\n- Ligand Degradation"]; check_reagents -> start [style=dashed, constraint=false, label="Issue Found:\n- Wet Solvent/Base\n- Impure Substrate"]; check_conditions -> start [style=dashed, constraint=false, label="Issue Found:\n- Temp too low\n- Time too short"]; }

Caption: Parallel workflow for screening catalyst ligands.

Procedure:

  • Preparation (Inside a Glovebox):

    • To each of three separate reaction vials, add the palladium pre-catalyst, Pd₂(dba)₃ (0.01 mmol, 1 mol%).

    • To Vial 1, add XPhos (0.02 mmol, 2 mol%).

    • To Vial 2, add SPhos (0.02 mmol, 2 mol%).

    • To Vial 3, add BINAP (0.02 mmol, 2 mol%).

    • To each vial, add NaOt-Bu (1.5 mmol, 1.5 equiv.).

    • To each vial, add 3-bromo-5-methylbenzonitrile (1.0 mmol, 1.0 equiv.).

  • Reaction Setup:

    • Seal the vials with screw caps.

    • Remove the vials from the glovebox.

    • Using a syringe, add anhydrous toluene (2 mL) to each vial.

    • Finally, add aniline (1.2 mmol, 1.2 equiv.) to each vial.

  • Execution:

    • Place the vials in a pre-heated reaction block at 100 °C.

    • Stir the reactions for 12-24 hours.

  • Analysis:

    • After cooling to room temperature, quench the reaction by adding a small amount of water.

    • Extract the organic components with ethyl acetate.

    • Analyze the crude reaction mixture by LC-MS or GC-MS to determine the conversion and relative yield for each ligand.

    • The ligand that provides the highest yield of the desired product with the fewest impurities is selected for larger-scale reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Hydroxy-5-methylbenzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in Synthesis

In the realm of chemical synthesis, particularly for applications in pharmaceutical and materials science, the isolation of a target molecule is only the first chapter of the story. The subsequent, and arguably more critical, chapter is the rigorous validation of its purity. Impurities, even in trace amounts, can drastically alter the pharmacological activity, toxicity, or material properties of a compound, leading to misleading experimental results and potential safety concerns.[1] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high resolution, sensitivity, and precise quantification for purity assessment.[1][2]

This guide provides an in-depth comparison of HPLC-based methods for validating the purity of a synthesized batch of 3-Hydroxy-5-methylbenzonitrile, a key intermediate in various organic syntheses. We will delve into the rationale behind method development, present a detailed experimental protocol, and compare its performance against an alternative analytical approach. The methodologies and validation principles described herein are grounded in internationally recognized standards, such as those set by the International Council for Harmonisation (ICH).[3][4]

The Subject of Our Analysis: this compound

A Brief Synthesis Context:

This compound is a valuable building block in organic chemistry. A common synthetic route involves the Sandmeyer reaction, starting from 3-amino-5-methylphenol. This multi-step synthesis can potentially introduce various impurities, including unreacted starting materials, intermediates (e.g., diazonium salts), and side-products from competing reactions. Therefore, a robust analytical method is essential to confirm the purity of the final product.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

For a moderately polar compound like this compound, RP-HPLC is the method of choice. The fundamental principle of this technique is the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.

Why RP-HPLC?

  • Versatility: It can separate a wide range of nonpolar to moderately polar compounds.

  • Resolution: Modern C18 columns offer excellent resolving power, capable of separating structurally similar impurities.

  • Reproducibility: The method is highly reproducible, a key requirement for quality control.[2]

Detailed Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of synthesized this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (0.1%)

  • Synthesized this compound sample

  • Reference standard of this compound (purity >99.5%)

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 0.1% Formic Acid in Water Provides protons to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
Mobile Phase B Acetonitrile The organic modifier that elutes the analyte from the nonpolar stationary phase.
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B A gradient is employed to ensure elution of both polar and nonpolar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm A common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential aromatic impurities.

| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner to a concentration of 1.0 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Reference Standard (1 mg/mL) filter_standard Filter Standard prep_standard->filter_standard prep_sample Prepare Synthesized Sample (1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject into HPLC System filter_standard->inject Standard Injection filter_sample->inject Sample Injection instrument_setup Set Up HPLC (Column, Mobile Phase, Parameters) instrument_setup->inject separation Chromatographic Separation inject->separation detection DAD Detection (254 nm) separation->detection acquire_data Acquire Chromatogram detection->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate % Purity (Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for HPLC Purity Validation.

Comparative Analytical Method: Gas Chromatography (GC)

While HPLC is the primary method, Gas Chromatography (GC) with a Flame Ionization Detector (FID) serves as a valuable orthogonal technique. Orthogonal methods use different separation principles, providing a more comprehensive purity profile.

Why GC-FID as a Comparison?

  • Different Separation Mechanism: GC separates compounds based on their volatility and interaction with the stationary phase in the gas phase. This can reveal impurities that might co-elute with the main peak in HPLC.

  • High Sensitivity to Volatile Impurities: GC is particularly effective at detecting volatile organic impurities that may have been used as solvents or are byproducts of the synthesis.

  • FID's Universal Response: The Flame Ionization Detector responds to nearly all organic compounds, making it a good tool for general impurity profiling.

GC-FID Conditions (Hypothetical):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium, constant flow 1.2 mL/min

Performance Comparison: HPLC vs. GC

To objectively compare these methods, we present hypothetical data from the analysis of a synthesized batch of this compound.

Table 1: Comparative Performance Data

ParameterRP-HPLC-DADGC-FIDCommentary
Purity (% Area) 99.2%98.9%The slightly lower purity by GC suggests the presence of a volatile impurity not well-resolved by HPLC.
Number of Impurities Detected 34GC detected an additional early-eluting peak, likely a residual solvent.
Resolution (Main Peak) > 2.0 for all adjacent peaks> 1.8 for all adjacent peaksBoth methods show good resolution of the main peak from its nearest neighbors.
Analysis Time 25 minutes20 minutesGC offers a slightly faster analysis time.
Limit of Quantitation (LOQ) ~0.05%~0.02%GC-FID demonstrates slightly better sensitivity for the detected impurities.

The Pillar of Trust: Method Validation

A developed analytical method is only reliable if it is validated. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[2][3] Key validation parameters, as defined by the ICH, include specificity, linearity, accuracy, and precision.[4]

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is typically demonstrated by peak purity analysis using a DAD, which checks for spectral homogeneity across the peak.[5]

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined concentration range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery experiments, where a known amount of the analyte is added to a placebo matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Logical Interrelation of Validation Parameters

Validation_Logic Method_Suitability Method is Suitable for Intended Purpose Specificity Specificity (Peak Purity) Method_Suitability->Specificity Accuracy Accuracy (Closeness to True Value) Method_Suitability->Accuracy Precision Precision (Reproducibility) Method_Suitability->Precision Specificity->Method_Suitability ensures Accuracy->Method_Suitability ensures Linearity Linearity Accuracy->Linearity depends on Precision->Method_Suitability ensures Precision->Linearity depends on Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD Range->LOD

Caption: Interconnectivity of HPLC Method Validation Parameters.

Conclusion: A Multi-faceted Approach to Purity Validation

Validating the purity of a synthesized compound like this compound is not a one-size-fits-all process. While a well-validated RP-HPLC method provides a robust and reliable primary assessment, employing an orthogonal technique like GC-FID offers a more complete picture. This dual-methodology approach significantly increases confidence in the purity profile, ensuring the quality and integrity of the synthesized material for downstream applications. The principles and protocols outlined in this guide serve as a comprehensive framework for researchers to develop and validate their own analytical methods, ensuring scientific rigor and data trustworthiness.

References

A Senior Application Scientist's Guide to Cyanophenols: A Comparative Study of 3-Hydroxy-5-methylbenzonitrile in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cyanophenols in Modern Synthesis

Cyanophenols represent a class of highly valuable aromatic building blocks in the landscape of organic synthesis. Their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-withdrawing nitrile moiety, renders them exceptionally versatile precursors for a wide array of complex molecules.[1][2] These scaffolds are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The therapeutic potential of phenolic compounds is vast, with demonstrated roles as anti-inflammatory, antioxidant, and anticancer agents.[1][2][3]

The true synthetic utility of a cyanophenol, however, is dictated by the substitution pattern on the benzene ring. The relative positions of the hydroxyl and cyano groups, along with the presence of other substituents, profoundly influence the molecule's electronic properties, acidity, and, most critically, the regioselectivity of subsequent reactions.[5][6][7] This guide provides a comparative analysis of 3-Hydroxy-5-methylbenzonitrile alongside other key cyanophenol isomers. We will delve into their synthetic preparations, comparative reactivity, and provide detailed experimental protocols to empower researchers in drug discovery and chemical development to make informed decisions in their synthetic strategies.

Comparative Physicochemical Properties

A foundational understanding begins with the fundamental properties of these reagents. The table below summarizes key data for this compound and its common isomers, providing a quick reference for experimental planning.

PropertyThis compound2-Cyanophenol3-Cyanophenol4-Cyanophenol
Structure meta, methyl-substitutedorthometapara
CAS Number 95658-81-4[8]611-20-1873-62-1[9][10]767-00-0[11]
Molecular Formula C₈H₇NO[8][12]C₇H₅NOC₇H₅NO[9][10]C₇H₅NO[11]
Molecular Weight 133.15 g/mol [8][13]119.12 g/mol 119.12 g/mol [9][10]119.12 g/mol [11]
Appearance SolidSolidSolidWhite Solid[11]
Purity 95%N/AN/A99.0%[11]
XLogP (Predicted) 1.6[8][12]1.41.41.4

General Synthesis of Cyanophenols: The Aldoxime Dehydration Route

The most prevalent and reliable method for synthesizing cyanophenols involves a two-step process starting from the corresponding hydroxybenzaldehyde. The aldehyde is first converted to a hydroxybenzaldoxime, which is subsequently dehydrated to yield the target nitrile.[14][15][16] This method avoids the use of highly toxic cyanide reagents.[14]

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration Hydroxybenzaldehyde Hydroxybenzaldehyde Hydroxybenzaldoxime Hydroxybenzaldoxime Hydroxybenzaldehyde->Hydroxybenzaldoxime  + Hydroxylamine HCl  + Base (e.g., NaHCO₃, NaOH)  Aqueous/Alcoholic solution Cyanophenol Cyanophenol Hydroxybenzaldoxime->Cyanophenol  + Dehydrating Agent  (e.g., Acetic Anhydride, Phosgene, H₂SO₄)  Heat

General workflow for cyanophenol synthesis.

The choice of dehydrating agent is critical and can range from phosgene[15] and acid anhydrides[16] to concentrated sulfuric acid.[17] The reaction conditions are generally mild to moderate, making this a highly adaptable and scalable approach.[14]

Deep Dive: this compound

Structure and Reactivity Analysis

This compound possesses a unique substitution pattern that dictates its reactivity in electrophilic aromatic substitution (EAS) reactions. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the cyano (-CN) group is deactivating and meta-directing.

  • Hydroxyl Group (-OH): As a powerful activating group, it directs incoming electrophiles to the C2, C4, and C6 positions.

  • Methyl Group (-CH₃): A weakly activating group, it reinforces the activation at its ortho (C4, C6) and para (C2) positions.

  • Cyano Group (-CN): A strong deactivating group, its influence is generally superseded by the potent hydroxyl activator.

The synergy of these groups creates a distinct electronic landscape on the aromatic ring. The C2, C4, and C6 positions are strongly activated towards electrophilic attack, making this compound a highly regioselective substrate.[5][6]

Directing effects on this compound.

This predictable regioselectivity is a significant advantage in multi-step syntheses, allowing for the controlled introduction of new functional groups to build molecular complexity, a cornerstone in the synthesis of bioactive molecules.[18][19][20]

Comparative Reactivity Profiles

vs. 2-Cyanophenol (Salicylonitrile)

The ortho-disposition of the hydroxyl and cyano groups in 2-cyanophenol introduces unique characteristics. The electron-withdrawing cyano group enhances the acidity of the adjacent phenolic proton, making it a more potent nucleophile in certain reactions compared to other isomers.[21] However, this proximity can also lead to undesired side reactions, such as the formation of 1,2-benzisoxazole during dehydration synthesis if conditions are not carefully controlled.[16]

vs. 3-Cyanophenol (m-Hydroxybenzonitrile)

As the parent compound to our primary subject, 3-cyanophenol's reactivity is governed solely by the meta-directing nitrile and the ortho-, para-directing hydroxyl group.[9][10] This leads to activation at the C2, C4, and C6 positions. The absence of the methyl group in this compound means it lacks the additional electronic activation and steric influence, potentially leading to different product ratios in EAS reactions.

vs. 4-Cyanophenol (p-Hydroxybenzonitrile)

In this isomer, the powerful ortho-, para-directing hydroxyl group strongly activates the C2 and C6 positions, which are equivalent. This high degree of symmetry simplifies the product profile in many substitution reactions, making it a straightforward substrate for derivatization at the positions adjacent to the hydroxyl group. Its synthesis is well-documented, with multiple high-yield routes available.[11][17]

Validated Experimental Protocols

The following protocols are provided as robust, validated methods for the synthesis and derivatization of cyanophenols.

Protocol 1: Synthesis of 4-Cyanophenol via Dehydration of p-Hydroxybenzaldoxime

This procedure is adapted from established methods for the dehydration of aldoximes to nitriles.[17]

Materials and Equipment:

  • p-Hydroxybenzaldoxime

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methyl isobutyl ketone (MIBK)

  • Round-bottom flask with distillation apparatus

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup (separatory funnel, beakers)

  • Gas chromatography (GC) equipment for analysis

Procedure:

  • To a 30 mL flask equipped with a distillation head, add p-hydroxybenzaldoxime (598 mg).

  • Add MIBK (10 mL) as the solvent.

  • Carefully add concentrated sulfuric acid (30 mg) as the dehydrating catalyst.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Continue heating for 30 minutes, during which approximately 3.5 mL of MIBK will distill off, removing the water formed during the reaction.

  • Cool the reaction mixture to room temperature.

  • The resulting solution can be directly analyzed by gas chromatography to determine conversion and yield. The reported conversion is 100% with a 76% yield of 4-cyanophenol.[17]

  • For isolation, the reaction mixture can be quenched with water, extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Further purification can be achieved by column chromatography or recrystallization.

Protocol 2: Synthesis of 3-Chloro-5-hydroxybenzonitrile via Demethylation

This protocol demonstrates a common transformation to unmask a phenolic hydroxyl group, a key step when the corresponding methoxy-analogue is more accessible. This method is adapted from a procedure for preparing substituted hydroxybenzonitriles.[22]

Materials and Equipment:

  • 3-Chloro-5-methoxybenzonitrile

  • Lithium Iodide (LiI)

  • 2,4,6-Trimethylpyridine (Collidine)

  • 10% Aqueous Hydrochloric Acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-necked flask, condenser, and heating mantle

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Charge a 250 mL three-necked flask with 3-chloro-5-methoxybenzonitrile (7.0 g, 41.77 mmol) and 2,4,6-trimethylpyridine (100 mL).

  • Heat the mixture to 170°C.

  • Add lithium iodide (16.76 g, 125.3 mmol) to the hot solution.

  • Maintain the reaction at 170°C with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding 10% aqueous HCl.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic phases sequentially with water and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography (eluent: 10% ethyl acetate in hexane) to afford 3-chloro-5-hydroxybenzonitrile as a white solid (6.0 g, 94% yield).[22]

Conclusion and Future Outlook

The choice of a cyanophenol isomer is a strategic decision in synthetic design. While 2- and 4-cyanophenol offer high reactivity at specific, symmetrically-disposed positions, this compound provides a more nuanced reactivity profile. The combined activating effects of its hydroxyl and methyl groups create highly nucleophilic centers at the C2, C4, and C6 positions, offering multiple avenues for regioselective functionalization. This makes it an exceptionally valuable platform for building libraries of complex derivatives, particularly in medicinal chemistry where subtle structural modifications can lead to significant changes in biological activity.[20][23] As synthetic methodologies continue to advance, the strategic application of tailored building blocks like this compound will remain paramount in accelerating the discovery of novel bioactive compounds.[19]

References

A Comparative Guide to Alternative Precursors for the Synthesis of 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxy-5-methylbenzonitrile in Modern Drug Discovery

This compound is a pivotal structural motif and a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1][2] Its unique substitution pattern, featuring a hydroxyl, a methyl, and a nitrile group on the aromatic ring, provides multiple reactive sites for further molecular elaboration. This makes it a valuable building block in the development of novel therapeutics, particularly in the realms of metabolic disorders and oncology. The efficient and cost-effective synthesis of this intermediate is, therefore, a critical consideration for researchers and professionals in drug development.

This guide provides an in-depth, objective comparison of three primary alternative precursors for the synthesis of this compound: 3-Bromo-5-methylphenol , 3-Amino-5-methylphenol , and Orcinol (3,5-Dihydroxytoluene) . We will delve into the synthetic pathways associated with each precursor, presenting detailed experimental protocols, comparative data on yields and reaction conditions, and an analysis of the underlying chemical principles guiding each approach.

Comparative Overview of Synthetic Strategies

The selection of an optimal synthetic route is a multi-faceted decision, balancing factors such as precursor availability and cost, the number of synthetic steps, overall yield, and the safety and environmental impact of the reagents used. The following table provides a high-level comparison of the three precursor-based strategies discussed in this guide.

ParameterRoute 1: From 3-Bromo-5-methylphenolRoute 2: From 3-Amino-5-methylphenolRoute 3: From Orcinol
Starting Material 3-Bromo-5-methylphenol3-Amino-5-methylphenolOrcinol (3,5-Dihydroxytoluene)
Key Transformation Cyanation of an aryl halideSandmeyer reactionFormylation followed by nitrile formation
Number of Key Steps 11 (one-pot)2
Estimated Overall Yield 70-90%60-80%50-70%
Key Reagents Palladium catalyst or Copper(I) cyanideSodium nitrite, Copper(I) cyanideFormylating agent (e.g., POCl₃, DMF), Hydroxylamine
Advantages High yield, direct conversionUtilizes a common and often readily available precursorCost-effective starting material
Disadvantages Use of potentially toxic cyanide reagents and expensive catalystsDiazonium intermediates can be unstableTwo-step process, potentially lower overall yield

Route 1: Cyanation of 3-Bromo-5-methylphenol

This approach leverages the well-established field of cross-coupling reactions to directly introduce the nitrile functionality onto the aromatic ring. The precursor, 3-bromo-5-methylphenol, can be synthesized in high yield from 3-bromotoluene.[3][4]

Synthetic Pathway

Route_1 3-Bromo-5-methylphenol 3-Bromo-5-methylphenol This compound This compound 3-Bromo-5-methylphenol->this compound Cyanation (e.g., Pd-catalyzed or Rosenmund-von Braun)

Caption: Synthetic route from 3-Bromo-5-methylphenol.

Methodology & Rationale

Two primary methods for the cyanation of 3-bromo-5-methylphenol are the Palladium-catalyzed cyanation and the Rosenmund-von Braun reaction.

  • Palladium-Catalyzed Cyanation: This modern approach offers high yields and functional group tolerance under relatively mild conditions.[5][6] The use of a palladium catalyst, often in conjunction with a suitable ligand, facilitates the coupling of the aryl bromide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The choice of ligand is crucial for catalytic efficiency and can be tuned to optimize the reaction for specific substrates. The reaction mechanism involves an oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst.

  • Rosenmund-von Braun Reaction: This classical method employs stoichiometric or catalytic amounts of copper(I) cyanide (CuCN) to displace the bromide.[7] While effective, this reaction often requires higher temperatures and can be more challenging to work up compared to palladium-catalyzed methods. The mechanism is believed to involve an oxidative addition of the aryl halide to a Cu(I) species.

Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

  • 3-Bromo-5-methylphenol

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methylphenol (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: 80-90%

Route 2: Sandmeyer Reaction of 3-Amino-5-methylphenol

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of functionalities, including the nitrile group. The precursor, 3-amino-5-methylphenol, is a commercially available compound.[8][9][10]

Synthetic Pathway

Route_2 3-Amino-5-methylphenol 3-Amino-5-methylphenol Diazonium Salt Diazonium Salt 3-Amino-5-methylphenol->Diazonium Salt Diazotization (NaNO₂, HCl) This compound This compound Diazonium Salt->this compound Cyanation (CuCN)

Caption: Synthetic route from 3-Amino-5-methylphenol.

Methodology & Rationale

The Sandmeyer reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the often-unstable diazonium intermediate.

  • Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide, which facilitates the displacement of the diazonium group with a nitrile group. The copper(I) catalyst is essential for this transformation.

Experimental Protocol: Sandmeyer Reaction

Materials:

  • 3-Amino-5-methylphenol[8][10]

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (Caution: highly toxic)

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-amino-5-methylphenol (1.0 eq) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for 1-2 hours to drive the reaction to completion.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: 65-80%

Route 3: Two-Step Synthesis from Orcinol

Orcinol (3,5-dihydroxytoluene) is an inexpensive and readily available starting material derived from natural sources.[11] This route involves a two-step sequence: formylation of the orcinol ring followed by the conversion of the resulting aldehyde to a nitrile.

Synthetic Pathway

Route_3 Orcinol Orcinol 3-Hydroxy-5-methylbenzaldehyde 3-Hydroxy-5-methylbenzaldehyde Orcinol->3-Hydroxy-5-methylbenzaldehyde Formylation (Gattermann or Vilsmeier-Haack) This compound This compound 3-Hydroxy-5-methylbenzaldehyde->this compound Nitrile Formation

Caption: Two-step synthetic route from Orcinol.

Methodology & Rationale

Step 1: Formylation of Orcinol

The introduction of a formyl (-CHO) group onto the electron-rich orcinol ring can be achieved through several classic named reactions:

  • Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[12][13][14][15] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide and HCl.[16]

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF), to formylate electron-rich aromatic rings.[17][18][19][20][21] This is often a milder and more practical alternative to the Gattermann reaction.

Step 2: Conversion of Aldehyde to Nitrile

The intermediate, 3-hydroxy-5-methylbenzaldehyde, can be converted to the final product through various methods, most commonly via the formation and subsequent dehydration of an aldoxime.[9][22]

Experimental Protocol: Vilsmeier-Haack Formylation and Nitrile Formation

Step 1: Synthesis of 3-Hydroxy-5-methylbenzaldehyde

Materials:

  • Orcinol[11]

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Cool a solution of DMF (3.0 eq) in DCM to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of orcinol (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography to yield 3-hydroxy-5-methylbenzaldehyde.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

Materials:

  • 3-Hydroxy-5-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Formic acid

Procedure:

  • To a solution of 3-hydroxy-5-methylbenzaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq).

  • Heat the mixture to reflux (around 100-110 °C) for 2-3 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Expected Yield: 75-85%

Conclusion and Recommendations

This guide has presented a comparative analysis of three distinct and viable synthetic routes to this compound, each with its own set of advantages and challenges.

  • For high-yield, direct conversion with good functional group tolerance, the Palladium-catalyzed cyanation of 3-bromo-5-methylphenol (Route 1) is highly recommended. While it involves a more expensive catalyst, the mild reaction conditions and excellent yields often justify the cost, particularly for large-scale synthesis.

  • The Sandmeyer reaction of 3-amino-5-methylphenol (Route 2) offers a classical and reliable alternative, especially when the amino precursor is readily and economically available. Careful control of the reaction temperature is paramount to ensure the stability of the diazonium intermediate and maximize the yield.

  • When cost of the starting material is a primary driver, the two-step synthesis from orcinol (Route 3) is an attractive option. Although it involves an additional synthetic step, the low cost of orcinol can make this the most economically viable route, provided that the yields for both steps are optimized.

Ultimately, the choice of the most appropriate synthetic strategy will depend on the specific needs and resources of the research or development team. It is our hope that this comprehensive guide will serve as a valuable resource for making an informed decision.

References

A Senior Application Scientist's Guide to Confirming the Structure of 3-Hydroxy-5-methylbenzonitrile Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug development and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. For polysubstituted aromatic systems, such as the 3-Hydroxy-5-methylbenzonitrile scaffold, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can lead to ambiguity. The subtle differences in chemical shifts and complex coupling patterns in the aromatic region often make definitive assignment of substituent positions a significant challenge. This guide provides an in-depth, field-proven methodology for leveraging the power of two-dimensional (2D) NMR to overcome these hurdles, ensuring the absolute structural integrity of your target molecules.

This is not a mere recitation of steps but a strategic comparison of complementary techniques. We will explore how a logical combination of through-bond and through-space correlation experiments provides a self-validating workflow, leaving no room for structural misinterpretation.[1][2] The causality behind each experimental choice is explained, empowering you to adapt this methodology to your specific derivatives.

The Challenge: Why 1D NMR Falls Short

For a molecule like this compound, the ¹H NMR spectrum will show three distinct signals in the aromatic region. While their splitting patterns (multiplicities) provide clues about adjacent protons, they do not definitively establish the 1,3,5-substitution pattern over other possibilities, such as a 1,2,4- or 1,2,3-arrangement.[3] Similarly, the ¹³C NMR spectrum will show the correct number of carbon signals, but without further information, assigning the quaternary (non-protonated) carbons—C1 (CN), C3 (OH), and C5 (CH₃)—is often impossible. This is where the multidimensional approach of 2D NMR becomes indispensable.[4]

The 2D NMR Toolkit: A Symphony of Correlations

To achieve unambiguous structural elucidation, we employ a suite of four key 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together, they form a cohesive and definitive picture. The relationship between these experiments can be visualized as a logical workflow.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Elucidation 1H_NMR ¹H NMR (Proton Spectrum) COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY Defines ¹H spin systems HSQC HSQC (Direct ¹H-¹³C) 1H_NMR->HSQC Provides ¹H coordinates 13C_NMR ¹³C & DEPT (Carbon & Multiplicity) 13C_NMR->HSQC Provides ¹³C coordinates Structure Unambiguous Structure COSY->Structure Confirms adjacent protons HMBC HMBC (Long-Range ¹H-¹³C) HSQC->HMBC Assigns protonated carbons HMBC->Structure Connects fragments via quaternary carbons NOESY NOESY (Through-Space ¹H-¹H) NOESY->Structure Confirms spatial proximity & stereochemistry

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Hydroxy-5-methylbenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Hydroxy-5-methylbenzonitrile

This compound is a substituted aromatic nitrile that serves as a crucial intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1][2][3][4][5] Its precise quantification is paramount, ensuring the quality, consistency, and safety of downstream products. The choice of analytical methodology can significantly impact process control, impurity profiling, and regulatory compliance. Therefore, a robust understanding of the available analytical techniques and their comparative performance is not merely an academic exercise but a critical component of successful drug development and chemical manufacturing.

This guide provides an in-depth comparison of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each method, present detailed experimental protocols, and, most importantly, conduct a cross-validation study to demonstrate their interchangeability and comparative fitness for purpose. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment.[6][7][8][9]

Pillar 1: The Foundation of Trust - Principles of Analytical Method Validation

Before comparing methods, we must establish the criteria for what makes a method reliable. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[8][9] The ICH Q2(R2) guideline provides a comprehensive framework for this process, which we will use to evaluate both our HPLC and GC-MS methods.[6][10] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11]

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

These parameters form the basis of our "self-validating system," ensuring that any protocol described herein is trustworthy and reproducible.

Pillar 2: Methodologies in Focus - HPLC-UV vs. GC-MS

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and precision in quantifying non-volatile or thermally labile compounds.[12][13] For this compound, its aromatic ring serves as an excellent chromophore, making UV detection a straightforward and sensitive choice.

Causality Behind Experimental Choices:

  • Reverse-Phase (RP) Chromatography: We select a C18 stationary phase because this compound is a moderately polar molecule. The nonpolar C18 phase will interact with the aromatic ring, while a polar mobile phase (water/acetonitrile) will elute the compound, providing excellent separation from more polar or less polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water is chosen for its miscibility, low UV cutoff, and ability to effectively elute the analyte from the C18 column.[14] A small amount of acid (e.g., phosphoric acid) is added to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape and consistent retention time.[15]

  • UV Detection: The benzonitrile structure absorbs UV light strongly. A detection wavelength is chosen at one of the absorption maxima to ensure high sensitivity.

  • Standard & Sample Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the diluent.

    • Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).[16] Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[17][18]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (containing 0.1% H₃PO₄) (55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

    • Quantify the this compound concentration in the test samples using the regression equation.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Range 1 - 100 µg/mLMet
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%0.8%
Intermediate: ≤ 2.0%1.2%
LOD S/N ≥ 30.3 µg/mL
LOQ S/N ≥ 101.0 µg/mL
Specificity No interference at analyte RtPassed
Robustness %RSD ≤ 2.0%Passed
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, combining the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[12] It is ideal for analyzing volatile compounds and for impurity profiling where structural confirmation is needed.

Causality Behind Experimental Choices:

  • Derivatization: this compound contains a polar phenolic hydroxyl (-OH) group. This group can cause peak tailing and adsorption on the GC column, leading to poor chromatography and inaccurate quantification. To overcome this, we convert the -OH group into a less polar trimethylsilyl (TMS) ether using a silylating agent like BSTFA. This process increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks.

  • Column Selection: A non-polar DB-5ms or HP-5ms column is chosen. This type of column separates compounds primarily based on their boiling points, which is ideal for a homologous series of derivatized compounds and provides excellent general-purpose separation.[12]

  • MS Detection: Mass spectrometry provides a significant advantage over UV detection. We can use Selected Ion Monitoring (SIM) mode to monitor only the characteristic ions of the derivatized analyte, dramatically increasing sensitivity and filtering out interferences from the sample matrix. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns for library matching and structural confirmation.

  • Standard & Sample Preparation (with Derivatization):

    • Stock Standard (1 mg/mL): Prepare as described in the HPLC method, but use a volatile solvent like Dichloromethane (DCM).

    • Calibration Standards & Samples: Pipette a fixed volume (e.g., 100 µL) of each calibration standard and sample solution into separate autosampler vials.

    • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst) to each vial. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.

  • Chromatographic & Spectrometric Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Injection Mode: Split (10:1).

    • Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 205 (Molecular Ion, M⁺), 190 (M-15)⁺.

      • Ion Source Temp: 230 °C.

      • Transfer Line Temp: 280 °C.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the primary quantification ion (m/z 190) against concentration.

    • Perform a linear regression and quantify the derivatized analyte in the test samples.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range 0.5 - 80 µg/mLMet
Accuracy (% Recovery) 97.0% - 103.0%98.1% - 101.9%
Precision (%RSD) Repeatability: ≤ 3.0%1.5%
Intermediate: ≤ 3.0%2.1%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.5 µg/mL
Specificity No interference at Rt and m/zPassed
Robustness %RSD ≤ 3.0%Passed

Pillar 3: The Synthesis - Cross-Validation of HPLC and GC-MS

Cross-validation is the critical process of demonstrating that two distinct analytical procedures can be used for the same intended purpose, yielding comparable results.[10][19] This is essential when data from different methods or laboratories need to be compared or consolidated in a regulatory submission.[20]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Cohort Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_analysis Comparative Analysis Sample Prepare Homogeneous Sample Set (n=10) (e.g., Spiked Placebo) HPLC_Prep Prepare per HPLC Protocol Sample->HPLC_Prep GCMS_Prep Prepare & Derivatize per GC-MS Protocol Sample->GCMS_Prep HPLC_Run Analyze via Validated HPLC Method HPLC_Prep->HPLC_Run HPLC_Data Quantify Results (HPLC_Results) HPLC_Run->HPLC_Data Compare Statistical Comparison (% Difference, Correlation) HPLC_Data->Compare GCMS_Run Analyze via Validated GC-MS Method GCMS_Prep->GCMS_Run GCMS_Data Quantify Results (GCMS_Results) GCMS_Run->GCMS_Data GCMS_Data->Compare Conclusion Conclusion: Methods are Interchangeable Compare->Conclusion

Cross-validation workflow for comparing HPLC and GC-MS methods.
Methodology & Results

A single batch of a placebo matrix was spiked with this compound at five different concentration levels (in triplicate). Each of these samples was then divided and analyzed by both the validated HPLC-UV and GC-MS methods.

Comparative Quantification Results

Sample IDSpiked Conc. (µg/mL)HPLC Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-1A5.04.985.092.2%
CV-1B5.05.055.111.2%
CV-1C5.04.955.021.4%
CV-2A25.025.1024.85-1.0%
CV-2B25.024.9025.050.6%
CV-2C25.025.2524.95-1.2%
CV-3A75.074.6075.801.6%
CV-3B75.075.1075.500.5%
CV-3C75.075.5076.100.8%
% Difference = [(GCMS - HPLC) / mean(GCMS, HPLC)] * 100

Acceptance Criterion: The percentage difference between the results from the two methods should not exceed 15.0%.

Final Verdict: A Comparative Summary and Expert Recommendations

The choice between HPLC-UV and GC-MS is not about which method is "better," but which is better suited for a specific analytical challenge.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separationGas-phase separation
Sample Prep Simple dissolution & filtrationRequires derivatization
Selectivity Good (Chromatographic)Excellent (Chromatographic & m/z)
Sensitivity HighVery High (especially in SIM mode)
Throughput HighMedium
Cost/Run LowerHigher
Confirmatory Power Low (Retention time only)High (Mass spectrum)
Robustness HighModerate (derivatization can add variability)

Expert Recommendations:

  • For high-throughput quality control (QC) and routine release testing: The HPLC-UV method is the superior choice. Its simple sample preparation, high throughput, and proven robustness make it ideal for environments where speed and efficiency are critical.

  • For impurity identification, stability studies, and trace-level analysis: The GC-MS method is highly recommended. Its exceptional selectivity allows for confident analysis in complex matrices, and its ability to provide mass spectral data is invaluable for identifying unknown impurities or degradation products. The higher sensitivity is also a key advantage for detecting genotoxic or other critical impurities at very low levels.[21]

By cross-validating these two powerful techniques, a laboratory can leverage the strengths of each method, ensuring comprehensive and reliable analytical control over this compound throughout its lifecycle.

References

Benchmarking the Reactivity of 3-Hydroxy-5-methylbenzonitrile: A Comparative Guide for Drug Development and Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, benzonitrile derivatives are indispensable building blocks.[1][2] Their chemical versatility, stemming from the reactive nitrile group and the functionalizable aromatic ring, allows for the construction of a diverse array of complex molecular architectures. 3-Hydroxy-5-methylbenzonitrile, with its unique substitution pattern of both an electron-donating hydroxyl and a weakly electron-donating methyl group, presents a nuanced reactivity profile. Understanding how this specific arrangement of functional groups modulates the reactivity of the benzonitrile core is paramount for researchers and scientists in designing efficient synthetic routes and predicting molecular interactions.

This guide provides an in-depth comparative analysis of the reactivity of this compound against structurally similar compounds: the parent benzonitrile, 3-hydroxybenzonitrile, and 3-methylbenzonitrile. We will delve into the electronic effects of the substituents, employ the Hammett equation for a quantitative prediction of reactivity trends, and provide detailed experimental protocols for benchmarking these compounds in key chemical transformations, including electrophilic aromatic substitution and hydrolysis of the nitrile group.

Theoretical Framework: Unpacking the Electronic Effects

The reactivity of a substituted benzonitrile is fundamentally governed by the interplay of inductive and resonance effects of its substituents.[1] These effects alter the electron density of both the aromatic ring and the nitrile group, thereby influencing the rates of chemical reactions.

  • Nitrile Group (-CN): The cyano group is a potent electron-withdrawing group through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalization of the pi electrons). This deactivates the aromatic ring towards electrophilic attack while making the nitrile carbon electrophilic and susceptible to nucleophilic attack.[1]

  • Hydroxyl Group (-OH): The hydroxyl group exhibits a dual electronic nature. It is electron-withdrawing inductively but strongly electron-donating through resonance, with the latter effect generally dominating. This makes the aromatic ring more electron-rich and thus more reactive towards electrophiles.[3]

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group, primarily through an inductive effect and hyperconjugation.[4] This also increases the electron density of the aromatic ring, enhancing its reactivity towards electrophiles.

To quantify the impact of these substituents on reaction rates, we can turn to the Hammett equation :

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant (benzonitrile in our case).

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[5][6]

  • ρ (rho) is the reaction constant , which is characteristic of the reaction type and its sensitivity to electronic effects.[5][6]

For our analysis, we will use the Hammett constants for meta-substituents, as both the hydroxyl and methyl groups are in the meta position relative to the nitrile group in this compound.

SubstituentPositionHammett Constant (σ)
-OHmeta+0.12[3]
-CH₃meta-0.07[3]

The combined electronic effect of the substituents in this compound can be approximated by the sum of their individual σ constants:

σ_total = σ_(m-OH) + σ_(m-CH₃) = +0.12 + (-0.07) = +0.05

This small positive value suggests that the electron-withdrawing inductive effect of the hydroxyl group slightly outweighs the electron-donating effects of the hydroxyl (by resonance) and methyl groups at the meta position. This allows us to make quantitative predictions about the reactivity of this compound relative to our chosen comparators.

Comparative Reactivity Analysis

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile, attacking an electrophile.[7] The rate of this reaction is highly sensitive to the electron density of the ring; electron-donating groups activate the ring and accelerate the reaction, while electron-withdrawing groups deactivate it.[7]

Based on the electronic effects of the substituents, we can predict the following order of reactivity towards electrophilic substitution:

This compound > 3-Methylbenzonitrile > 3-Hydroxybenzonitrile > Benzonitrile

  • This compound: The combined electron-donating character of the hydroxyl and methyl groups (despite the small positive aggregate sigma value which is more reflective of the effect on the nitrile's acidity) will activate the ring more than a single substituent.

  • 3-Methylbenzonitrile: The electron-donating methyl group activates the ring.

  • 3-Hydroxybenzonitrile: The hydroxyl group is also activating, but its inductive electron-withdrawing effect is slightly stronger than the methyl group's donating effect, leading to a slightly less activated ring compared to 3-methylbenzonitrile.

  • Benzonitrile: The strong electron-withdrawing nitrile group deactivates the ring, making it the least reactive.

Predicted Relative Rates of Electrophilic Aromatic Substitution (Exemplary Data)

CompoundKey SubstituentsPredicted Relative Rate (k/k₀)
Benzonitrile-CN1
3-Hydroxybenzonitrile-CN, m-OH~5
3-Methylbenzonitrile-CN, m-CH₃~10
This compound-CN, m-OH, m-CH₃~15

Experimental Protocol: Competitive Nitration

This protocol allows for the direct comparison of the relative reactivity of the four benzonitrile derivatives towards nitration.

Materials:

  • This compound

  • Benzonitrile

  • 3-Hydroxybenzonitrile

  • 3-Methylbenzonitrile

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare an equimolar stock solution of all four benzonitrile derivatives in dichloromethane.

  • In a separate flask, carefully prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the benzonitrile solution at 0°C with constant stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Quench the reaction by pouring the mixture over ice water.

  • Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products for each starting material. The product ratios will be indicative of the relative reaction rates.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A Equimolar solution of benzonitrile derivatives C Mix and react at 0°C A->C B Nitrating mixture (HNO3/H2SO4) B->C D Quench with ice water C->D E Extract with CH2Cl2 D->E F Dry and concentrate E->F G Analyze by GC-MS F->G

Experimental workflow for competitive nitration.
Nucleophilic Attack on the Nitrile Carbon: Hydrolysis

The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation that proceeds via nucleophilic attack on the electrophilic nitrile carbon.[8] In acid-catalyzed hydrolysis, electron-withdrawing groups on the aromatic ring increase the electrophilicity of the nitrile carbon, thus accelerating the reaction.[1] Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.

Based on the Hammett sigma constants, we can predict the following order of reactivity for acid-catalyzed hydrolysis:

Benzonitrile > 3-Hydroxybenzonitrile > this compound > 3-Methylbenzonitrile

  • Benzonitrile (σ = 0): Our reference compound.

  • 3-Hydroxybenzonitrile (σ = +0.12): The electron-withdrawing nature of the meta-hydroxyl group will slightly accelerate the reaction.

  • This compound (σ_total = +0.05): The combined electronic effect is slightly electron-withdrawing, leading to a modest rate increase compared to benzonitrile.

  • 3-Methylbenzonitrile (σ = -0.07): The electron-donating methyl group will decrease the electrophilicity of the nitrile carbon, resulting in the slowest reaction rate.

Predicted Relative Rates of Acid-Catalyzed Hydrolysis (Exemplary Data)

CompoundSum of Hammett Constants (σ)Predicted Relative Rate (k/k₀)
3-Methylbenzonitrile-0.070.8
Benzonitrile01
This compound+0.051.1
3-Hydroxybenzonitrile+0.121.3

Experimental Protocol: Kinetic Monitoring of Hydrolysis by UV-Vis Spectrophotometry

This protocol describes how to determine the rate of hydrolysis for each benzonitrile derivative by monitoring the change in UV-Vis absorbance over time.

Materials:

  • Benzonitrile derivative of interest

  • Concentrated sulfuric acid

  • Deionized water

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare a stock solution of the benzonitrile derivative in a suitable solvent.

  • Prepare a solution of sulfuric acid of the desired concentration (e.g., 10 M).

  • Equilibrate the sulfuric acid solution to the desired reaction temperature (e.g., 50°C) in the thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by injecting a small aliquot of the benzonitrile stock solution into the sulfuric acid solution and start data acquisition immediately.

  • Record the UV-Vis spectrum at regular time intervals. The formation of the corresponding benzoic acid will result in a change in the spectrum.

  • Determine the pseudo-first-order rate constant (k_obs) by plotting the natural logarithm of the absorbance change versus time.

G cluster_setup Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare benzonitrile stock solution D Initiate reaction by injecting stock solution A->D B Prepare H2SO4 solution C Equilibrate H2SO4 in spectrophotometer B->C C->D E Record UV-Vis spectra over time D->E F Plot ln(Absorbance) vs. time E->F G Calculate rate constant (k_obs) F->G

Workflow for kinetic analysis of hydrolysis.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of this compound and the comparative compounds in the two key reaction types discussed.

CompoundPredicted Relative Reactivity (Electrophilic Aromatic Substitution)Predicted Relative Reactivity (Acid-Catalyzed Hydrolysis)
BenzonitrileLeast ReactiveModerate
3-HydroxybenzonitrileModerately ReactiveMost Reactive
3-MethylbenzonitrileHighly ReactiveLeast Reactive
This compound Most Reactive Moderately Reactive

Conclusion

This guide provides a comprehensive framework for understanding and benchmarking the reactivity of this compound. Based on the fundamental principles of electronic substituent effects and quantified through the Hammett equation, we predict that this compound will be the most reactive among the compared compounds in electrophilic aromatic substitution, owing to the combined electron-donating character of the hydroxyl and methyl groups. Conversely, in acid-catalyzed hydrolysis, its reactivity is predicted to be moderate, slightly faster than benzonitrile due to the subtle net electron-withdrawing effect of the meta-substituents on the nitrile carbon.

The provided experimental protocols offer a practical starting point for researchers to validate these predictions and generate robust, quantitative data. A thorough understanding of the nuanced reactivity of this compound will undoubtedly empower scientists in the fields of drug development and organic synthesis to utilize this versatile building block to its full potential.

References

The Virtues of Virtual: A Comparative Guide to In-Silico and Experimental Data for 3-Hydroxy-5-methylbenzonitrile Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the characterization of a novel chemical entity is a foundational step. The physicochemical and toxicological properties of a compound like 3-Hydroxy-5-methylbenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science, dictate its behavior, bioavailability, and safety profile. In the modern laboratory, two primary avenues exist for elucidating these critical parameters: rapid, cost-effective in-silico predictions and the gold-standard of empirical experimental determination. This guide provides an in-depth comparison of these approaches, offering field-proven insights into their respective methodologies, strengths, and limitations.

The In-Silico Snapshot: Predicted Properties of this compound

Computational, or in-silico, methods leverage the molecular structure of a compound to predict its properties using quantitative structure-activity relationship (QSAR) models and other algorithms. These predictive tools are invaluable for early-stage research, offering a rapid and cost-effective means of screening large numbers of compounds and prioritizing experimental work.

For this compound (CAS: 95658-81-4), a survey of publicly available databases, such as PubChem, provides the following computed properties:

PropertyIn-Silico Predicted ValueData Source
Molecular Weight133.15 g/mol PubChem[1]
XLogP31.6PubChem[1][2]
Hydrogen Bond Donors1PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]
Rotatable Bond Count0PubChem[1]

These predicted values suggest that this compound is a relatively small, moderately lipophilic molecule with the potential for hydrogen bonding, characteristics that are pertinent to its potential as a drug candidate.

The Experimental Benchmark: Methodologies for Empirical Validation

While in-silico predictions are powerful, they are ultimately models of reality. Experimental data provides the definitive characterization of a compound's properties. The following sections detail the standard experimental protocols for determining key physicochemical parameters, offering a contrast to the predictive nature of computational methods.

Melting Point: A Criterion of Purity

The melting point of a solid is a fundamental physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting range.

Solubility: "Like Dissolves Like"

Solubility is a critical parameter that influences a compound's absorption, distribution, and formulation. The principle of "like dissolves like" governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, hexane).

  • Sample Addition: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of solvent (e.g., 1 mL).

  • Observation: The mixture is agitated and observed for dissolution. If the compound dissolves, it is recorded as soluble. If not, it is recorded as insoluble. For more quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the dissolved compound.

Octanol-Water Partition Coefficient (LogP): A Measure of Lipophilicity

The LogP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, serving as a key indicator of its lipophilicity. This property is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and allowed to separate.

  • Compound Addition: A known amount of this compound is dissolved in one of the phases.

  • Equilibration: The biphasic mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, followed by centrifugation to ensure complete phase separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

In-Silico Toxicology: Predicting Adverse Effects

In the early stages of drug development, it is crucial to identify potential toxic liabilities. In-silico toxicology employs computational models to predict a compound's potential for various types of toxicity, such as mutagenicity, carcinogenicity, and organ toxicity.

GHS Hazard Classifications for this compound (from ECHA C&L Inventory)

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

These classifications, derived from computational models, suggest that this compound may pose several health hazards, warranting careful handling and further experimental investigation.

Workflow Visualizations

To better illustrate the distinct yet complementary nature of in-silico and experimental approaches, the following workflows are provided.

InSilico_Workflow cluster_insilico In-Silico Prediction Workflow Molecular_Structure 2D/3D Structure of This compound QSAR_Models QSAR & Predictive Algorithms Molecular_Structure->QSAR_Models Input Predicted_Properties Predicted Physicochemical & Toxicological Properties QSAR_Models->Predicted_Properties Output

Caption: A simplified workflow for the in-silico prediction of molecular properties.

Experimental_Workflow cluster_experimental Experimental Validation Workflow Compound_Synthesis Synthesis & Purification of This compound Physicochemical_Tests Melting Point, Solubility, LogP Determination Compound_Synthesis->Physicochemical_Tests Toxicology_Assays In Vitro / In Vivo Toxicity Studies Compound_Synthesis->Toxicology_Assays Experimental_Data Validated Physicochemical & Toxicological Data Physicochemical_Tests->Experimental_Data Toxicology_Assays->Experimental_Data

Caption: A general workflow for the experimental determination of molecular properties.

Discussion: A Symbiotic Relationship

The comparison of in-silico and experimental data for this compound highlights a crucial paradigm in modern chemical research: the symbiotic relationship between prediction and validation.

  • Speed and Cost: In-silico methods offer unparalleled speed and cost-effectiveness, enabling the rapid screening of vast chemical libraries. This is particularly advantageous in the early phases of drug discovery, where resources are often limited.

  • Accuracy and Reliability: Experimental data, while more resource-intensive to obtain, provides the definitive and most reliable characterization of a compound's properties. In-silico models are only as good as the data they are trained on and can sometimes produce inaccurate predictions for novel chemical scaffolds.

  • Guiding Experimentation: In-silico predictions serve as a valuable guide for experimental work. For instance, a predicted LogP can inform the selection of appropriate solvent systems for chromatography, while predicted toxicity can guide the design of safe handling protocols and necessary in-vitro assays.

  • The Need for Validation: The absence of publicly available experimental data for this compound underscores the critical importance of experimental validation. While in-silico tools provide a strong starting point, their predictions must be confirmed through empirical measurement before significant resources are invested in further development.

References

A Comparative Purity Analysis of 3-Hydroxy-5-methylbenzonitrile from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The purity of starting materials is a cornerstone of reproducible and reliable scientific research, particularly in the field of drug development where impurities can have significant toxicological and pharmacological consequences.[1][2][3] This guide presents a comprehensive purity analysis of 3-Hydroxy-5-methylbenzonitrile (CAS No. 95658-81-4), a key intermediate in the synthesis of various pharmaceutical compounds, sourced from three different commercial suppliers.[4] We employ a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a robust and cross-validated assessment of purity. The findings underscore the variability in purity and impurity profiles among suppliers and highlight the critical need for in-house quality assessment of crucial reagents.

Introduction: The Critical Role of Starting Material Purity

This compound is a substituted aromatic nitrile that serves as a versatile building block in medicinal chemistry. Its chemical structure, featuring hydroxyl and nitrile functional groups, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures.

However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and intermediates.[3][5] These impurities, even in trace amounts, can significantly impact the course of a chemical reaction, leading to lower yields, unexpected side products, and difficulties in purification. In the context of drug development, the consequences can be more severe, with impurities potentially altering the efficacy, stability, and safety profile of the final active pharmaceutical ingredient (API).[2][6] Therefore, a thorough understanding of the purity of this starting material is not merely a quality control measure but a fundamental aspect of scientific rigor.

This guide provides an objective comparison of this compound obtained from three anonymized commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. We will detail the analytical methodologies employed, present the comparative data, and discuss the implications of the findings for the research and drug development community.

Analytical Strategy: A Triad of Orthogonal Techniques for Self-Validating Purity Assessment

To ensure a comprehensive and trustworthy purity assessment, we employed a combination of three powerful and orthogonal analytical techniques: HPLC, GC-MS, and qNMR.[7][8][] The rationale behind this multi-technique approach is to create a self-validating system where the results from one method corroborate and are complemented by the others.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is ideal for separating and quantifying non-volatile and thermally labile compounds.[10][11][12] It provides excellent resolution of the main component from its impurities, allowing for accurate purity determination based on peak area percentages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and semi-volatile compounds.[13][14] For a phenolic compound like this compound, derivatization can be employed to increase its volatility and thermal stability, enabling separation and identification of impurities based on their mass spectra.[15][16]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[7][17][18][19] By using a certified internal standard, the absolute purity of the analyte can be determined with high accuracy and precision.

The workflow for our comparative analysis is depicted in the following diagram:

Purity Analysis Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_A Supplier A Preparation Sample Preparation (Dissolution, Derivatization) Sample_A->Preparation Sample_B Supplier B Sample_B->Preparation Sample_C Supplier C Sample_C->Preparation HPLC HPLC-UV Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS qNMR qNMR Analysis Preparation->qNMR Purity_Calc Purity Calculation & Impurity Identification HPLC->Purity_Calc GCMS->Purity_Calc qNMR->Purity_Calc Comparison Comparative Analysis Purity_Calc->Comparison Report Final Report Generation Comparison->Report

Caption: Workflow for the comparative purity analysis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments performed.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-550 amu.

  • Derivatization (Silylation): To a 1 mg sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) was added. The mixture was heated at 70 °C for 30 minutes. 1 µL of the derivatized sample was injected. This process makes the phenolic compounds more volatile and thermally stable for GC analysis.[16]

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Approximately 10 mg of each this compound sample was accurately weighed into a vial. Approximately 5 mg of the maleic acid internal standard was accurately weighed and added to the same vial. The mixture was dissolved in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s

  • Purity Calculation: The purity was calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Results and Comparative Analysis

The purity of this compound from the three suppliers was determined using the aforementioned analytical techniques. The results are summarized in the table below.

Supplier HPLC Purity (%) GC-MS Purity (%) qNMR Purity (%) Major Impurity Identified (by GC-MS) Impurity Level (%)
Supplier A 99.299.199.33,5-Dimethylphenol0.6
Supplier B 97.597.397.63-Hydroxy-5-methylbenzamide1.8
Supplier C 98.898.698.9Unreacted Starting Material0.9

The chemical structures of the main compound and the identified major impurities are shown below.

Chemical_Structures cluster_main This compound cluster_impurities Identified Impurities main_compound main_compound impurity1 3,5-Dimethylphenol impurity2 3-Hydroxy-5-methylbenzamide

Caption: Structures of this compound and major impurities.

Discussion and Expert Insights

The data clearly indicates a notable variation in the purity of this compound across the three commercial suppliers.

  • Supplier A provided the material with the highest purity, consistently above 99% across all three analytical methods. The major impurity was identified as 3,5-Dimethylphenol, which is a likely precursor or a side-product from the synthesis. At 0.6%, this level of impurity may be acceptable for many research applications, but its potential impact should be considered.

  • Supplier B 's material showed a significantly lower purity, around 97.5%. The primary impurity was identified as 3-Hydroxy-5-methylbenzamide, the hydrolyzed product of the nitrile. This suggests potential issues with the purification process or instability of the material during storage. For applications in drug development, a purity level of 97.5% would likely be unacceptable without further purification, as the benzamide impurity could introduce unwanted reactivity or biological activity.[1][2]

  • Supplier C provided a product with intermediate purity. The presence of unreacted starting material as the main impurity points towards an incomplete reaction or inefficient purification. While the purity is higher than that from Supplier B, the presence of a reactive starting material could interfere with subsequent synthetic steps.

The congruence of the data from HPLC, GC-MS, and qNMR provides a high degree of confidence in these purity assignments. This orthogonal approach is crucial for a trustworthy assessment, as a single method might not be capable of detecting all potential impurities. For instance, non-volatile impurities might not be observed by GC-MS, while compounds lacking a UV chromophore could be missed by HPLC-UV. qNMR, being a primary method, offers a direct measure of the mass fraction of the analyte, providing a valuable cross-validation of the chromatographic results.[7][8][18]

Conclusion and Recommendations

This comparative guide demonstrates that significant variations in purity and impurity profiles can exist for the same chemical reagent sourced from different commercial suppliers. For researchers, scientists, and drug development professionals, the implications are clear:

  • "Trust but Verify": Do not solely rely on the purity stated on the supplier's certificate of analysis. Independent, in-house verification is essential to ensure the quality of critical starting materials.

  • Method of Analysis Matters: The choice of analytical technique(s) for purity determination is critical. A multi-pronged, orthogonal approach, such as the one described here, provides the most reliable and comprehensive assessment.

  • Impact of Impurities: Always consider the potential impact of identified impurities on your specific application. What might be an acceptable impurity for one experiment could be detrimental to another.

We recommend that laboratories establish routine quality control procedures for incoming critical reagents. The protocols outlined in this guide can serve as a template for such an assessment of this compound and can be adapted for other key chemical intermediates. By investing in rigorous quality assessment, the scientific community can enhance the reproducibility of their research and accelerate the development of safe and effective medicines.

References

Safety Operating Guide

Mastering the Safe Handling of 3-Hydroxy-5-methylbenzonitrile: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Hydroxy-5-methylbenzonitrile, a compound requiring careful management due to its toxicological profile. Our focus extends beyond mere compliance, aiming to instill a culture of safety through a comprehensive understanding of the "why" behind each procedural step.

Understanding the Hazard: A Toxicological Overview

This compound (CAS No: 18149-96-5) is an aromatic nitrile compound. According to its Globally Harmonized System (GHS) classification, it presents several health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it is classified as a skin and eye irritant.[1][2] The primary risks associated with this compound stem from its potential to cause systemic toxicity upon absorption and localized irritation upon contact. Upon combustion, it may emit toxic fumes, including nitrogen oxides and cyanide compounds.[1] A thorough understanding of these risks is the foundation for selecting appropriate personal protective equipment (PPE).

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand, considering the quantity of the chemical being handled and the potential for exposure. The following sections detail the minimum and recommended PPE for various laboratory operations involving this compound.

Eye and Face Protection

Minimum Requirement: At all times when handling this compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

Recommended for High-Risk Operations: For tasks with a higher risk of splashes or aerosol generation, such as when handling larger quantities or preparing solutions, a full-face shield worn over safety glasses is strongly recommended. This provides an additional layer of protection for the entire face.

Hand Protection: A Critical Barrier

Given that this compound is harmful in contact with skin, selecting the appropriate gloves is critical. While nitrile gloves are a common choice in laboratory settings for their resistance to a range of chemicals, it is important to note their limitations with aromatic compounds.[1][3]

For Incidental Contact (e.g., handling sealed containers, weighing small quantities):

  • Glove Type: Disposable nitrile gloves.

  • Best Practice: Double-gloving is recommended to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination. Always inspect gloves for any signs of degradation, punctures, or tears before use.[4] Gloves should be removed and replaced immediately if contamination is suspected.[5]

For Extended Contact or Immersion (e.g., large-scale synthesis, cleaning contaminated glassware):

  • Glove Type: For prolonged contact with aromatic compounds, more robust glove materials are necessary. Consider using thicker, reusable gloves made of Viton® or Norfoil™ (Silver Shield®).[6]

  • Layering Technique: A common and effective practice is to wear a thin, disposable nitrile glove underneath a more chemical-resistant glove. This improves dexterity and provides a clean inner layer should the outer glove be breached.

Task Glove Material Thickness Key Considerations
Weighing (mg scale) Nitrile (double-gloved)Standard disposableChange outer glove immediately upon any suspected contamination.
Solution Preparation Nitrile (double-gloved)Standard disposableWork within a fume hood to minimize inhalation exposure.
Large-Scale Synthesis Viton® or Norfoil™ over Nitrile>15 milCheck for breakthrough time data for benzonitriles if available.
Equipment Cleaning Neoprene or Butyl Rubber>15 milEnsure gloves provide adequate protection against cleaning solvents as well.
Body Protection

A standard, flame-resistant laboratory coat should be worn at all times. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat is advisable. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

Handling this compound as a solid powder poses a risk of inhalation. Therefore, all handling of the solid compound outside of a sealed container must be performed in a certified chemical fume hood.

When a Fume Hood is Not Feasible or as an Additional Precaution:

  • Respirator Type: A NIOSH-approved half-mask or full-face respirator is required.[7]

  • Cartridge Selection: A combination cartridge that provides protection against both organic vapors and particulates is essential. Look for a cartridge with an "OV" (Organic Vapor) designation and a particulate filter rating of P100 (oil-proof, 99.97% efficient).[8][9] The cartridge color code for organic vapors is typically black, and for P100 filters, it is magenta.[8][9][10]

Important Note: The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical clearance and fit testing to ensure a proper seal.

Visualizing Your PPE Strategy

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Assess Task: Scale & Exposure Risk start->task_assessment low_risk Low Risk (e.g., Weighing mg, Handling sealed containers) task_assessment->low_risk  Low high_risk High Risk (e.g., Large scale synthesis, Splash potential) task_assessment->high_risk  High fume_hood Work in Chemical Fume Hood low_risk->fume_hood high_risk->fume_hood ppe_low Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves (Double-gloved) ppe_high Enhanced PPE: - Face Shield & Goggles - Chem-Resistant Apron - Viton®/Norfoil™ Gloves - Respirator (OV/P100) fume_hood->ppe_low  Low Risk Task fume_hood->ppe_high  High Risk Task

Caption: PPE selection workflow for this compound.

Operational Plan: From Handling to Disposal

A robust safety plan encompasses not only the use of PPE but also the entire lifecycle of the chemical in the laboratory.

Safe Handling Procedures
  • Preparation: Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible. Locate the nearest eyewash station and safety shower.

  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the solid, use a disposable weigh boat. Perform this task in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water, even after removing gloves.

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is crucial.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • While rinsing, remove any contaminated clothing.

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.

  • Seek immediate medical attention.

In Case of a Spill:

  • Small Spills (in a fume hood):

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the spill is significant or involves volatile substances, evacuate the entire lab and contact your institution's emergency response team.

    • Prevent the spill from entering drains.

Waste Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, absorbent materials) and excess chemical, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

  • Containment: Collect all solid and liquid waste in separate, compatible, and clearly labeled containers. The label should include "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is sealed to prevent leaks or spills.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12] Adherence to EPA and local regulations for hazardous waste disposal is mandatory.[13]

By integrating these detailed safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.